molecular formula C12H13F3Si B1587411 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene CAS No. 40230-95-3

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Cat. No.: B1587411
CAS No.: 40230-95-3
M. Wt: 242.31 g/mol
InChI Key: FHGNUAFFHLVAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C12H13F3Si and its molecular weight is 242.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-4-6-11(7-5-10)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGNUAFFHLVAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400342
Record name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40230-95-3
Record name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Fluorinated Pharmaceuticals

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, the trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) group acts as a "privileged motif," imparting critical metabolic stability and lipophilicity to drug candidates. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene  (CAS: 40230-95-3) serves as a pivotal intermediate for introducing this motif via alkyne chemistry.

This guide dissects the technical utility of this compound, moving beyond basic properties to explore its synthesis via Sonogashira coupling, its controlled deprotection strategies, and its role as a precursor for "Click" chemistry and conjugated material synthesis.

Part 2: Chemical Identity & Physical Profile

Compound: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Synonyms: acetylene; TMS-4-CF3-phenylacetylene CAS Number: 40230-95-3[1][2][3]

PropertySpecificationContext for Researchers
Molecular Formula

Useful for high-resolution mass spec calibration.
Molecular Weight 242.31 g/mol Stoichiometric calculations.
Physical State Liquid / Low-melting solidDensity is 1.029 g/mL at 25 °C; handle as a liquid in most protocols.
Boiling Point 80 °C @ 0.1 mmHgVolatile under high vacuum; avoid prolonged rotavap at high temp.
Refractive Index

1.4760
Purity check metric.
Solubility Organics (THF, DCM, Hexane)Immiscible with water; requires anhydrous conditions for coupling.
Part 3: Core Synthesis (The "Build")

The most robust route to this compound is the Sonogashira Cross-Coupling of 1-iodo-4-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA). The presence of the electron-withdrawing


 group on the aryl ring activates the C-I bond towards oxidative addition, generally increasing reaction rates compared to electron-neutral systems.
Protocol: Palladium-Catalyzed Sonogashira Coupling

Objective: Synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene with >90% yield.

Reagents:

  • 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst: CuI (1-3 mol%)

  • Base/Solvent: Triethylamine (

    
    ) or THF/
    
    
    
    (1:1)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon or Nitrogen (

    
    ). Oxygen is the enemy of the catalytic cycle (promotes homocoupling of alkyne).
    
  • Solvent Degassing: Sparge anhydrous triethylamine (

    
    ) with Argon for 20 minutes.
    
  • Reagent Loading: Add the aryl iodide,

    
    , and CuI to the flask.
    
  • Addition: Add the degassed solvent followed by the dropwise addition of TMSA via syringe.

    • Note: The reaction is often exothermic. If scaling >5g, use a water bath to maintain RT.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (Hexane/EtOAc).[4][5] The

    
     group accelerates the reaction; heating (40–60 °C) is only necessary if conversion stalls.
    
  • Workup: Filter the suspension through a pad of Celite to remove Pd/Cu salts. Wash the pad with

    
    .
    
  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 100% Hexanes). The product is non-polar and elutes quickly.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the role of the


 group in facilitating the oxidative addition step.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate enhanced by CF3) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I OxAdd->PdII_Ar Transmetal Transmetalation (Cu-Acetylide enters) PdII_Ar->Transmetal + Cu-C≡C-TMS PdII_Alk Ar-Pd(II)-Alkyne Transmetal->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 - Product ArI 1-Iodo-4-(CF3)benzene ArI->OxAdd TMSA TMS-Acetylene CuCycle CuI / Et3N Cycle TMSA->CuCycle CuCycle->Transmetal

Figure 1: The Sonogashira catalytic cycle. The electron-withdrawing


 group stabilizes the anionic character of the aryl ring during oxidative addition, facilitating the entry of Palladium.
Part 4: Reactivity & Deprotection (The "Unlock")

The trimethylsilyl (TMS) group acts as a "mask" for the terminal alkyne. Removal of this group (desilylation) reveals 4-(trifluoromethyl)phenylacetylene , a reactive scaffold for "Click" chemistry (CuAAC) or a second Sonogashira coupling to form unsymmetrical diarylalkynes.

Deprotection Protocols
MethodReagentsConditionsPros/Cons
Mild Base (Standard)

, MeOH
RT, 1 hrBest for most cases. High yield, cheap. Avoids fluoride waste.
Fluoride (Rapid) TBAF, THF0 °C to RTVery fast. Hard to remove TBAF byproducts; basicity can cause side reactions.
Silver (Specialized)

or

Aqueous/OrganicUsed if subsequent reaction requires Ag-acetylide intermediate.
Protocol: Base-Mediated Methanolysis
  • Dissolve 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in MeOH/DCM (2:1).

  • Add

    
     (1.5 equiv).
    
  • Stir at RT for 30–60 mins. Monitor by TLC (Product is slightly more polar than starting material).

  • Aqueous workup (Water/DCM extraction) yields the terminal alkyne quantitatively.

Strategic Divergence Workflow

Once deprotected, the terminal alkyne serves as a "warhead" for various drug discovery applications.

ReactivityFlow TMS_Compound TMS-Protected Precursor (CAS 40230-95-3) Deprotect Deprotection (K2CO3/MeOH) TMS_Compound->Deprotect Terminal Terminal Alkyne 4-CF3-Ph-C≡CH Deprotect->Terminal Click CuAAC 'Click' Chem (Triazole Formation) Terminal->Click + R-N3 / Cu(I) Sono2 2nd Sonogashira (Diarylalkynes) Terminal->Sono2 + Ar'-X / Pd(0) Heterocycle Cyclization (Indoles/Quinolines) Terminal->Heterocycle + Heteroatom Nu

Figure 2: Divergent synthesis pathways. The TMS-protected compound is a shelf-stable precursor to the volatile and reactive terminal alkyne.

Part 5: Applications in Drug Discovery

1. Bioisosteric Modulation: The


 group is a bioisostere for the isopropyl group but with inverted electronics. It increases lipophilicity (

) facilitates membrane permeability (Blood-Brain Barrier penetration) while preventing metabolic oxidation at the para-position (blocking CYP450 degradation).

2. Linker Chemistry: The alkyne moiety provides a rigid, linear spacer. In PROTAC (Proteolysis Targeting Chimera) design, rigid linkers are often required to orient the E3 ligase and the target protein correctly. This compound allows for the installation of a rigid phenyl-alkyne linker with a solubility-enhancing fluoride motif.

3. 1,2,3-Triazole Synthesis: Post-deprotection, the alkyne reacts with azides to form 1,2,3-triazoles. These rings are non-classical bioisosteres of amide bonds, offering resistance to hydrolysis.

Part 6: Safety & Handling
  • Hazards: Flammable liquid (H226). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store in a cool, dry place. While the TMS group adds stability, alkynes can polymerize over long periods or upon exposure to light/heat. Re-test purity if stored >6 months.

  • Waste: Segregate halogenated organic waste. Palladium and Copper catalysts must be disposed of as heavy metal waste.

Part 7: References
  • Sigma-Aldrich. Product Specification: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.[2]Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link

  • Wang, L., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes. Journal of Organic Chemistry.[6][7] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • ChemScene. Safety Data Sheet (SDS): 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.[3]Link[2][3]

Sources

Technical Guide: 4-(Trifluoromethyl)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 705-31-7 | Formula:


 | Role:  Fluorinated Building Block & Click Chemistry Handle

Executive Summary

4-(Trifluoromethyl)phenylacetylene is a critical fluorinated building block in modern medicinal chemistry and materials science. Its structural duality—combining a lipophilic, metabolically stable trifluoromethyl (


) group with a reactive terminal alkyne—makes it indispensable for two primary functions:
  • Bioisosteric Modulation: The

    
     group enhances bioavailability and metabolic resistance in drug candidates.
    
  • "Click" Ligation: The terminal alkyne serves as a high-fidelity handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of 1,4-disubstituted 1,2,3-triazoles.

This guide details the physicochemical profile, validated synthetic protocols, and application workflows for researchers utilizing this compound in high-stakes development environments.

Physicochemical Specifications

The following data represents the standard profile for high-purity (>97%) reagent grade material.

PropertySpecificationContext for Application
Physical State Clear, colorless to pale yellow liquidLiquid state facilitates easy volumetric dosing in automated synthesis.
Molecular Weight 170.13 g/mol Useful for stoichiometric calculations in Click reactions.
Boiling Point 78–80 °C (at 2 mmHg)Volatile under high vacuum; rotary evaporation requires care to avoid product loss.
Density 1.043 g/mL (at 25 °C)slightly denser than water; forms the bottom layer in aqueous extractions if chlorinated solvents are used.
Refractive Index

1.4650
Purity check parameter.[1]
Flash Point ~20–21 °CHigh Flammability Risk. Requires grounding and spark-free environments.
Solubility Soluble in organic solvents (

, THF, EtOAC); Insoluble in water
Compatible with standard organic synthesis and biphasic Click protocols.
Storage 2–8 °C under Inert Gas (

/Ar)
Oxidation prone; terminal alkynes can polymerize or form acetylides over time.

Synthetic Architecture & Protocols

While commercially available, in-house synthesis is often required for isotopic labeling or large-scale preparation. The industry-standard route utilizes a Sonogashira Coupling followed by desilylation.

Validated Synthesis Protocol

Objective: Synthesis of 4-(Trifluoromethyl)phenylacetylene from 4-bromobenzotrifluoride.

Step 1: Sonogashira Coupling
  • Reagents: 4-Bromobenzotrifluoride (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.2 equiv).

  • Catalysts:

    
     (2-5 mol%), CuI (1-3 mol%).
    
  • Solvent/Base: Triethylamine (

    
    ) or Diisopropylamine (anhydrous).
    

Procedure:

  • Charge a flame-dried Schlenk flask with

    
     and CuI under Argon.
    
  • Add degassed

    
     followed by 4-bromobenzotrifluoride.
    
  • Add TMSA dropwise at room temperature.

  • Heat to 60–80 °C for 4–12 hours. Monitor by TLC/GC-MS.

  • Workup: Filter off ammonium salts, concentrate, and purify the TMS-intermediate via silica gel chromatography (Hexanes).

Step 2: Desilylation (Deprotection)
  • Reagents: TMS-intermediate,

    
     (1.5 equiv).
    
  • Solvent: Methanol (

    
    ) or 
    
    
    
    .

Procedure:

  • Dissolve TMS-intermediate in MeOH.

  • Add solid

    
     and stir at room temperature for 1–2 hours.
    
  • Workup: Dilute with water, extract with pentane or ether (to minimize evaporation loss), dry over

    
    , and carefully concentrate under reduced pressure (controlled vacuum).
    
Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Start: 4-Bromobenzotrifluoride Reagents Add: TMS-Acetylene Cat: Pd(PPh3)2Cl2 / CuI Solvent: Et3N Start->Reagents Reaction1 Sonogashira Coupling (60-80°C, Inert Atm) Reagents->Reaction1 Catalysis Intermediate Isolate: TMS-Protected Intermediate Reaction1->Intermediate Purification Deprotect Deprotection (K2CO3 / MeOH) Intermediate->Deprotect Product Final Product: 4-(Trifluoromethyl)phenylacetylene Deprotect->Product Workup & Careful Drying

Figure 1: Step-wise synthesis workflow via Sonogashira coupling and desilylation.

Functional Applications in Drug Discovery[2]

The "Click" Chemistry Handle

The terminal alkyne is the primary utility of this compound in chemical biology and library synthesis. It reacts with organic azides to form 1,2,3-triazoles.[2][3]

Why this specific alkyne? The electron-withdrawing nature of the para-trifluoromethyl group (


) lowers the LUMO energy of the alkyne, potentially accelerating the cycloaddition rate compared to electron-rich phenylacetylenes.
Standard CuAAC Protocol
  • Conditions:

    
     (10 mol%), Sodium Ascorbate (20 mol%), 
    
    
    
    (1:1).
  • Observation: The reaction is generally insensitive to oxygen and water, making it ideal for screening libraries.

Mechanistic Pathway (CuAAC Cycle)

Understanding the catalytic cycle is vital for troubleshooting stalled reactions.

CuAAC_Cycle CuI Cu(I) Species Alkyne Alkyne Coordination (4-CF3-Ph-C≡CH) CuI->Alkyne Acetylide Copper Acetylide Formation Alkyne->Acetylide - H+ Azide Azide Coordination (R-N3) Acetylide->Azide Metallacycle Metallacycle Intermediate Azide->Metallacycle Cyclization Product Triazole Release (Product) Metallacycle->Product Protonation/Release Product->CuI Regenerate Catalyst

Figure 2: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Pharmacological Relevance of the Group

In drug design, the 4-(trifluoromethyl)phenyl moiety introduced by this alkyne serves specific purposes:

  • Metabolic Blocking: The C-F bond is one of the strongest in organic chemistry (

    
    ). Placing it at the para position blocks metabolic oxidation (P450 metabolism) at that site.
    
  • Lipophilicity: Increases

    
    , facilitating membrane permeability.
    
  • Binding Affinity: The

    
     group is hydrophobic and occupies specific pockets in enzymes/receptors (e.g., COX-2 inhibitors, HIV protease inhibitors).
    

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementHandling Protocol
Flammable Liquid (Cat 2) H225: Highly flammable liquid and vapor.[4][5]Use spark-proof tools. Ground all equipment. Store away from heat sources.
Skin/Eye Irritant H315/H319: Causes skin and serious eye irritation.Wear nitrile gloves and safety goggles.
Reactivity May form explosive acetylides with heavy metals (Ag, Cu, Hg) in dry state.Do not use metal spatulas or containers made of copper/brass for storage.

Storage Criticality: Store at 2–8 °C. The compound is stable but can polymerize upon prolonged exposure to light or heat. Always blanket with Nitrogen or Argon after use.

References

  • Sonogashira Coupling Mechanism & Scope

    • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Click Chemistry (CuAAC)

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[3] A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Trifluoromethyl Group in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Physical Properties & Safety Data

    • Thermo Fisher Scientific.[6] (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)phenylacetylene. Retrieved from (Search CAS 705-31-7).

Sources

Technical Whitepaper: Scalable Synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene represents a critical entry point into the design of fluorinated optoelectronic materials and pharmaceutical intermediates. The trifluoromethyl (


) moiety imparts essential metabolic stability and lipophilicity in drug candidates, while the trimethylsilyl (TMS) group serves as a robust protecting group for terminal alkynes, allowing for controlled iterative functionalization.

This guide moves beyond standard textbook procedures to provide a process-optimized protocol . We focus on the Sonogashira cross-coupling of 1-iodo-4-(trifluoromethyl)benzene with trimethylsilylacetylene (TMSA). Unlike the bromo-analog, the iodo-substrate allows for milder reaction conditions (often ambient temperature), significantly reducing the risk of thermal degradation and side-product formation (e.g., Glaser homocoupling).

Retrosynthetic Analysis & Mechanistic Insight

The target molecule is assembled via a


 bond formation.[1] The choice of the Sonogashira coupling is driven by its tolerance for the electron-withdrawing 

group, which actually activates the aryl ring for the initial oxidative addition step.
The Dual-Cycle Mechanism

Understanding the interplay between the Palladium and Copper cycles is vital for troubleshooting.

  • Palladium Cycle: The active

    
     species inserts into the Ar-I bond. The electron-poor nature of the 4-trifluoromethylphenyl group accelerates this oxidative addition.
    
  • Copper Cycle: The copper(I) cocatalyst activates the terminal alkyne (TMSA) by forming a copper acetylide, which is more nucleophilic than the free alkyne, facilitating transmetallation.

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I (CF3) TransMet Transmetallation (Rate Determining) OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuI CuI (Pre-catalyst) CuAcetylide Cu-Acetylide (TMS-C≡C-Cu) CuI->CuAcetylide + TMS-Acetylene + Base CuAcetylide->TransMet Enters Pd Cycle

Figure 1: The synergistic catalytic cycle. Note that Transmetallation is often the rate-determining step, heavily influenced by the solubility of the Copper acetylide species.

Optimized Experimental Protocol

Target Scale: 10 mmol (scalable to >100 mmol) Expected Yield: 92–96%

Reagents & Materials Table
ReagentRoleEquiv.Mass/VolMW ( g/mol )
1-Iodo-4-(trifluoromethyl)benzene Substrate1.02.72 g272.01
Trimethylsilylacetylene (TMSA) Nucleophile1.21.18 g (1.7 mL)98.22
Bis(triphenylphosphine)Pd(II) dichloride Catalyst0.02 (2 mol%)140 mg701.9
Copper(I) Iodide (CuI) Co-catalyst0.04 (4 mol%)76 mg190.45
Triethylamine (

)
Solvent/BaseN/A30 mL101.19
Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup (Critical)

  • Oven-dry a 100 mL Schlenk flask or a 3-neck round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill with dry Nitrogen or Argon three times.

    • Expert Note: Oxygen is the enemy here. Even trace

      
       promotes Glaser homocoupling of the alkyne (forming TMS-C≡C-C≡C-TMS), which is difficult to separate from the product.
      

Phase 2: Reagent Loading 3. Under positive inert gas flow, add the solid reagents: 1-iodo-4-(trifluoromethyl)benzene ,


 , and CuI .
4.  Seal the flask with a rubber septum.
5.  Cannulate anhydrous, degassed Triethylamine (

)
into the flask.
  • Observation: The solution typically turns yellow/orange initially.

Phase 3: Reaction Initiation 6. Begin stirring at room temperature (25°C). 7. Add Trimethylsilylacetylene dropwise via syringe over 5–10 minutes.

  • Why dropwise? High local concentrations of alkyne relative to the aryl halide can favor homocoupling.
  • Stir the reaction mixture at room temperature.
  • Monitoring: The reaction typically darkens to a deep brown or black as
    
    
    is generated and ammonium salts (
    
    
    ) precipitate out.
  • Time: Reaction is usually complete within 2–4 hours. Monitor by TLC (Hexanes; Product
    
    
    ).

Phase 4: Workup & Purification 9. Quench: Dilute the reaction mixture with diethyl ether (50 mL) or ethyl acetate. 10. Filtration: Filter the suspension through a pad of Celite to remove the precipitated ammonium salts and palladium black. Rinse the pad with additional ether. 11. Wash: Wash the filtrate with saturated


 (2 x 30 mL) to remove copper species, followed by brine (1 x 30 mL).
12. Dry & Concentrate:  Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure (Rotavap).
  • Caution: The product is somewhat volatile. Do not use high vacuum for extended periods or excessive heat (>40°C) during concentration.
  • Purification: If necessary (though often >95% pure crude), purify via short-path silica gel chromatography using 100% Hexanes.

Process Variables & Troubleshooting

This section addresses common failure modes based on field experience.

The "Black Precipitate" Indicator

While a color change to black is normal, immediate precipitation of palladium black upon adding the catalyst suggests ligand dissociation and catalyst death.

  • Solution: Ensure the phosphine ligands are fresh. If using

    
    , it must be bright yellow. If it is orange/brown, recrystallize or switch to the more robust 
    
    
    
    .
Homocoupling (Glaser Coupling)

If you observe a byproduct with a similar


 but lacking the aromatic signals in NMR:
  • Cause: Oxygen ingress.

  • Fix: Degas solvents via sparging (bubbling inert gas) for at least 20 minutes before use. Use a strictly inert atmosphere (Schlenk line or Glovebox).

Reaction Stalling

If conversion halts at 50-60%:

  • Cause: The catalyst has been poisoned or the copper cycle is blocked.

  • Fix: Add an additional 1 mol% of catalyst and gently heat to 40°C. The

    
     group makes the aryl iodide highly reactive, so stalling usually indicates catalyst deactivation rather than substrate inertness.
    

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Degas Et3N (Sparging) Step2 Load Solids (Ar-I, Pd, Cu) Step3 Add Et3N & TMSA (Dropwise) Step2->Step3 Step4 Stir 2-4h @ RT (Monitor TLC) Step3->Step4 Step5 Filter (Celite) Remove Salts Step4->Step5 Step6 Wash (NH4Cl) Remove Cu Step5->Step6 Step7 Concentrate (Low Vac) Step6->Step7

Figure 2: Operational workflow emphasizing the critical degassing step.

Characterization & Validation

The following data confirms the structural identity of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene .

NMR Spectroscopy
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       7.55 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       7.52 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to alkyne)
    • 
       0.26 (s, 9H, 
      
      
      
      )
  • 
     NMR (125 MHz, 
    
    
    
    ):
    • 
       132.2 (Ar-C), 130.1 (q, 
      
      
      
      Hz,
      
      
      ), 127.1 (Ar-C), 125.2 (q,
      
      
      Hz, Ar-C ortho to
      
      
      ), 123.9 (q,
      
      
      Hz,
      
      
      ), 103.9 (Alkyne-C), 96.5 (Alkyne-C), -0.1 (TMS).
Physical Properties[2]
  • Appearance: Pale yellow oil to low-melting solid.

  • Boiling Point: ~80°C at 0.1 mmHg.[2]

  • Rf Value: ~0.60 (Hexanes).

Safety & Handling

  • Triethylamine: Highly flammable and corrosive. Use in a fume hood.

  • Palladium/Copper Salts: Heavy metals. Dispose of aqueous washes and solid waste (Celite pad) in designated heavy metal waste containers.

  • Pressure: While this reaction is not pressurized, the use of sealed vessels requires standard pressure safety protocols.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Sigma-Aldrich. (n.d.). 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Sheet. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature. Link

Sources

Physical properties of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

[1]

Executive Summary

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3) is a specialized organofluorine building block widely utilized in the synthesis of advanced materials, liquid crystals, and pharmaceutical intermediates.[1][2] Functioning as a "masked" terminal alkyne, the trimethylsilyl (TMS) group provides steric protection to the reactive triple bond, preventing premature polymerization or homocoupling (Glaser coupling) during multi-step syntheses. The para-trifluoromethyl group imparts significant lipophilicity and electron-withdrawing character, making this compound a critical intermediate for tuning the electronic properties of conjugated

Molecular Architecture & Electronic Properties

The molecule features a linear ethynyl bridge connecting a bulky, electron-rich trimethylsilyl group and an electron-deficient 4-(trifluoromethyl)phenyl ring.

  • Electronic "Push-Pull" System: The trifluoromethyl (

    
    ) group is a strong 
    
    
    -electron withdrawing group (EWG), creating a dipole moment directed toward the fluorine atoms. Conversely, the silicon atom in the TMS group is electropositive (
    
    
    ) relative to carbon (
    
    
    ), exerting a weak inductive electron-donating effect (
    
    
    ) toward the alkyne.
  • Steric Shielding: The bulky TMS group (

    
     120 ų) effectively shields the alkyne terminus. This steric bulk is essential for regioselective reactions, allowing chemists to functionalize the aromatic ring (e.g., via lithiation or halogen exchange) without affecting the alkyne.
    
Diagram 1: Electronic & Steric Profile

ElectronicStructureCF3Trifluoromethyl Group (-CF3)Strong EWG (-I effect)Lipophilic AnchorPhenylPhenyl RingConjugated LinkerCF3->PhenylInductive WithdrawalAlkyneEthynyl Bridge (-C≡C-)Rigid SpacerPhenyl->Alkyneπ-ConjugationTMSTrimethylsilyl Group (-TMS)Steric BulkLatent ReactivityTMS->AlkyneSteric Shielding

Caption: Structural segmentation highlighting the electron-withdrawing trifluoromethyl anchor and the sterically protective trimethylsilyl cap.

Physicochemical Data Profile

The following data represents the standard physical constants for high-purity (>97%) samples.

PropertyValueCondition / Note
Physical State LiquidClear, colorless to pale yellow
Molecular Formula

Molecular Weight 242.31 g/mol
Boiling Point 80 °C@ 0.1 mmHg (High Vacuum)
Density 1.029 g/mL@ 25 °C
Refractive Index

1.4760
Flash Point 57.2 °C (135 °F)Closed Cup
Solubility SolubleHexanes, DCM, THF, Toluene
Insolubility InsolubleWater

Note on Phase Behavior: While many aryl-acetylenes are solids, the disruption of crystal packing by the bulky, rotating TMS group and the


 moiety keeps this compound in the liquid state at room temperature.

Spectral Characterization

Accurate identification relies on the distinct signatures of the TMS protons and the Fluorine-19 nucleus.

Nuclear Magnetic Resonance (NMR)[5][6][7]
  • 
     NMR (500 MHz, 
    
    
    ):
    • 
       7.50 – 7.60 (m, 4H, Ar-H ): The aromatic protons often appear as a second-order AA'BB' system or two closely spaced doublets due to the similar electron-withdrawing nature of both the 
      
      
      and
      
      
      groups.
    • 
       0.26 (s, 9H, -Si(CH 
      
      
      )
      
      
      ): The characteristic strong singlet of the TMS group.
  • 
     NMR (470 MHz, 
    
    
    ):
    • 
       -63.0 (s, 3F, -CF 
      
      
      ): A diagnostic singlet, typical for trifluoromethyl groups attached to an aromatic ring.
  • 
     NMR (125 MHz, 
    
    
    ):
    • Aromatic Carbons:

      
      132.0 (CH), 125.0 (q, 
      
      
      Hz, CH ortho to
      
      
      ), 130.5 (q,
      
      
      Hz, C-
      
      
      ).
    • Alkyne Carbons:

      
      103.0, 96.0 ppm.
      
    • TMS Carbons:

      
      0.0 ppm.[1]
      
Infrared Spectroscopy (FT-IR)
  • 
    : 
    
    
    2160 cm
    
    
    . This stretch is often weak to medium intensity due to the pseudo-symmetry of the internal alkyne but is sharper than in non-silylated analogs.
  • 
    :  1320–1100 cm
    
    
    (Strong, broad bands).
  • 
    :  2960 cm
    
    
    (Aliphatic C-H from TMS), 3050 cm
    
    
    (Aromatic C-H).

Synthetic Utility & Protocols

This compound is primarily synthesized via Sonogashira Coupling and serves as a precursor to 1-ethynyl-4-(trifluoromethyl)benzene (the terminal alkyne).

Protocol: Synthesis via Sonogashira Coupling

Reagents: 1-iodo-4-(trifluoromethyl)benzene, Ethynyltrimethylsilane,


  • Degassing: Dissolve aryl iodide in dry THF/Et

    
    N. Sparge with Argon for 15 min to remove 
    
    
    (critical to prevent homocoupling).
  • Catalysis: Add 2 mol% Pd catalyst and 1 mol% CuI.

  • Addition: Dropwise addition of Ethynyltrimethylsilane (1.2 equiv).

  • Reaction: Stir at RT or mild heat (40 °C) for 4–6 hours.

  • Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes).

Protocol: Deprotection (Desilylation)

To access the terminal alkyne for "Click" chemistry or further coupling. Reagents:

  • Dissolve the TMS-protected compound in MeOH/DCM (1:1).

  • Add

    
     (1.5 equiv). Stir at RT for 1 hour.
    
  • Monitoring: TLC will show the disappearance of the high-Rf spot and appearance of a slightly more polar spot.

  • Note: The product, 1-ethynyl-4-(trifluoromethyl)benzene, is volatile. Do not apply high vacuum for extended periods during isolation.

Diagram 2: Synthetic Workflow

SynthesisWorkflowStartStart: 1-Iodo-4-(trifluoromethyl)benzeneProductTARGET: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene(Stable Intermediate)Start->ProductSonogashira CouplingReagentsTMS-AcetylenePd(PPh3)2Cl2 / CuI / Et3NReagents->ProductTerminal1-Ethynyl-4-(trifluoromethyl)benzene(Reactive Terminal Alkyne)Product->TerminalDesilylationDeprotectDeprotection(K2CO3/MeOH or TBAF)Deprotect->TerminalAppApplications:- Click Chemistry (Triazoles)- Liquid Crystals- Sonogashira PolymerizationTerminal->AppFunctionalization

Caption: Synthetic pathway from aryl iodide precursor to downstream applications via the TMS-protected intermediate.

Handling, Stability & Safety

  • Storage: Store at 2–8 °C. While chemically stable, keeping it cold minimizes potential slow hydrolysis or degradation.

  • Incompatibility: Strong oxidizing agents, strong bases (causes deprotection), and fluoride sources (TBAF, HF).

  • Safety Hazards (GHS Classification):

    • H226: Flammable liquid and vapor.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Use nitrile gloves and chemical safety goggles. Handle in a fume hood.

References

  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Sheet. Link

  • PubChem. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Compound Summary. National Library of Medicine. Link

  • Santa Cruz Biotechnology. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Data Sheet. Link[1]

  • Royal Society of Chemistry. Synthesis of 1-ethynyl-4-(trifluoromethyl)benzene via TMS deprotection. Supporting Information for Chem. Sci., 2018. Link

  • Organic Syntheses. Preparation of Trimethylsilylacetylene and General Sonogashira Protocols. Org. Synth. 1988, 66, 113. Link

Technical Whitepaper: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Synthon in Fluorine Chemistry & Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and materials science, 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene serves as a critical intermediate. It functions as a masked acetylene, offering a stable precursor to 4-(trifluoromethyl)phenylacetylene —a moiety highly valued for its ability to modulate lipophilicity and metabolic stability in drug candidates.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural properties, synthetic pathways (specifically Sonogashira coupling), and its pivotal role in "Click" chemistry and structure-activity relationship (SAR) studies.

Structural Anatomy & Physicochemical Profile[1][2][3]

The molecule comprises a benzene core substituted para-selectively with a trifluoromethyl group (


) and a trimethylsilylethynyl group. The 

group acts as a powerful electron-withdrawing group (EWG), while the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne.
Key Data Summary
PropertySpecification
CAS Number 40230-95-3
IUPAC Name Trimethyl[[4-(trifluoromethyl)phenyl]ethynyl]silane
Formula

Molecular Weight 242.31 g/mol
Boiling Point ~80 °C at 0.1 mmHg (Lit.)[1]
Density 1.029 g/mL at 25 °C
Electronic Effect

Hammett Constant (

)

0.54 (Strong EWG)
SMILES C(C)C#Cc1ccc(cc1)C(F)(F)F

Structural Insight: The para-substitution pattern creates a significant dipole moment. The


 group pulls electron density from the ring, deactivating it toward electrophilic aromatic substitution but activating the alkyne terminus for nucleophilic attack once deprotected. The TMS group adds steric bulk, preventing unwanted homocoupling (Glaser coupling) during synthesis.
Synthetic Architecture: The Sonogashira Protocol

The most authoritative method for synthesizing this compound is the Sonogashira Cross-Coupling reaction. This palladium-catalyzed reaction couples an aryl halide with a terminal alkyne.

Mechanistic Causality
  • Catalyst (

    
    ):  Chosen for its stability and efficiency in oxidative addition to aryl iodides/bromides.
    
  • Co-Catalyst (

    
    ):  Essential for generating the copper-acetylide species, which transmetallates to palladium much faster than the free alkyne.
    
  • Base (

    
     or 
    
    
    
    ):
    Neutralizes the hydrohalic acid byproduct and facilitates the formation of the copper acetylide.
Visualization: The Catalytic Cycle

The following diagram illustrates the specific cycle for generating the target molecule, highlighting the critical transmetallation step.

SonogashiraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Cu-C≡C-TMS Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product Output: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene RedElim->Product ArX Input: 1-Iodo-4-(trifluoromethyl)benzene ArX->OxAdd Alkyne Input: TMS-Acetylene + CuI Alkyne->TransMet

Figure 1: The Sonogashira catalytic cycle specifically adapted for the coupling of electron-deficient aryl halides with TMS-acetylene.

Reactivity & Deprotection Workflow

The utility of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene lies in its role as a "masked" alkyne. The TMS group is orthogonal to many other protecting groups, allowing for selective manipulation.

Deprotection Strategy

The cleavage of the


 bond is typically achieved using mild basic conditions or fluoride sources.
  • Method A (Base):

    
     in Methanol.[2] This is the most cost-effective method. The methoxide ion attacks the silicon, forming a methoxysilane and releasing the acetylide.
    
  • Method B (Fluoride): TBAF (Tetrabutylammonium fluoride). Used when base-sensitive groups are present elsewhere in the molecule. The high bond energy of Si-F drives this reaction.

Visualization: Reaction Flow

ReactivityFlow Start TMS-Protected Precursor (CAS 40230-95-3) Deprotect Deprotection (K2CO3/MeOH) Start->Deprotect Intermediate Free Alkyne 4-(Trifluoromethyl)phenylacetylene Deprotect->Intermediate -TMSOMe Click CuAAC 'Click' Reaction (+ Azide-R) Intermediate->Click Triazole 1,2,3-Triazole Product (Bioactive Scaffold) Click->Triazole Formation of Rigid Linker

Figure 2: Workflow from the protected precursor to bioactive triazole scaffolds via Click Chemistry.

Applications in Drug Discovery (The Fluorine Effect)[2]

This molecule is a cornerstone in medicinal chemistry for two primary reasons:

  • Bioisosterism & Metabolic Stability: The

    
     group is metabolically robust.[3] Unlike methyl groups, which are prone to oxidation by Cytochrome P450 enzymes, the 
    
    
    
    bond is one of the strongest in organic chemistry (~116 kcal/mol). Incorporating this moiety often extends the half-life (
    
    
    ) of a drug.
  • Lipophilicity Modulation: The presence of the

    
     group significantly increases the lipophilicity (
    
    
    
    ) of the molecule. This is critical for:
    • Blood-Brain Barrier (BBB) Penetration: Higher lipophilicity often correlates with better CNS penetration.

    • Membrane Permeability: Facilitating passive diffusion across cell membranes.

Case Context: The deprotected alkyne is frequently used to synthesize Efavirenz analogs (HIV reverse transcriptase inhibitors) or to create rigid linkers in PROTACs (Proteolysis Targeting Chimeras) where the linear geometry of the alkyne is structurally vital.

Experimental Protocols
Protocol A: Synthesis via Sonogashira Coupling

This protocol prioritizes high yield and safety.

Reagents:

  • 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • 
     (2 mol%)
    
  • CuI (1 mol%)

  • Triethylamine (

    
    ) / THF (1:1 v/v)
    

Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Dissolution: Add 1-iodo-4-(trifluoromethyl)benzene and dry THF/Et3N. Degas the solvent stream for 10 minutes to remove

    
     (crucial to prevent homocoupling).
    
  • Catalyst Addition: Add

    
     and CuI. The solution should turn slightly yellow/brown.
    
  • Addition: Dropwise add Trimethylsilylacetylene via syringe over 15 minutes.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitoring via TLC (Hexanes) will show the disappearance of the aryl iodide.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate.

  • Purification: Flash column chromatography (100% Hexanes). The product elutes quickly due to high lipophilicity.

Protocol B: Deprotection to Free Alkyne

Standard method for accessing the reactive intermediate.

Reagents:

  • 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene[1][4]

  • 
     (anhydrous, 1.5 equiv)
    
  • Methanol (MeOH) / DCM (1:1)

Procedure:

  • Dissolve the TMS-protected compound in MeOH/DCM.

  • Add

    
     in one portion.
    
  • Stir at RT for 30–60 minutes.

  • Quench: Dilute with water and extract with DCM.

  • Caution: The product, 4-(trifluoromethyl)phenylacetylene, is volatile. Evaporate solvents carefully at controlled pressure/temperature (do not exceed 30°C bath temp).

References
  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Sheet.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24880099.Link[1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[5] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Chemical Stability Profile: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability, reactivity profile, and handling protocols for 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene . This document is structured for researchers requiring precise control over this reagent in synthetic workflows.

Executive Technical Summary

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3) serves as a robust, protected building block in organic synthesis, specifically for introducing the 4-(trifluoromethyl)phenylacetylene motif. Its stability profile is defined by the Trimethylsilyl (TMS) protecting group, which masks the terminal alkyne proton.

While the compound exhibits high thermal stability (allowing vacuum distillation), its chemical integrity is governed by the lability of the


 bond. It is chemically inert to non-nucleophilic bases and neutral aqueous environments but undergoes rapid protodesilylation  in the presence of fluoride ions or strong bases. The para-trifluoromethyl (

) group exerts a strong electron-withdrawing inductive effect (

), which subtly increases the electrophilicity of the alkyne system compared to unsubstituted analogs.
Key Physical Properties
PropertyValueContext for Stability
Physical State Liquid (Clear/Pale Yellow)Easy to handle; avoid aerosolization.
Boiling Point 78–80 °C @ 2 mmHgThermally stable under vacuum; distillable.
Density ~1.03 g/mLPhase separates in aqueous workups (organic layer).
Flash Point ~57 °C (135 °F)Flammable. Requires grounding/inert gas.
Refractive Index

1.4760
Purity indicator; degradation leads to index shifts.

Detailed Chemical Stability Analysis

Hydrolytic and Solvolytic Stability

The TMS group provides steric bulk and electronic stabilization, rendering the compound stable to hydrolysis under neutral conditions (pH 6–8) and in most anhydrous organic solvents (THF, DCM, Toluene, DMF).

  • Acid Sensitivity: Moderate.[1] While the

    
     bond is more robust than 
    
    
    
    bonds, prolonged exposure to strong Brønsted acids (e.g., HCl, TFA) can lead to desilylation or hydration of the triple bond.
  • Base Sensitivity (Critical): High. The compound is designed to be labile to bases. In the presence of methoxide (

    
    ) or carbonate (
    
    
    
    ), the silicon atom undergoes nucleophilic attack, cleaving the TMS group.
  • Fluoride Sensitivity: Extreme. The high bond energy of

    
     (approx. 135 kcal/mol) drives rapid cleavage upon exposure to fluoride sources like TBAF (Tetrabutylammonium fluoride).
    
Thermal and Oxidative Stability
  • Thermal: The compound is stable up to its boiling point under reduced pressure. However, as a terminal alkyne precursor, it carries a latent risk of exothermic polymerization if heated excessively without solvent, although the bulky TMS group mitigates this compared to the free alkyne.

  • Oxidative: The alkyne moiety is susceptible to strong oxidizers (e.g.,

    
    , Ozone). The 
    
    
    
    group deactivates the aromatic ring towards electrophilic aromatic substitution, but the alkyne remains the primary site of oxidative reactivity.

Mechanistic Insight: Protodesilylation

The primary stability concern—and synthetic utility—is the cleavage of the C-Si bond. The electron-withdrawing nature of the


 group on the benzene ring pulls electron density through the 

-system.

Mechanism:

  • Nucleophilic Attack: A nucleophile (

    
    , typically 
    
    
    
    or
    
    
    ) attacks the silicon atom, which is hypervalent-accessible.
  • Transition State: A pentacoordinate silicon intermediate forms.

  • Cleavage: The

    
     bond breaks, releasing the electrons to the 
    
    
    
    -hybridized carbon.
  • Protonation: The resulting acetylide anion is instantly protonated by the solvent (e.g., MeOH or trace water) to form the terminal alkyne.

Visualization: Base-Promoted Protodesilylation Pathway

The following diagram illustrates the transformation from the stable protected state to the reactive free alkyne.

Protodesilylation Start TMS-Protected Alkyne (Stable Precursor) Nu_Attack Nucleophilic Attack (F- or MeO- on Si) Start->Nu_Attack + TBAF or K2CO3 Intermediate Pentacoordinate Silyl Complex Nu_Attack->Intermediate Cleavage C-Si Bond Cleavage Intermediate->Cleavage Driven by Si-F/Si-O stability Anion Acetylide Anion (Transient) Cleavage->Anion - TMS-Nu Product Terminal Alkyne (Reactive Species) Anion->Product + H+ (Solvent)

Figure 1: Mechanism of protodesilylation. The stability of the precursor is compromised intentionally by nucleophiles to access the reactive terminal alkyne.

Experimental Protocols

Controlled Deprotection (Standard Operating Procedure)

To convert the stable TMS-protected form into the active terminal alkyne for subsequent coupling (e.g., click chemistry or a second Sonogashira), use the following mild protocol.

Reagents:

  • Substrate: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 equiv)

  • Reagent:

    
     (1.5 equiv) or TBAF (1.0 M in THF, 1.1 equiv)
    
  • Solvent: Methanol (for

    
    ) or THF (for TBAF)
    

Workflow:

  • Dissolution: Dissolve the substrate in MeOH (

    
     M concentration).
    
  • Activation: Add solid

    
     at room temperature (
    
    
    
    °C).
  • Monitoring: Stir for 30–60 minutes. Monitor by TLC (the product is more polar and will have a lower

    
    ) or GC-MS.
    
  • Quench: Dilute with water and extract with diethyl ether or hexanes.

  • Purification: The terminal alkyne is volatile; avoid high-vacuum drying for extended periods.

Handling and Storage Decision Tree

Proper storage is required to prevent gradual hydrolysis or accidental polymerization.

StorageProtocol Receipt Receive Reagent CheckSeal Is Septum/Seal Intact? Receipt->CheckSeal Inert Flush with Argon/N2 CheckSeal->Inert No/Opened Temp Storage Temp Check CheckSeal->Temp Yes Inert->Temp Cold Store at 2–8 °C Temp->Cold Preferred Ambient Ambient Storage (Short Term Only) Temp->Ambient Avoid if possible Usage Usage in Synthesis Cold->Usage Reseal Reseal with Parafilm & Inert Gas Usage->Reseal Reseal->Cold

Figure 2: Storage and handling logic to maintain chemical stability over long-term storage.

References

  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Specification.

  • PubChem. 1-[2-(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Compound Summary. [2]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

  • Wikipedia. Trimethylsilylacetylene.

Sources

Commercial suppliers of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene , a critical fluorinated building block used extensively in the synthesis of pharmaceutical intermediates and advanced materials.[1]

While the request referenced CAS 3832-98-4 , current chemical registries and supplier databases identify the standard CAS number for this compound as 40230-95-3 .[1] This dossier addresses the correct chemical entity (CAS 40230-95-3) to ensure procurement accuracy and experimental reproducibility.

Key Utility:

  • Protected Alkyne Source: Serves as a stable precursor to 1-ethynyl-4-(trifluoromethyl)benzene.[1]

  • Medicinal Chemistry: The trifluoromethyl (

    
    ) group modulates lipophilicity and metabolic stability in drug candidates.[1]
    
  • Material Science: Used in the development of fluorinated liquid crystals and organic electronic materials.[1]

Chemical Profile & Identification

Before sourcing, verify the chemical identity using the parameters below. The presence of the Trimethylsilyl (TMS) group is a strategic protection mechanism, preventing premature polymerization or side reactions at the terminal alkyne during intermediate steps.[1]

ParameterSpecification
Chemical Name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Correct CAS 40230-95-3 (Note: User-provided CAS 3832-98-4 is likely erroneous)
Molecular Formula

Molecular Weight 242.31 g/mol
Appearance Colorless to light yellow liquid
Boiling Point ~80 °C at 0.1 mmHg (lit.)[]
Density 1.029 g/mL at 25 °C
Flash Point 57.2 °C (Closed Cup) - Flammable

Strategic Sourcing Landscape

Sourcing this compound requires balancing purity requirements against cost per gram.[1] For pharmaceutical applications, a Certificate of Analysis (CoA) verifying


 purity by GC is mandatory to avoid palladium catalyst poisoning in downstream coupling reactions.[1]
Tier 1: Catalog Suppliers (High Reliability / R&D Scale)

Best for: Milligram to gram-scale discovery chemistry.

  • Sigma-Aldrich (Merck): Product #563439. High consistency; comprehensive documentation (CoA, SDS).[1]

  • TCI Chemicals: Product #T2984. Often offers competitive pricing for 5g–25g units.[1]

  • Alfa Aesar (Thermo Scientific): Reliable stock for standard building blocks.[1]

Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: Multi-gram to kilogram scale-up.

  • Fluorochem (UK): Specializes in fluorinated intermediates.[1]

  • Combi-Blocks: Excellent source for building blocks with transparent pricing for larger quantities.[1]

  • Enamine: Strong capability in custom synthesis if specific impurities must be minimized.[1]

Procurement Decision Matrix:

  • Check CAS: Ensure you order 40230-95-3 .[1][]

  • Check Purity: If

    
    , redistillation may be required.
    
  • Check Stabilizer: Some bulk batches may contain BHT; verify if this interferes with your catalytic system.[1]

Synthesis & Deprotection Protocols

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via Sonogashira coupling.[1] The subsequent deprotection is the most common utilization step.[1]

A. Synthesis (Sonogashira Coupling)

Reaction: 1-Iodo-4-(trifluoromethyl)benzene + Trimethylsilylacetylene


 Product

Protocol:

  • Charge a flame-dried flask with 1-iodo-4-(trifluoromethyl)benzene (1.0 equiv),

    
      (2 mol%), and CuI  (1 mol%).
    
  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add anhydrous THF (0.2 M concentration) and Triethylamine (

    
    , 3.0 equiv).
    
  • Add Trimethylsilylacetylene (1.2 equiv) dropwise at room temperature.

  • Stir at RT for 4-12 hours (monitor by TLC/GC-MS).

  • Workup: Filter off ammonium salts, concentrate, and purify via silica gel flash chromatography (Hexanes).

B. Downstream Application: Deprotection

Objective: Reveal the terminal alkyne for "Click" chemistry or further coupling.[1]

Protocol (Base-Mediated):

  • Dissolve 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 equiv) in MeOH/DCM (1:1 v/v).

  • Add

    
      (1.5 equiv).
    
  • Stir at RT for 1–2 hours. Note: Reaction is fast; prolonged stirring may cause degradation.

  • Workup: Dilute with water, extract with DCM, dry over

    
    , and concentrate. The product, 1-ethynyl-4-(trifluoromethyl)benzene , is volatile—handle with care during concentration.[1]
    

Visualizing the Workflow

The following diagram illustrates the lifecycle of this compound from synthesis to application.

ChemicalLifecycle Precursors Precursors (Ar-I + TMS-Acetylene) Target TARGET COMPOUND 1-[(Trimethylsilyl)ethynyl]- 4-(trifluoromethyl)benzene (CAS 40230-95-3) Precursors->Target Sonogashira Coupling Catalysts Catalysts (Pd(II) / CuI / Et3N) Catalysts->Target Deprotection Deprotection (K2CO3 / MeOH) Target->Deprotection Desilylation TerminalAlkyne Terminal Alkyne 1-Ethynyl-4-(trifluoromethyl)benzene Deprotection->TerminalAlkyne Yields Applications Applications (Click Chem / Sonogashira) TerminalAlkyne->Applications Downstream Use

Figure 1: Synthesis and application workflow for CAS 40230-95-3.[1] The TMS group acts as a mask for the reactive alkyne.

Safety & Handling (MSDS Highlights)

  • Hazards: Flammable liquid (Category 3).[1] Irritating to eyes and skin.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).[1]

References

  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Sheet.

  • PubChem. Compound Summary for CAS 40230-95-3. National Library of Medicine.[1] [1]

  • Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • TCI Chemicals. Product Specification: T2984. [1]

Sources

Technical Guide: Safety and Handling of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive operational framework for the safe handling, storage, and synthetic application of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3). This compound serves as a critical, stabilized precursor to 1-ethynyl-4-(trifluoromethyl)benzene, a high-value intermediate in medicinal chemistry and materials science.[1]

While the trimethylsilyl (TMS) group imparts significant stability, preventing premature polymerization of the alkyne, its removal (deprotection) generates a highly reactive terminal alkyne and volatile silicon byproducts. This guide focuses on managing the transition from the stable TMS-protected state to the reactive intermediate state, emphasizing the mitigation of flammability, static discharge, and uncontrolled exotherms.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the dual nature of this compound—its stable protected form versus its reactive deprotected form—is essential for safety planning.

PropertyData / Description
Chemical Name 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Synonyms acetylene; Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane
CAS Number 40230-95-3
Molecular Formula C₁₂H₁₃F₃Si
Molecular Weight 242.31 g/mol
Physical State Liquid (Colorless to light yellow)
Boiling Point ~85-90 °C at reduced pressure (est.)
Flash Point < 60 °C (Predicted - Treat as Flammable)
Key Functional Groups TMS-Alkyne: Latent reactivity, moisture sensitive.Trifluoromethyl (-CF₃): Lipophilic, metabolically stable, electron-withdrawing.[2]

Part 2: Risk Assessment & Toxicology

GHS Classification

Based on structural analogs and Safety Data Sheets (SDS) for TMS-alkynes:

  • Flammable Liquids (Category 3 or 2): High risk of ignition by static discharge or open flame.

  • Skin/Eye Irritation (Category 2/2A): Lipophilic nature allows rapid dermal absorption and irritation.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory irritation.

Specific Chemical Hazards
  • Desilylation Risks: Exposure to moisture, acids, or bases (fluoride ions) can cleave the TMS group, releasing 1-ethynyl-4-(trifluoromethyl)benzene (CAS 705-31-7). This byproduct is highly flammable (Flash point ~24°C) and more prone to polymerization than the parent compound.

  • Fluorine Content: Thermal decomposition (fire) may release Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂). Standard organic respirators are insufficient for combustion byproducts; positive pressure SCBA is required for fire response.

  • Static Electricity: Non-polar organosilanes are static accumulators. The combination of static discharge and flammable vapors (from deprotection) has led to explosions in similar TMS-acetylene systems.

Part 3: Storage & Stability

The Golden Rule: Stability is maintained only in the absence of moisture and fluoride sources.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigeration (2–8 °C) is recommended to minimize vapor pressure and slow potential hydrolysis.

  • Container: Glass or Teflon-lined containers. Avoid metal containers that may rust; trace metal ions can catalyze alkyne coupling/polymerization if deprotection occurs.

  • Incompatibility: Segregate from strong oxidizing agents, strong bases (NaOH, KOH), and fluoride salts (TBAF, KF).

Part 4: Operational Handling & Process Safety

Engineering Controls
  • Fume Hood: All transfers must occur within a certified chemical fume hood.

  • Grounding: All glassware and transfer lines must be grounded. Use conductive tubing for liquid transfer to prevent static buildup.

  • Inerting: Purge reaction vessels with nitrogen/argon before introducing the reagent.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile rubber (minimum 0.11 mm thickness) provides splash protection. For prolonged handling, use Silver Shield® or Viton® laminates due to the penetrative nature of fluorinated aromatics.

  • Eye Protection: Chemical splash goggles. Face shield required if handling >100g.

  • Body: Flame-resistant (Nomex) lab coat.

Visualization: Safety Decision Matrix

The following diagram outlines the logical flow for handling decisions to prevent accidents.

SafetyMatrix cluster_warning Risk Zone Start Start: Handling CAS 40230-95-3 CheckState Check State: Is it sealed? Start->CheckState Storage Storage: 2-8°C, Inert Gas CheckState->Storage Yes Open Opening Container CheckState->Open No (In Use) StaticCheck CRITICAL: Grounding Check Open->StaticCheck Solvent Solvent Selection: Anhydrous? StaticCheck->Solvent Pass Reaction Reaction: Deprotection or Coupling Solvent->Reaction Anhydrous Only Waste Waste: Segregate Halogenated Reaction->Waste

Figure 1: Operational decision matrix emphasizing the critical grounding check before opening vessels.

Part 5: Synthetic Utility & Protocols

Protocol A: Controlled Deprotection (TMS Removal)

Objective: Safe generation of the terminal alkyne for immediate use. Mechanism: Base-catalyzed methanolysis.

  • Reagents: K₂CO₃ (0.5 equiv), Methanol (solvent).

  • Safety Note: This reaction generates methoxytrimethylsilane (volatile) and the terminal alkyne (flammable).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Dissolve 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in MeOH (0.1 M concentration).

  • Addition: Add K₂CO₃ solid in one portion.

  • Monitoring: Stir at room temperature. Monitor by TLC (Hexanes). The product (terminal alkyne) is usually more polar than the starting material.

  • Quench: Do not quench with strong acid. Dilute with water and extract with diethyl ether.

  • Isolation: Concentrate carefully. Do not distill to dryness if heating is involved, as the concentrated terminal alkyne can be unstable.

Protocol B: Sonogashira Coupling (Direct Use)

Objective: Coupling without prior isolation of the toxic/flammable terminal alkyne. Mechanism: In situ deprotection-coupling sequence.

Step-by-Step:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1).

  • Reagent: Add the TMS-alkyne and the aryl halide coupling partner.

  • Activator: Add TBAF (1.0 equiv) dropwise.

  • Safety: The TBAF addition triggers exotherm and gas evolution. Add slowly.

Visualization: Reactivity & Hazard Flow

This diagram illustrates the transformation of hazards during the chemical process.[3]

ReactivityFlow TMS_Alkyne TMS-Protected Precursor (Stable, Lipophilic) Deprotection Deprotection (K2CO3 or TBAF) TMS_Alkyne->Deprotection Activation Terminal_Alkyne Terminal Alkyne (High Flammability, Polymerizable) Deprotection->Terminal_Alkyne Main Path Byproduct Silane Byproducts (Volatile) Deprotection->Byproduct Side Stream Terminal_Alkyne->Terminal_Alkyne Risk: Acetylide Shock Sensitivity Product Coupled Product (Stable) Terminal_Alkyne->Product Pd/Cu Coupling

Figure 2: Transformation pathway highlighting the transient high-risk state of the terminal alkyne.

Part 6: Emergency Protocols

ScenarioImmediate ActionSpecial Considerations
Skin Contact Wash with soap/water for 15 min.Do not use organic solvents (ethanol) to wash; this increases absorption.
Eye Contact Rinse with water for 15 min.[4]Remove contact lenses immediately.
Inhalation Move to fresh air.[4][5][6] Oxygen if breathing difficult.[4]Monitor for delayed pulmonary edema (fluorine compounds).
Fire Dry chemical, CO₂, or Foam.[5][6]Do not use water jet. Combustion releases HF; firefighters must wear full chemical resistant gear.
Spill Absorb with vermiculite or sand.Do not use combustible materials (sawdust). Use non-sparking tools.[5][6]

References

  • Santa Cruz Biotechnology. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Safety Data Sheet.

  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Specification.

  • PubChem. Compound Summary: 1-Ethynyl-4-(trifluoromethyl)benzene (Deprotected form).

  • Gelest. Silanes as Protecting Groups for Terminal Alkynes. (Technical Review on deprotection safety).

  • Organic Syntheses. Handling of Trimethylsilyl Alkynes and Acetylides. (General safety regarding static discharge).

Sources

The Silicon Shield: A Technical Guide to Silyl-Protected Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the discovery, mechanistic underpinnings, and strategic application of silyl-protected alkynes in advanced organic synthesis.[1][2] Designed for drug development professionals and synthetic chemists, this document synthesizes historical evolution with rigorous experimental protocols. It details how the transition from gaseous acetylene to liquid silyl-equivalents revolutionized cross-coupling chemistry and enables the precise construction of poly-yne scaffolds through orthogonal deprotection strategies.

Part 1: The Acetylene Problem and the Silyl Solution

The Challenge of Terminal Alkynes

Before the widespread adoption of organosilicon protecting groups, the use of terminal alkynes in complex synthesis was fraught with operational hazards and chemoselectivity issues.

  • Physical State: Acetylene (

    
    ) is a gas (bp -84°C), making stoichiometry control difficult and posing explosion risks at high pressures.
    
  • Acidity: The terminal proton (

    
    ) is liable to interference by basic reagents (e.g., Grignards, lithiates) intended for other sites on the molecule.
    
  • Oligomerization: Unprotected terminal alkynes are prone to Glaser coupling (homocoupling) in the presence of trace metal catalysts, degrading yield in cross-coupling reactions.

The Discovery (1959)

The solution emerged from the laboratory of Heinz Günter Viehe in 1959. While investigating the properties of haloacetylenes, Viehe synthesized trimethylsilylacetylene (TMSA) by reacting chloro(trimethylsilyl)acetylene with phenyllithium. This colorless liquid (bp 53°C) acted as a "liquid acetylene," allowing chemists to dispense precise equivalents of the ethynyl unit by syringe.

Key Historical Milestone:

Viehe, H. G. (1959).[3] "Heterosubstituierte Acetylene, II. Darstellung und Eigenschaften von Chlor- und Brom-acetylenen." Chemische Berichte.

The Golden Era: Catalysis and Coupling (1970s)

The utility of silyl-alkynes exploded with the advent of Palladium catalysis. In 1975, Kenkichi Sonogashira demonstrated that TMSA could serve as a surrogate for acetylene in cross-coupling reactions. By coupling TMSA to an aryl halide and subsequently removing the silyl group, chemists could install a terminal alkyne with high fidelity, avoiding the formation of "double-coupled" byproducts common when using acetylene gas.

Part 2: Mechanistic Principles

The Silicon-Carbon Bond

The utility of silyl groups lies in the unique properties of the


 bond.
  • Polarization: Silicon is more electropositive (EN 1.90) than Carbon (EN 2.55), polarizing the bond as

    
    . This makes the silicon center susceptible to nucleophilic attack.[4]
    
  • Bond Length: The C-Si bond is longer (~1.84 Å) than C-C bonds, reducing steric crowding at the alkyne terminus, yet the bulky alkyl groups on silicon (methyl, ethyl, isopropyl) provide a "steric umbrella" that blocks external electrophiles.

Mechanism of Deprotection

Deprotection is driven by the formation of a strong Si-O or Si-F bond, compensating for the cleavage of the C-Si bond.

Pathway A: Base-Mediated Solvolysis (Methanolysis)

Used for labile groups (TMS). A base (e.g.,


) generates methoxide, which attacks the silicon. The transient intermediate collapses to release the acetylide anion, which is immediately protonated by methanol.
Pathway B: Fluoride-Mediated Cleavage

Used for robust groups (TIPS, TBDMS). The driving force is the high bond dissociation energy of Si-F (approx. 135 kcal/mol).

Visualization: Fluoride-Mediated Deprotection Mechanism

DeprotectionMechanism Start Silyl Alkyne R-C≡C-SiR'3 Intermediate Pentacoordinate Silicate Anion [R-C≡C-Si(F)R'3]- Start->Intermediate Fluoride Fluoride Source (TBAF / F-) Fluoride->Intermediate Nucleophilic Attack on Si Transition Bond Cleavage Intermediate->Transition Stereoelectronic Collapse Products Products R-C≡C-H + F-SiR'3 Transition->Products Protonation (Workup)

Figure 1: Mechanism of fluoride-mediated desilylation via a pentacoordinate silicate intermediate.

Part 3: Strategic Orthogonality

In total synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting another. Silyl groups allow for fine-tuning based on steric bulk.

Stability Hierarchy

The relative stability of silyl alkynes toward basic/fluoridic cleavage follows steric hindrance:

TMS < TES < TBDMS < TIPS < TBDPS

  • TMS (Trimethylsilyl): Labile.[5] Cleaved by weak base (

    
    ) or dilute fluoride.
    
  • TES (Triethylsilyl): More stable than TMS but cleaved by acid or fluoride.[5]

  • TIPS (Triisopropylsilyl): Highly robust. Resistant to basic methanolysis; requires fluoride (TBAF) or silver salts (AgF).

Data: Relative Rates of Deprotection

The following table summarizes conditions required for cleavage, illustrating the orthogonal windows.

GroupStructureStabilityCleavage Condition (Standard)Orthogonal To
TMS

Low

TIPS, TBDMS, TES
TES

Medium

or TBAF
TIPS, TBDMS
TIPS

HighTBAF (excess), THF,

TMS, TES
Workflow: Orthogonal Deprotection Strategy

This diagram illustrates a decision tree for a molecule containing both a TMS-protected alkyne and a TIPS-protected alkyne.

Orthogonality Substrate Bis-Protected Substrate TMS-C≡C-R-C≡C-TIPS Decision Target Transformation? Substrate->Decision PathA Selective Removal of TMS Decision->PathA Keep TIPS PathB Global Deprotection Decision->PathB Remove All ReagentA Reagent: K2CO3, MeOH (Mild Basic Solvolysis) PathA->ReagentA ProductA Product A H-C≡C-R-C≡C-TIPS ReagentA->ProductA ReagentB Reagent: TBAF (excess) Reflux THF PathB->ReagentB ProductB Product B H-C≡C-R-C≡C-H ReagentB->ProductB

Figure 2: Strategic workflow for selective vs. global deprotection of mixed silyl-alkynes.

Part 4: Experimental Protocols

Protocol A: Synthesis of TIPS-Acetylene (Protection)

Adapted from Corey & Rücker (1982).

Objective: Protection of a terminal alkyne with a bulky silyl group.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under Argon atmosphere.

  • Reagents:

    • Terminal Alkyne (10.0 mmol)

    • THF (anhydrous, 50 mL)

    • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 11.0 mmol)

    • Triisopropylsilyl triflate (TIPS-OTf) or TIPS-Cl (11.0 mmol)

  • Procedure:

    • Dissolve alkyne in THF and cool to

      
       (dry ice/acetone bath).
      
    • Add n-BuLi dropwise via syringe over 10 minutes. Causality: Low temperature prevents degradation of the lithiated intermediate.

    • Stir for 30 minutes at

      
       to ensure complete deprotonation (formation of Lithium Acetylide).
      
    • Add silyl chloride/triflate dropwise.

    • Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (3x). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Validation:

    
     NMR should show disappearance of the terminal alkyne proton (
    
    
    
    ppm) and appearance of TIPS alkyl protons (
    
    
    ppm).
Protocol B: Selective Deprotection of TMS

Objective: Removal of TMS group in the presence of sensitive functionality or more robust silyl groups (e.g., TIPS).

  • Reagents:

    • TMS-Alkyne substrate (1.0 mmol)

    • Methanol (10 mL, reagent grade)

    • Potassium Carbonate (

      
      , 0.1 mmol, catalytic)
      
  • Procedure:

    • Dissolve substrate in Methanol.

    • Add

      
       solid in one portion.
      
    • Stir at room temperature. Monitor by TLC (typically < 30 mins).

    • Note: If substrate is insoluble in MeOH, use a 1:1 mixture of THF/MeOH.

  • Workup: Dilute with water, extract with ether.

  • Mechanistic Insight: The catalytic methoxide attacks the silicon, forming MeO-TMS (volatile) and the acetylide, which is instantly protonated by MeOH.

References

  • Viehe, H. G. (1959).[3] "Heterosubstituierte Acetylene, II. Darstellung und Eigenschaften von Chlor- und Brom-acetylenen." Chemische Berichte, 92(5), 1270–1275. Link

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 16(50), 4467–4470. Link

  • Corey, E. J., & Rücker, C. (1982). "Triisopropylsilylacetylenes: versatile building blocks in organic synthesis." Tetrahedron Letters, 23(7), 719-722. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

  • Denmark, S. E., & Beutner, G. L. (2008). "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition, 47(9), 1560-1638. Link

Sources

Role of trifluoromethyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethyl Group in Medicinal Chemistry: A Technical Guide

PART 1: CORE DIRECTIVE & INTRODUCTION

The "Magic Methyl" on Steroids In the high-stakes optimization of small molecule therapeutics, the trifluoromethyl group (–CF₃) is rarely a passive bystander. It is a strategic warhead used to manipulate the physicochemical and metabolic fate of a drug candidate.[1][2][3] While the methyl group (–CH₃) is often called "magic" for its ability to boost potency through hydrophobic contacts, the –CF₃ group offers a far more aggressive modulation of molecular properties.

This guide moves beyond basic textbook definitions to explore the tactical application of the –CF₃ group. It addresses the "Why" (thermodynamic and kinetic rationale) and the "How" (synthetic execution), designed for the scientist at the bench.

PART 2: PHYSICOCHEMICAL IMPACT & MECHANISTIC LOGIC

The incorporation of a –CF₃ group induces profound changes in a molecular scaffold.[4][5][6] These changes are not merely additive but often synergistic, affecting electronic distribution, conformation, and interaction with biological matrices.

The Electronic & Steric Paradox

The –CF₃ group is an electron-withdrawing powerhouse, yet it is highly lipophilic. This duality is its defining feature.

  • Electronic Withdrawal: With a Hammett constant (

    
    ) of 0.54, –CF₃ is a strong electron-withdrawing group (EWG). It dramatically lowers the pKa of neighboring functional groups.
    
    • Application: Placing a –CF₃ group meta or para to a phenol can drop the pKa by ~1–2 units, potentially altering solubility or hydrogen bonding capability in the active site.

    • Basicity Modulation: On an amine-containing scaffold, a proximal –CF₃ reduces basicity, preventing lysosomal trapping or improving oral absorption by ensuring a fraction of the molecule remains uncharged at intestinal pH.

  • Steric Bulk: The size of a –CF₃ group is a subject of frequent debate.[7]

    • Van der Waals Volume: ~42.6 ų, which is significantly larger than a methyl group (~23 ų) and approximates the volume of an isopropyl group.

    • Shape: unlike the flexible isopropyl group, –CF₃ is a rigid rotor with C3v symmetry. This "rigid bulk" is effective for locking conformations or filling hydrophobic pockets without the entropic penalty of flexible alkyl chains.

Lipophilicity and The "Fluorine Effect"

Contrary to the intuition that polar bonds (C-F) should increase hydrophilicity, the –CF₃ group significantly increases lipophilicity.

  • Mechanism: The extremely low polarizability of the fluorine electrons means they do not interact strongly with solvent dipoles (water). The C-F bond creates a "Teflon-like" shield that repels water.

  • Data: A –CF₃ group typically adds +0.88 to +1.2 to the LogP of a molecule, compared to +0.5 for a methyl group.

Metabolic Armor

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).

  • Oxidative Blockade: The –CF₃ group is chemically inert to Cytochrome P450 (CYP) oxidation. Replacing a metabolically labile methyl group (prone to benzylic oxidation) with a –CF₃ group is a standard strategy to extend half-life (

    
    ).
    
  • Electronic Deactivation: By withdrawing electron density from an aromatic ring, –CF₃ deactivates the ring toward electrophilic aromatic substitution-like metabolic processes (e.g., hydroxylation).

Table 1: Comparative Metrics of Methyl vs. Trifluoromethyl

PropertyMethyl (–CH₃)Trifluoromethyl (–CF₃)Impact on Drug Design
Van der Waals Radius ~2.0 Å~2.7 ÅCF₃ is a bioisostere for Isopropyl/Ethyl.
Hammett Constant (

)
-0.17 (Donor)+0.54 (Acceptor)CF₃ modulates pKa and metabolic susceptibility.
Hansch

(Lipophilicity)
+0.56+0.88CF₃ significantly boosts membrane permeability.
Bond Energy (C-X) ~99 kcal/mol~116 kcal/molCF₃ is metabolically inert.
Dipole Moment LowHigh (~2.0 D)CF₃ can engage in specific dipole-dipole interactions.

PART 3: VISUALIZATION OF DMPK STRATEGY

The following diagram illustrates the decision logic for incorporating a –CF₃ group to solve specific DMPK (Drug Metabolism and Pharmacokinetics) failures.

DMPK_Optimization Problem DMPK Failure Mode Metabolism High Metabolic Clearance (Short t1/2) Problem->Metabolism Permeability Low CNS Penetration or Poor Absorption Problem->Permeability Potency Low Potency (Weak Binding) Problem->Potency Solution_Met Block Metabolic Hotspot (Replace -CH3 with -CF3) Metabolism->Solution_Met Oxidative Stability Solution_Perm Increase Lipophilicity (Add -CF3 to Scaffold) Permeability->Solution_Perm Modulate LogP Solution_Pot Fill Hydrophobic Pocket (Exploit Steric Bulk) Potency->Solution_Pot Shape Complementarity Result Optimized Candidate: Improved Bioavailability & Efficacy Solution_Met->Result Solution_Perm->Result Solution_Pot->Result

Figure 1: Decision matrix for deploying the trifluoromethyl group to resolve common drug discovery bottlenecks.

PART 4: SYNTHETIC TOOLBOX & EXPERIMENTAL PROTOCOL

Installing a –CF₃ group is synthetically challenging due to the high electronegativity of fluorine, which destabilizes the corresponding carbocation and makes nucleophilic displacement difficult. Modern medicinal chemistry relies on three primary strategies:

  • Nucleophilic Trifluoromethylation: Using "Ruppert-Prakash Reagent" (TMS-CF₃). Best for aldehydes, ketones, and imines.

  • Electrophilic Trifluoromethylation: Using hypervalent iodine reagents (e.g., Togni’s Reagent).[3] Ideal for electron-rich arenes and thiols.

  • Radical Trifluoromethylation: The most versatile for late-stage functionalization of heterocycles. Uses Langlois reagent (CF₃SO₂Na) or photoredox catalysis.

Protocol: Late-Stage C-H Trifluoromethylation of Heteroarenes

Rationale: This protocol uses a radical mechanism to install a –CF₃ group directly onto a heteroaromatic ring (e.g., pyridine, pyrrole, indole). It is a "self-validating" system because it works on the native substrate without pre-functionalization (like halogenation), utilizing the innate reactivity of the heterocycle.

Reagents:

  • Substrate: 1.0 equiv (e.g., a substituted pyridine or indole).

  • Radical Source: Sodium Triflinate (Langlois Reagent, CF₃SO₂Na) - 3.0 equiv.

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) - 3.0–5.0 equiv.

  • Solvent: Dichloromethane (DCM) : Water (2.5:1 ratio).

  • Additives: None required for basic protocol; catalytic Cu(II) can accelerate difficult substrates.

Step-by-Step Methodology:

  • Setup: To a 20 mL sealed tube equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol) and Sodium Triflinate (1.5 mmol, 234 mg).

  • Solvation: Add Dichloromethane (2.5 mL) and Water (1.0 mL). The biphasic system helps solubilize both the organic substrate and the inorganic salt.

  • Initiation: Cool the mixture to 0°C in an ice bath. Dropwise add TBHP (1.5–2.5 mmol) over 5 minutes. Note: Exothermic reaction possible.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (23°C) for 12–24 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the M+68 mass shift (Addition of CF3 [69] minus H [1]).

  • Workup: Dilute with DCM (10 mL) and wash with saturated NaHCO₃ (10 mL) to neutralize any triflinic acid byproducts. Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthetic Decision Tree:

Synthesis_Selection Start Substrate Type Aldehyde Aldehyde/Ketone (Electrophilic C) Start->Aldehyde Arene_Rich Electron-Rich Arene (Nucleophilic C) Start->Arene_Rich Het_Arene Heteroarene (C-H Bond) Start->Het_Arene Method_Nuc Nucleophilic: TMS-CF3 (Ruppert-Prakash) Aldehyde->Method_Nuc Method_Elec Electrophilic: Togni Reagent II Arene_Rich->Method_Elec Method_Rad Radical: Langlois Reagent / TBHP Het_Arene->Method_Rad

Figure 2: Selection guide for trifluoromethylation methodologies based on substrate electronics.

PART 5: CASE STUDIES & FIELD INSIGHTS

The following examples demonstrate the "Why" behind the "What" in FDA-approved drugs.

1. Fluoxetine (Prozac) [8]

  • Structure: 4-(trifluoromethyl)phenol ether.

  • Role of CF₃:

    • Metabolic:[2][9][10] The para-CF₃ group blocks hydroxylation at the most reactive position of the phenyl ring, significantly extending the half-life (1–4 days for parent, 7–15 days for metabolite).

    • Lipophilicity:[1][3][4][5][11][12] Increases LogP to ~4.5, ensuring high Blood-Brain Barrier (BBB) permeability required for a CNS drug.

2. Sitagliptin (Januvia)

  • Structure: Contains a 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine.

  • Role of CF₃:

    • Binding: The CF₃ group fits into a specific hydrophobic pocket in the DPP-4 enzyme active site.

    • Electronics: It lowers the pKa of the triazole system, modulating the electronic profile of the fused ring system to improve selectivity against related proteases (DPP-8/9).

3. Celecoxib (Celebrex)

  • Structure: 3-trifluoromethyl-1H-pyrazole.

  • Role of CF₃:

    • Selectivity: The bulky CF₃ group exploits a side pocket in the COX-2 enzyme that is accessible in COX-2 but sterically restricted in COX-1 (which has a bulky Isoleucine residue at position 523, whereas COX-2 has a smaller Valine). This single group is largely responsible for the drug's selectivity, reducing gastrointestinal side effects associated with COX-1 inhibition.

References

  • The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link][10][13]

  • Aromatic trifluoromethylation catalytic in copper. Chemical Communications. [Link]

Sources

Methodological & Application

Application Note: One-Pot Sonogashira Coupling of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This protocol details the optimized methodology for the Sonogashira cross-coupling of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene with various aryl halides. The inclusion of the trifluoromethyl (


) moiety is critical in modern drug discovery for modulating lipophilicity (

) and metabolic stability.

Unlike standard terminal alkynes, this reagent utilizes a trimethylsilyl (TMS) masking group . This application note focuses on a One-Pot Desilylation/Coupling strategy. This approach bypasses the isolation of the volatile and potentially unstable terminal alkyne (4-ethynyl-α,α,α-trifluorotoluene), streamlining the workflow and improving yield consistency.

Key Advantages of TMS-Protection:
  • Stoichiometric Precision: The TMS-derivative is a stable, weighable solid/liquid, unlike the volatile free alkyne.

  • Suppression of Homocoupling: In situ slow release of the free alkyne keeps its instantaneous concentration low, minimizing Glaser homocoupling side products (

    
    ).
    
  • Electronic Activation: The electron-withdrawing

    
     group increases the acidity of the alkyne proton upon deprotection, accelerating the transmetallation step.
    

Mechanistic Insight: The Dual-Cycle Pathway

The reaction proceeds via two interconnected catalytic cycles: the Palladium cycle (cross-coupling) and the Copper cycle (activation). Uniquely, this protocol initiates with a Desilylation Activation step.

Mechanistic Diagram

The following diagram illustrates the entry of the TMS-protected reagent into the catalytic cycle via fluoride- or base-mediated desilylation.

Sonogashira_TMS cluster_Pd Palladium Cycle cluster_Cu Copper Cycle & Activation Pd0 Pd(0)L2 PdII_ArX L2Pd(II)(Ar)X Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_Alk L2Pd(II)(Ar)(Alk) PdII_ArX->PdII_Alk + Cu-Acetylide - CuX TransMet Transmetallation Product Product Ar-C≡C-Ar(CF3) PdII_Alk->Product RedElim Reductive Elimination Product->Pd0 TMS_Reagent TMS-C≡C-Ar(CF3) Free_Alkyne H-C≡C-Ar(CF3) TMS_Reagent->Free_Alkyne F- or OH- Deprotection Desilylation (TBAF or Base) Cu_Acetylide Cu-C≡C-Ar(CF3) Free_Alkyne->Cu_Acetylide + CuI, Base Cu_Cat CuI (Cat.) Cu_Acetylide->PdII_Alk Transmetallation

Caption: Interplay of in situ desilylation with the Pd/Cu catalytic cycles. The rate of desilylation must match the cross-coupling rate to prevent alkyne accumulation.

Experimental Protocol: One-Pot Desilylation-Coupling

This protocol uses TBAF (Tetrabutylammonium fluoride) as the desilylating agent. It is robust for electron-deficient alkynes where base-mediated cleavage might be too slow or incompatible with sensitive substrates.

Reagents & Equipment[1][2][3][4][5][6]
  • Aryl Halide (1.0 equiv): Aryl iodide (preferred) or aryl bromide.

  • TMS-Alkyne (1.2 equiv): 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.

  • Catalyst (3-5 mol%):

    
     (Bis(triphenylphosphine)palladium(II) dichloride).
    
  • Co-Catalyst (2-5 mol%): CuI (Copper(I) iodide).

  • Desilylating Agent (1.5 equiv): TBAF (1.0 M solution in THF).

  • Base (3.0 equiv): Triethylamine (

    
    ).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (Balloon pressure).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

    • Charge the flask with the Aryl Halide (1.0 mmol),

      
        (35 mg, 0.05 mmol), and CuI  (9.5 mg, 0.05 mmol).
      
    • Expert Tip: If the aryl halide is a liquid, add it later via syringe along with the solvent.

  • Solvent & Base Addition:

    • Add anhydrous THF (5 mL) and

      
        (0.42 mL, 3.0 mmol) via syringe.
      
    • Degas the solution by bubbling Argon through the liquid for 5-10 minutes. Oxygen exclusion is critical to prevent homocoupling of the alkyne.

  • Reagent Addition (Start of Reaction):

    • Add 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.2 mmol, ~290 mg) to the mixture.

    • Crucial Step: Dropwise add the TBAF solution (1.5 mL, 1.5 mmol) over 5 minutes.

    • Observation: The solution often darkens from yellow/orange to dark brown/black as Pd(0) is generated and the catalytic cycle engages.

  • Incubation:

    • Stir the reaction mixture at Room Temperature for 30 minutes.

    • Heat to 60°C and monitor by TLC or LC-MS.

    • Kinetic Note: The electron-deficient nature of the

      
      -alkyne usually results in rapid conversion (1–4 hours).
      
  • Work-up:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated

      
       (aq) to remove copper salts (blue aqueous layer indicates copper complexation).
      
    • Wash with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).[3]

    • Eluent: Hexanes/Ethyl Acetate gradient. The product is typically non-polar; start with 100% Hexanes.

Data Summary Table
ParameterSpecificationRationale
Stoichiometry 1.2 equiv TMS-AlkyneExcess accounts for minor homocoupling or incomplete desilylation.
Temperature 60°COptimal for Aryl Bromides; RT often sufficient for Aryl Iodides.
Concentration 0.2 MHigh dilution slows reaction; too concentrated promotes homocoupling.
Time 1 - 4 HoursFast reaction due to electronic activation by

.

Troubleshooting & Optimization

The presence of the


 group introduces specific electronic effects that must be managed.
Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield / No Reaction Catalyst poisoning or

presence.
Ensure rigorous degassing. Switch to

for sterically hindered substrates.
Glaser Homocoupling Excess

or fast deprotection.
Reduce TBAF addition rate (syringe pump). Ensure inert atmosphere.
Protodesilylation only Catalyst inactive.The TMS group was removed, but coupling failed. Check Pd source quality. Increase temperature.
Black Precipitate Pd black formation.Catalyst decomposition. Add excess ligand (

) or switch to a phosphine-free protocol (rarely needed here).
Alternative Desilylation (Base-Mediated)

For substrates sensitive to fluoride (e.g., silyl ethers elsewhere in the molecule), replace TBAF with:

  • Base:

    
     (2.0 equiv).
    
  • Solvent: MeOH / THF (1:1 mixture).

  • Note: Methanol is required to facilitate the removal of the TMS group via methoxide attack.

References

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[4] Chemical Reviews, 107(3), 874–922.[4] Link

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Sonogashira couplings of silylalkynes: a facile one-pot procedure for the synthesis of arylalkynes. Tetrahedron, 61(10), 2697-2703. Link

  • Mio, M. J., et al. (2003). One-Pot Synthesis of Arylalkynes from Aryl Halides and TMS-Acetylene. Organic Letters, 5(16), 2891–2894. Link

  • Gelb, L., & Buchwald, S. L. (2003).[1] Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides.[5][4][6] Angewandte Chemie International Edition, 42(48), 5993-5996. (Context for Pd-cycle optimization). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling with 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (hereafter referred to as TMS-Reagent 1 ) in Palladium-catalyzed cross-coupling reactions.

The 4-trifluoromethylphenylethynyl moiety is a privileged pharmacophore in drug discovery, imparting metabolic stability and lipophilicity to drug candidates. However, the free alkyne, 1-ethynyl-4-(trifluoromethyl)benzene, is volatile and prone to oxidative homocoupling (Glaser coupling) during storage. TMS-Reagent 1 serves as a robust, shelf-stable surrogate that releases the active alkyne species in situ or via a discrete deprotection step.

This note provides two validated workflows:

  • Method A (Process-Intensified): One-Pot Desilylative Sonogashira Coupling.

  • Method B (High-Fidelity): Sequential Deprotection and Cross-Coupling.

Chemical Context & Mechanistic Insight

The Fluorine Effect

The trifluoromethyl (


) group at the para position is a strong electron-withdrawing group (EWG). This has significant mechanistic implications:
  • Acidity: Upon deprotection, the terminal proton of the resulting alkyne (

    
    ) is significantly more acidic (
    
    
    
    ) than phenylacetylene (
    
    
    ).
  • Reactivity: The increased acidity facilitates rapid transmetallation to Copper (in Sonogashira cycles) but also increases the rate of oxidative homocoupling (dimerization) if oxygen is not rigorously excluded.

  • Deprotection: The EWG renders the C-Si bond slightly more labile to nucleophilic attack, allowing mild desilylation conditions.

Reaction Pathways

The coupling follows a modified Sonogashira cycle.[1] In the one-pot protocol, a fluoride source (TBAF or CsF) or a base cleaves the TMS group, generating an acetylide intermediate that enters the catalytic cycle.

ReactionPathways TMS_Reagent TMS-Reagent 1 (Protected Alkyne) Deprotection Desilylation (F- or Base) TMS_Reagent->Deprotection Activation Free_Alkyne Active Species (Free Alkyne/Acetylide) Deprotection->Free_Alkyne -TMS-X Pd_Cycle Pd-Catalytic Cycle (Ar-X + Pd(0)) Free_Alkyne->Pd_Cycle Transmetallation (Cu) Glaser Side Product (Glaser Homocoupling) Free_Alkyne->Glaser O2 (Oxidation) Product Coupled Product (Diaryl Alkyne) Pd_Cycle->Product Reductive Elimination

Figure 1: Logical workflow for the activation and coupling of TMS-Reagent 1. Note the critical branch point where oxygen exposure leads to Glaser homocoupling.

Experimental Protocols

Method A: One-Pot Desilylative Sonogashira Coupling

Best for: High-throughput synthesis, library generation, and robust substrates. Concept: The TMS group is removed in situ by a fluoride source (TBAF) or an inorganic base, allowing the alkyne to react immediately with the aryl halide.

Materials
  • Aryl Halide: 1.0 equiv (Aryl Iodides preferred; Bromides require heating).

  • TMS-Reagent 1: 1.2 equiv.

  • Catalyst:

    
     (2-5 mol%).
    
  • Co-catalyst: CuI (5 mol%).

  • Desilylating Agent: TBAF (1.0 M in THF, 1.2 equiv) OR

    
     (2.0 equiv) + MeOH (small amount).
    
  • Solvent: Anhydrous THF or DMF (degassed).

  • Base:

    
     (2-3 equiv) if not using carbonate.
    
Protocol Steps
  • Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.

  • Charging: Add the Aryl Halide (1.0 mmol),

    
     (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).
    
  • Inerting: Evacuate and backfill with inert gas (3 cycles). Critical: Oxygen leads to homocoupling of the fluorinated alkyne.

  • Solvent/Reagent Addition: Add degassed THF (5 mL) and

    
     (0.5 mL). Then add TMS-Reagent 1  (1.2 mmol) via syringe.
    
  • Initiation: Dropwise add TBAF solution (1.2 mL, 1.0 M in THF). The solution usually darkens as Pd(0) is generated and the cycle begins.

    • Alternative: If using

      
      , add the solid base in step 2 and add 1 mL MeOH with the solvent to facilitate desilylation.
      
  • Reaction: Stir at Room Temperature for 2–6 hours. (Heat to 60°C if using Aryl Bromides).

  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.

  • Workup: Dilute with diethyl ether, wash with sat.

    
     (removes Cu), water, and brine. Dry over 
    
    
    
    , concentrate, and purify via flash chromatography.
Method B: Sequential Deprotection and Coupling

Best for: Sensitive substrates, late-stage functionalization, or when stoichiometry must be strictly controlled to prevent oligomerization.

Step 1: Isolation of Free Alkyne
  • Dissolve TMS-Reagent 1 (1.0 g) in MeOH (10 mL).

  • Add

    
     (0.5 equiv). Stir at RT for 30-60 mins.
    
  • Monitor TLC (High shift in

    
     usually observed).
    
  • Partition between Pentane/Water. Note: The product is volatile.[2]

  • Dry organic layer (

    
    ) and concentrate carefully (do not apply high vacuum for extended periods). Use immediately.
    
Step 2: Standard Sonogashira
  • Combine Aryl Halide (1.0 equiv), Isolated Alkyne (1.1 equiv),

    
     (3 mol%), and CuI (3 mol%) in degassed DMF/TEA (1:1).
    
  • Stir at RT (for Iodides) or 60°C (for Bromides) under Argon.

  • Standard workup as above.

Comparative Analysis & Troubleshooting

ParameterOne-Pot (Method A)Sequential (Method B)
Operational Ease High (Single vessel)Medium (Two steps)
Atom Economy Lower (TBAF waste)Higher
Risk of Homocoupling Moderate (Controlled release)High (During isolation/storage)
Substrate Scope Tolerates most functional groupsBest for base-sensitive groups
Typical Yield 75–95%60–85% (Losses due to volatility)
Troubleshooting Guide
  • Problem: Low Yield / Black Precipitate Early.

    • Cause: "Palladium Black" formation due to catalyst decomposition before oxidative addition.

    • Solution: Ensure the Aryl Halide is added before the catalyst if possible, or increase ligand concentration (

      
      ). Ensure rigorous degassing.
      
  • Problem: Homocoupling Product (Bis-aryl butadiyne) Observed.

    • Cause: Oxygen ingress. The

      
      -alkyne is highly prone to Glaser coupling.
      
    • Solution: Freeze-pump-thaw degas solvents. Use a positive pressure of Argon. Add the alkyne slowly (syringe pump) in Method B.

  • Problem: Incomplete Desilylation (Method A).

    • Cause: Steric bulk or insufficient fluoride activity.

    • Solution: Increase Temperature to 40°C. Switch from TBAF to CsF/DMF system.

Visualization of the Catalytic Cycle

The following diagram illustrates the specific entry point of the TMS-reagent into the Sonogashira cycle, highlighting the Copper-mediated transmetallation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-C≡C-R] OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product CuX Cu-X CuAcetylide Cu-Acetylide (Cu-C≡C-R) CuX->CuAcetylide Regeneration CuAcetylide->CuX Transfer to Pd ArX Aryl Halide (Ar-X) TMS_In TMS-Reagent 1 TMS_In->CuAcetylide Desilylation (Base/F-) BaseF Base/F-

Figure 2: Catalytic cycle showing the dual-metal mechanism. The TMS-reagent is activated by Base/Fluoride to form the Copper Acetylide, which then transmetallates to the Palladium center.

References

  • Sonogashira Coupling Overview: Sonogashira, K.; Tohda, Y.; Hagihara, N. Tetrahedron Lett.1975 , 16, 4467. Link

  • One-Pot Desilylation Protocol: Sorensen, U. S.; Pombo-Villar, E. Tetrahedron2005 , 61, 2697-2703. (Demonstrates one-pot deprotection/coupling efficiency). Link

  • Fluoride-Mediated Coupling (Silanols/Silanes): Denmark, S. E.; Sweis, R. F. Acc.[3][4] Chem. Res.2002 , 35, 835. (Mechanistic background on Silicon-Pd transmetallation). Link

  • Synthesis of Fluorinated Alkynes: Organic Chemistry Portal, "Sonogashira Coupling". Link

  • Handling of TMS-Alkynes: Crouch, R. D. Tetrahedron2013 , 69, 2383. (Review of selective deprotection of silyl alkynes). Link

Sources

Deprotection of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene to terminal alkyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the chemoselective desilylation of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3) to yield 1-ethynyl-4-(trifluoromethyl)benzene (CAS: 705-31-7) . This transformation is a critical upstream process for generating fluorinated building blocks used in Sonogashira cross-couplings and "Click" chemistry (CuAAC) within medicinal chemistry campaigns.

The presence of the trifluoromethyl (-CF


) group at the para-position exerts a strong electron-withdrawing effect, increasing the acidity of the terminal alkyne proton (


20-21) compared to phenylacetylene. While this facilitates deprotection, it also increases susceptibility to base-catalyzed polymerization. This protocol prioritizes volatility management and purity preservation .

Chemical Context & Mechanism

The cleavage of the C(sp)-Si bond is driven by the high affinity of silicon for oxygen or fluorine nucleophiles.

  • Method A (Methanolysis): Utilizes Potassium Carbonate (Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ) in Methanol.[1][2] The methoxide anion attacks the silicon atom, forming a pentacoordinate silicate intermediate.[3] The transient carbanion is rapidly protonated by the solvent.
  • Method B (Fluorolysis): Utilizes Tetrabutylammonium Fluoride (TBAF).[4][5] The fluoride ion attacks the silicon to form the thermodynamically stable Si-F bond.

Diagram 1: Mechanistic Pathway (Base-Promoted Methanolysis)

ReactionMechanism SM TMS-Alkyne Substrate (Lipophilic) Inter1 Pentacoordinate Silicate Intermediate SM->Inter1 + MeO- (from K2CO3/MeOH) Inter2 Acetylide Anion (Stabilized by p-CF3) Inter1->Inter2 - TMS-OMe Byprod TMS-OMe Inter1->Byprod Prod Terminal Alkyne (Volatile Product) Inter2->Prod + H+ (MeOH)

Caption: Mechanistic flow of base-promoted desilylation. The electron-withdrawing CF3 group stabilizes the acetylide intermediate, facilitating rapid conversion.

Experimental Protocols

Method A: K CO / Methanol (Standard Protocol)

Best for: Scale-up (>1g), cost-efficiency, and avoiding ammonium salts.

Reagents Table:

Reagent Equiv. Role
TMS-Substrate 1.0 Starting Material

| K


CO

| 1.2 - 1.5 | Base Catalyst | | Methanol (MeOH) | 0.2 M | Solvent / Proton Source | | DCM or Et

O
| N/A | Extraction Solvent |

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous Methanol (concentration ~0.2 M).

    • Note: Anhydrous solvent is preferred to ensure consistent kinetics, though reagent grade often suffices.

  • Addition: Add solid K

    
    CO
    
    
    
    (1.2 equiv) in one portion. The reaction is heterogeneous (slurry).
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check TLC (Hexane) after 30 mins. Product Rf

      
       0.4-0.5; SM Rf 
      
      
      
      0.6-0.7. Stain with KMnO
      
      
      (alkyne turns brown/yellow).
    • Duration: Typically complete in 1–2 hours.

  • Quench & Workup:

    • Remove MeOH on a rotary evaporator at mild vacuum (300-400 mbar) and low bath temp (30°C) . Do not evaporate to dryness due to product volatility.

    • Resuspend the residue in Diethyl Ether (Et

      
      O) or Dichloromethane (DCM).
      
    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Concentration: Filter and concentrate carefully. Stop when solvent volume is low; do not apply high vacuum (< 50 mbar) for extended periods.

Method B: TBAF / THF (Rapid Protocol)

Best for: Small scale (<100mg), acid-sensitive substrates, or rapid screening.

Reagents Table:

Reagent Equiv. Role
TMS-Substrate 1.0 Starting Material
TBAF (1M in THF) 1.1 Fluoride Source

| THF | 0.1 M | Solvent |

Step-by-Step Protocol:

  • Setup: Dissolve substrate in THF (0.1 M) under N

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add TBAF solution (1.1 equiv) dropwise.

    • Observation: Solution may darken slightly.

  • Reaction: Stir at 0°C for 15 mins, then warm to RT. Reaction is usually instantaneous (< 30 mins).

  • Workup (Aqueous): Dilute with Et

    
    O, wash with saturated NH
    
    
    
    Cl, then water. Dry and concentrate.
  • Workup (Alternative - Solid Phase): To avoid emulsions, add CaCO

    
     and Dowex 50W-X8 (H+ form) resin to the reaction mixture. Stir 30 mins, filter through a pad of silica, and concentrate.
    

Critical Process Parameters (CPPs) & Troubleshooting

Diagram 2: Workflow Decision Tree

Workflow Start Start: Deprotection ScaleCheck Scale > 1g? Start->ScaleCheck MethodA Method A: K2CO3/MeOH (Cost/Scale) ScaleCheck->MethodA Yes MethodB Method B: TBAF/THF (Speed/Screening) ScaleCheck->MethodB No VolCheck Volatility Check: BP ~78°C @ 2mmHg MethodA->VolCheck MethodB->VolCheck Iso1 Isolation: Distillation (Kugelrohr) VolCheck->Iso1 High Purity Req. Iso2 Isolation: Flash Column (Pentane Elution) VolCheck->Iso2 Standard Purity

Caption: Decision matrix for selecting deprotection method and isolation strategy based on scale and purity requirements.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Mass Balance) Product loss due to volatility.Do not use high vacuum (<20 mbar). Use pentane/ether for extraction and remove solvent at atmospheric pressure if possible.
Incomplete Reaction Old TBAF (wet) or insufficient base.Add 10% more reagent. For Method A, ensure K

CO

is finely ground to increase surface area.
Unknown Impurities Polymerization of alkyne.Keep temperature < 30°C. Store product in solution (e.g., in DCM) at -20°C if not using immediately.
Dark Coloration Base-sensitive degradation.Switch to Method B (TBAF) buffered with Acetic Acid (1.1 equiv) to mitigate basicity.

Purification & Characterization

Purification: Due to the product's volatility (BP ~78-80°C at 2 mmHg [1]), standard rotary evaporation to dryness is risky.

  • Flash Chromatography: Elute with 100% Pentane or Hexane. The product moves rapidly (

    
     ~0.5). Collect fractions and concentrate carefully.
    
  • Distillation: For >5g scale, vacuum distillation (Kugelrohr) is the most effective method to obtain >99% purity.

Analytical Validation:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the TMS singlet (
    
    
    
    0.2 ppm). The terminal alkyne proton (
    
    
    C-H ) appears as a singlet at
    
    
    ~3.1–3.3 ppm
    . The aromatic protons appear as two doublets (AA'BB' system) around
    
    
    7.5–7.6 ppm.
  • GC-MS: Molecular ion peak

    
     at 170 m/z .
    

Safety & References

Safety Profile:

  • 1-ethynyl-4-(trifluoromethyl)benzene: Flammable liquid. Irritant. Store at 2-8°C under inert gas.

  • Fluoride Waste: TBAF waste should be segregated from standard organic waste in some jurisdictions.

References:

  • Sigma-Aldrich.[6] Product Specification: 4-Ethynyl-α,α,α-trifluorotoluene. Link

  • Caddick, S., et al. "Deprotection of trimethylsilyl group of an alkyne." Tetrahedron, 1999.[2] Link

  • Larson, G. L.[7] "Some Aspects of the Chemistry of Alkynylsilanes." Gelest Technical Review. Link

  • Kim, S., et al. "Deprotection of Silyl Ethers." Journal of the Mexican Chemical Society, 2011.[4] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733479, 1-Ethynyl-4-(trifluoromethyl)benzene". Link

Sources

Application Note: High-Fidelity Deprotection of Trifluoromethyl-Substituted TMS-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Basicity Paradox

The deprotection of trimethylsilyl (TMS) alkynes using tetra-n-butylammonium fluoride (TBAF) is a ubiquitous transformation in organic synthesis. However, when the alkyne is conjugated to a trifluoromethyl (


) group (or an aromatic ring bearing a 

group), the standard protocol frequently fails.

The Failure Mode: The strong electron-withdrawing nature of the


 group significantly increases the acidity of the terminal alkyne proton. Commercial TBAF (containing 

5% water) acts as a base, leading to the formation of acetylide anions that undergo rapid oligomerization (Glaser-type coupling) or decomposition, rather than the desired protonation.

The Solution: This guide details the Buffered TBAF Protocol . By introducing acetic acid (AcOH) in a stoichiometric ratio with TBAF, we neutralize the basicity of the medium while retaining the nucleophilicity of the fluoride ion required for Si-C bond cleavage. This method ensures high yields of volatile, electron-deficient terminal alkynes.

Technical Deep Dive: Electronic Effects & Mechanism

To understand why the standard method fails, we must analyze the electronic environment of the substrate.

The Influence

The trifluoromethyl group is a potent electron-withdrawing group (EWG) with a Hammett constant (


) of 0.54. When attached to a phenyl ring conjugated with an alkyne (e.g., 1-ethynyl-4-(trifluoromethyl)benzene), it pulls electron density away from the triple bond.
  • Effect 1: Increased Si-C Susceptibility. The silicon center is more electrophilic, making desilylation faster than in neutral alkyl-substituted alkynes.

  • Effect 2: pKa Depression. The resulting terminal alkyne proton is significantly more acidic (

    
    ) compared to a standard phenylacetylene (
    
    
    
    ) or alkyl alkyne (
    
    
    ).
The Mechanism of Failure (Standard TBAF)

Commercial TBAF in THF is hydrated (


). In this medium, an equilibrium exists generating hydroxide ions:


  • Desilylation:

    
     attacks the TMS group, forming the transient acetylide anion.
    
  • Protonation vs. Deprotonation: Ideally, the acetylide grabs a proton from water. However, because the product is highly acidic (due to

    
    ), the 
    
    
    
    present in the medium immediately deprotonates the product again.
  • Side Reactions: The persistent acetylide anion attacks unreacted starting material or undergoes oxidative dimerization, leading to "tarry" mixtures and low yields.

The Buffered Mechanism

Adding Acetic Acid (


) quenches the hydroxide and forms a buffer system. The fluoride ion remains free to attack the silicon, but the reaction medium remains slightly acidic. As soon as the acetylide forms, it is irreversibly protonated by the acetic acid, preventing side reactions.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergence between the standard (destructive) pathway and the buffered (productive) pathway.

DeprotectionMechanism Substrate TMS-Alkyne-Ar-CF3 Intermediate Acetylide Anion [R-C≡C]- Substrate->Intermediate F- attack TBAF TBAF (Standard) TBAF->Intermediate High pH SideRxn Base Catalyzed Oligomerization Intermediate->SideRxn Deprotonation by OH- Product Terminal Alkyne High Purity Intermediate->Product Rapid Protonation (AcOH) Tar Complex Mixture (Low Yield) SideRxn->Tar AcOH AcOH Buffer AcOH->Product

Figure 1: Mechanistic divergence.[1][2] The red path indicates base-mediated decomposition common in electron-deficient alkynes. The green path shows the protective buffering effect.

Experimental Protocols

Method A: Buffered TBAF (Recommended for Substrates)

Use this protocol for any alkyne conjugated to electron-deficient systems (CF3, NO2, CN).

Reagents:

  • Substrate: Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane (1.0 equiv)

  • TBAF: 1.0 M solution in THF (1.2 equiv)

  • Acetic Acid (glacial): (1.5 equiv)

  • Solvent: THF (Reagent grade is sufficient; anhydrous not strictly required due to AcOH).

Step-by-Step Workflow:

  • Pre-Complexation (Critical): In a small vial, mix the TBAF solution (1.2 equiv) and Acetic Acid (1.5 equiv). Stir for 5 minutes.

    • Why? This generates the active buffered species (

      
      ) before it touches the sensitive substrate. An exotherm may occur; this is normal.
      
  • Substrate Preparation: Dissolve the TMS-alkyne (1.0 equiv) in THF (0.1 M concentration) in a round-bottom flask. Cool to 0°C in an ice bath.

    • Why? Cooling suppresses volatility of the product and moderates the reaction rate.

  • Addition: Dropwise add the pre-mixed TBAF/AcOH solution to the substrate over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at Room Temperature.

    • Time: Typically complete in 15–30 minutes.

    • TLC: Monitor disappearance of the TMS-starting material (High Rf) and appearance of the product (slightly lower Rf).

  • Workup (Volatility Alert):

    • Quench with saturated aq.

      
      .[3]
      
    • Extract with Diethyl Ether (

      
      ) or Pentane (
      
      
      
      ). Avoid DCM if possible to simplify evaporation.
    • Wash combined organics with Brine.[4]

    • Dry over

      
      .[4]
      
  • Concentration: CAUTION: 1-ethynyl-4-(trifluoromethyl)benzene is volatile (bp

    
     78°C at reduced pressure).
    
    • Do NOT use high vacuum.

    • Concentrate on a rotary evaporator at >200 mbar and 25°C bath temperature.

    • Stop when solvent volume is low; do not dry completely if purity allows.

Method B: Solid-Phase Scavenging (Alternative)

Use this if the product is extremely acid-sensitive or if aqueous workup is impossible.

  • Dissolve substrate in wet THF.

  • Add solid

    
     (0.5 equiv) and Methanol (2.0 equiv).
    
  • Stir for 2 hours.

  • Filter solids and concentrate.

    • Note: This is milder than unbuffered TBAF but slower than Buffered TBAF.

Data & Comparison

ParameterStandard TBAFBuffered TBAF (AcOH)

/ MeOH
Reaction pH > 10 (Basic)~ 4-5 (Weakly Acidic)~ 9 (Mildly Basic)
Reaction Time < 5 mins15-30 mins2-12 hours
Yield (

Substrate)
40-60% (Oligomers)92-98% 80-85%
Impurity Profile High (Dimerization)Very LowLow
Workup Complexity Medium (Emulsions)LowVery Low (Filtration)

Workflow Visualization

ProtocolWorkflow Start Start: TMS-Alkyne (CF3 substituted) Step1 Step 1: Pre-mix TBAF + AcOH (1.2 : 1.5) Step2 Step 2: Add to Substrate @ 0°C in THF Start->Step2 Step1->Step2  Buffered Solution   Step3 Step 3: Monitor (TLC) 15-30 mins @ RT Step2->Step3 Decision Complete? Step3->Decision Decision->Step3 No (Wait) Workup Step 4: Quench (NH4Cl) Extract (Pentane/Et2O) Decision->Workup Yes Evap Step 5: CAREFUL Evaporation (Volatile Product!) Workup->Evap Final Pure Alkyne Evap->Final

Figure 2: Step-by-step experimental workflow emphasizing the pre-mixing step and volatility precautions.

Safety & Handling

  • TBAF Toxicity: TBAF contains fluoride ions which can be toxic if absorbed in large quantities. Wear nitrile gloves.

  • HF Generation: Although buffered, the mixture generates species equivalent to HF in situ. Avoid glass contact for prolonged storage; however, for short reactions, standard glassware is acceptable.

  • Volatility: The trifluoromethyl group adds mass, but the lack of hydrogen bonding makes these alkynes surprisingly volatile. Significant yield loss occurs on high-vacuum lines.

References

  • General Reactivity of TBAF

    • Common Organic Chemistry. "Tetra-n-butylammonium Fluoride (TBAF)."[1][2][4][5] Available at: [Link]

  • Buffered Deprotection Methodology
  • Mechanism of Alkyne Decomposition

    • Nagy, E., & Lepore, S. D. (2017).[6] "Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride." Organic Letters, 19(13), 3695–3698. (Discusses vinyl anion intermediates and instability in the presence of unbuffered TBAF). Available at: [Link][6]

  • Physical Properties of Substrate

    • PubChem. "1-Ethynyl-4-(trifluoromethyl)benzene (CAS 705-31-7)." (Verifying volatility and physical state). Available at: [Link]

Sources

K2CO3 in methanol for TMS deprotection procedure

Application Note: Mild Deprotection of Trimethylsilyl (TMS) Alkynes and Ethers using /MeOH[1]

Executive Summary

The removal of trimethylsilyl (TMS) protecting groups from terminal alkynes and oxygen functionalities is a pivotal transformation in multi-step organic synthesis. While fluoride sources (e.g., TBAF) are common, they often introduce basicity issues or side reactions (e.g., allene formation). The use of potassium carbonate (


) in methanol (MeOH)

This guide details the mechanistic underpinnings, optimized protocols, and troubleshooting strategies for this method, ensuring high reproducibility and yield.

Mechanistic Principles

The Solvolysis Equilibrium

Contrary to the direct base attack often visualized, the reaction in methanol is a solvolysis driven by the in situ generation of methoxide.

The methoxide anion (


Mechanism Diagram

The following diagram illustrates the pathway for a terminal alkyne, highlighting the critical transition states.

TMS_Deprotection_MechanismReagentsReagents:TMS-Alkyne + K2CO3 + MeOHActivationActivation:Formation of MeO- (in situ)Reagents->ActivationEquilibriumAttackNucleophilic Attack:MeO- attacks Si(Pentacoordinate Intermediate)Activation->AttackNucleophilic addnCleavageCleavage:Release of TMS-OMeFormation of Acetylide AnionAttack->CleavageEliminationProtonationProtonation:Acetylide takes H+ from MeOHCleavage->ProtonationRapidProductProduct:Terminal Alkyne + MeOTMSProtonation->Product

Figure 1: Mechanistic pathway of base-catalyzed desilylation. The driving force is the formation of the strong Si-O bond in the byproduct (TMS-OMe).

Scope and Selection Guide

Before proceeding, verify that

Table 1: Comparative Analysis of Desilylation Reagents
Feature

/ MeOH
TBAF (Fluoride) Acid (HCl/AcOH)
Primary Mechanism Solvolysis (Nucleophilic)Fluoride AttackProtodesilylation
pH Environment Mildly Basic (pH ~9-10)Basic (pH >10)Acidic (pH <2)
Cost Very LowHighLow
Esters/Acetates Risk: TransesterificationStable (usually)Stable
Silyl Ethers (TBS/TIPS) Stable (Selective)CleavedCleaved (rate varies)
Side Reactions Methyl ester formationAllene formation, eliminationGlycosidic cleavage
Best For Terminal alkynes, robust phenolsSterically hindered silylsBase-sensitive substrates

Standard Operating Procedure (SOP)

Objective: Removal of TMS group from a terminal alkyne. Scale: 1.0 mmol (Adjustable).

Materials
  • Substrate: TMS-protected alkyne (1.0 equiv).

  • Reagent: Potassium Carbonate (

    
    ), anhydrous, powder (0.2 – 1.0 equiv).
    
  • Solvent: Methanol (MeOH), ACS Grade or Anhydrous (see Critical Note below).

  • Co-solvent (Optional): THF or DCM (for solubility).

Protocol Steps
  • Preparation:

    • Weigh the TMS-alkyne substrate into a round-bottom flask.

    • Solubility Check: Add MeOH (approx. 5–10 mL per mmol). If the substrate does not dissolve, add THF or DCM dropwise until a clear solution is obtained. Note: Pure MeOH is faster, but solubility is paramount.

  • Reagent Addition:

    • Add

      
       (0.2 equiv for clean substrates; up to 1.0 equiv for slower reactions) in a single portion.
      
    • Visual Cue: The

      
       will likely not  dissolve completely. You will see a white suspension. This is normal.
      
  • Reaction:

    • Stir vigorously at Room Temperature (20–25°C) .

    • Time: Typically 30 mins to 2 hours.

    • Monitoring: Check TLC. The product (terminal alkyne) is usually more polar (lower

      
      ) than the TMS-protected precursor.
      
  • Workup (Choose A or B):

    • Method A (Aqueous): Dilute with

      
       or EtOAc. Wash with water (
      
      
      ) and brine (
      
      
      ). Dry over
      
      
      , filter, and concentrate.
    • Method B (Filtration - for volatile products): If the product is volatile, filter the reaction mixture through a pad of silica or Celite to remove inorganic salts. Carefully concentrate the filtrate.

Workflow Diagram

Protocol_WorkflowStartStart: Weigh SubstrateSolventDissolve in MeOHStart->SolventCheckSolIs Substrate Soluble?Solvent->CheckSolAddCoAdd THF or DCM (1:1)CheckSol->AddCoNoAddBaseAdd K2CO3 (0.2 - 1.0 eq)Stir at RTCheckSol->AddBaseYesAddCo->AddBaseMonitorMonitor TLC (1 hr)AddBase->MonitorCheckDoneConversion Complete?Monitor->CheckDoneWaitStir addl. 1-2 hrCheckDone->WaitNoWorkupWorkup:Dilute, Wash, DryCheckDone->WorkupYesWait->Monitor

Figure 2: Decision tree for experimental execution, addressing solubility and monitoring.

Expertise & Troubleshooting (The "Why" and "How")

The "Zemplén" Warning (Esters)

This reagent system (

Zemplén deacetylation
  • Risk: If your molecule contains acetate (Ac), benzoate (Bz), or pivalate (Piv) protecting groups, they will likely be cleaved or transesterified to methyl esters.

  • Solution: If esters must be preserved, use anhydrous MeOH at 0°C and monitor strictly, or switch to a buffered fluoride source (e.g., TBAF/AcOH).

Reaction Stalls

If the reaction stalls (incomplete conversion after 4 hours):

  • Particle Size:

    
     works as a heterogeneous surface. Grind the base into a fine powder before addition to increase surface area.
    
  • Solubility: The substrate might have precipitated out. Add more THF to ensure the organic reactant is in the liquid phase interacting with the methoxide.

Selectivity (TMS vs. TBS)
TMSTESTBSTIPS

Safety and Handling

  • Methanol: Highly flammable and toxic. Perform all operations in a fume hood.

  • Potassium Carbonate: Irritant (dust). Avoid inhalation.

  • Waste: The filtrate contains methoxide/carbonate and should be disposed of in basic organic waste containers.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley. (The authoritative text on protecting group stability and removal conditions).

  • Caddick, S., et al. (1999).[1] "A simple method for the deprotection of trimethylsilyl alkynes."[2] Tetrahedron, 55(9), 2737-2754. (Primary literature source for the specific alkyne protocol).

  • Organic Chemistry Portal. "Deprotection of Silyl Ethers." (General overview of silyl ether stability and cleavage methods).

  • Gelest, Inc. "Deprotection of Silyl Ethers - Technical Library." (Industrial application notes on silyl chemistry).

Applications of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in Medicinal Chemistry

Executive Summary

In modern drug discovery, the modulation of physicochemical properties—specifically lipophilicity and metabolic stability—is paramount.[1][2][3] 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene serves as a high-value "masked" synthon for installing the 4-(trifluoromethyl)phenylacetylene motif.

This moiety acts as a bioisosteric rigid linker and a metabolic shield . The trifluoromethyl group (-CF₃) blocks the para-position of the phenyl ring from Cytochrome P450 oxidation while significantly increasing lipophilicity (Hansch


), enhancing blood-brain barrier (BBB) permeability. The alkyne spacer provides a rigid, linear geometry critical for probing deep hydrophobic pockets in kinases and GPCRs.

This guide details the strategic application of this reagent in Sonogashira cross-coupling, "Click" chemistry (CuAAC), and fragment-based drug design (FBDD).

Technical Profile & Strategic Value

PropertySpecification / ValueImpact on Drug Design
Molecular Formula

--
Role Masked Alkyne PrecursorAllows handling as a stable liquid; prevents homocoupling.
-CF₃ Electronic Effect Strong Electron Withdrawing (

)
Lowers pKa of terminal alkyne (post-deprotection), facilitating easier metalation.
Lipophilicity HighIncreases membrane permeability; drives hydrophobic collapse in binding pockets.
Metabolic Stability HighThe C-F bond (116 kcal/mol) is orthogonal to most metabolic enzymes.
Structural Logic: The "Rigid Shield" Motif

The combination of the alkyne and the 4-CF₃-phenyl group creates a "Rigid Shield." The alkyne acts as a linear spacer (approx. 4.2 Å), while the CF₃ group acts as a lipophilic cap that fills hydrophobic sub-pockets and prevents metabolic degradation.

StructuralLogic Reagent TMS-Protected Precursor (Stable, Liquid) Deprotection Deprotection (TBAF or K2CO3) Reagent->Deprotection Activation ActiveSpecies Active Species: 4-CF3-Phenylacetylene Deprotection->ActiveSpecies Yields Effect1 Metabolic Shielding (Blocks P450) ActiveSpecies->Effect1 Property Effect2 Rigid Geometry (Kinase Type II Binding) ActiveSpecies->Effect2 Property

Figure 1: Activation pathway and pharmacological utility of the reagent.

Application I: Sonogashira Cross-Coupling

Context: This is the primary workflow for synthesizing biaryl alkyne scaffolds, common in kinase inhibitors (e.g., Ponatinib analogs) and liquid crystalline pharmaceuticals.

Protocol A: One-Pot Deprotection & Coupling

Rationale: Isolating the volatile terminal alkyne (4-ethynyl-α,α,α-trifluorotoluene) can lead to yield loss. A one-pot protocol minimizes handling and maximizes atom economy.

Materials:

  • 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 equiv)

  • Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)

  • 
     (2-5 mol%)
    
  • CuI (1-3 mol%)

  • 
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: THF/MeOH (1:1) or DMF (degassed)

Step-by-Step Methodology:

  • System Prep: Flame-dry a Schlenk flask and backfill with Argon (

    
    ) three times. This is critical; 
    
    
    
    promotes homocoupling (Glaser coupling).
  • Reagent Loading: Add the aryl halide,

    
    , and CuI.
    
  • Deprotection In-Situ: Add the TMS-protected alkyne and solvent (THF/MeOH). Add the base (

    
     or 
    
    
    
    ). The methanol/base combination cleaves the TMS group in situ, generating the active alkyne slowly.
    • Note: Slow generation reduces the concentration of free alkyne, suppressing homocoupling side reactions.

  • Reaction: Stir at room temperature (for Ar-I) or 60°C (for Ar-Br) for 4–12 hours.

  • Monitoring: Monitor via TLC. The TMS-alkyne (

    
     in Hexanes) will disappear. A fluorescent spot (the biaryl product) will appear.
    
  • Workup: Filter through a celite pad to remove metal catalysts. Concentrate in vacuo.[4] Purify via silica gel flash chromatography.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Homocoupling (Dimer) Presence of OxygenDegas solvents more rigorously (Freeze-Pump-Thaw).
No Reaction Oxidized CatalystEnsure Pd catalyst is yellow (not black/decomposed). Add fresh

.
Incomplete Desilylation Base too weakSwitch to TBAF (1.1 equiv) in THF, then add coupling partners.

Application II: "Click" Chemistry (CuAAC)

Context: The 4-(trifluoromethyl)phenyl moiety is an excellent bioisostere for lipophilic amides. Connecting it to a triazole ring creates a stable, non-hydrolyzable linker often used in peptidomimetics.

Protocol B: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]

Step-by-Step Methodology:

  • TMS Removal (Pre-step): Dissolve TMS-reagent in MeOH. Add

    
     (0.5 equiv). Stir 30 min. Dilute with water, extract with pentane (Caution: Product is volatile). Use the crude terminal alkyne immediately.
    
  • Click Reaction:

    • Dissolve terminal alkyne (1.0 equiv) and Organic Azide (

      
      ) (1.0 equiv) in 
      
      
      
      (1:1).
    • Add

      
       (10 mol%) and Sodium Ascorbate (20 mol%).
      
  • Incubation: Stir vigorously at RT for 12 hours. The reaction is heterogeneous; the product often precipitates out.

  • Isolation: Dilute with water. Filter the precipitate. If no precipitate, extract with EtOAc.

    • Validation: The 1,2,3-triazole proton appears as a distinct singlet at

      
       8.0–9.0 ppm in 
      
      
      
      NMR.

Advanced Workflow: PROTAC Linker Synthesis

Context: In Proteolysis Targeting Chimeras (PROTACs), linker rigidity correlates with cell permeability. The ethynyl-phenyl motif provides a "rod-like" stiffness that polyethylene glycol (PEG) linkers lack.

PROTAC Start TMS-Reagent Step1 Step 1: Sonogashira (Link to E3 Ligase Ligand) Start->Step1 Coupling Step2 Step 2: Functionalization (Link to Warhead) Step1->Step2 Synthetic Elaboration Final Rigid PROTAC (Improved Permeability) Step2->Final Final Assembly

Figure 2: Workflow for incorporating the rigid ethynyl-phenyl spacer into PROTACs.

References

  • Role of Fluorine in Medicinal Chemistry: Purser, S., et al.[2] "Fluorine in medicinal chemistry."[1][6][7] Chem. Soc. Rev., 2008, 37, 320-330. [Link]

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C.[8] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007, 107, 3, 874–922. [Link]

  • One-Pot Deprotection/Coupling Strategy: Severin, R., et al.[9] "The Sonogashira Coupling of Trimethylsilylalkynes."[10][11] J. Org.[9] Chem., 2010, 75, 10, 3518–3521.[9] [Link]

  • Click Chemistry in Drug Discovery: Kolb, H. C., & Sharpless, K. B.[4] "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003, 8(24), 1128-1137. [Link]

  • Trifluoromethyl Group Properties: Hagmann, W. K.[1][3][7] "The Many Roles of Fluorine in Medicinal Chemistry."[12] J. Med. Chem., 2008, 51, 15, 4359–4369. [Link]

Sources

Use of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in organic electronic materials

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Using 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in Organic Electronics

Executive Summary: The Fluorine Advantage

In the development of n-type and ambipolar organic semiconductors, 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3) serves as a critical "masked" building block. This compound allows for the precise introduction of electron-deficient trifluoromethyl (-CF3) moieties into conjugated backbones, specifically poly(arylene ethynylene)s (PPEs) and oligomeric acenes.

Strategic Utility:

  • Energy Level Tuning: The -CF3 group is strongly electron-withdrawing, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This facilitates electron injection and enhances air stability.

  • Solid-State Packing: Fluorine-induced self-assembly (via C-F···H and C-F···π interactions) promotes planar backbone conformations and improved π-π stacking, essential for high charge carrier mobility in OFETs.

  • Synthetic Versatility: The trimethylsilyl (TMS) group acts as a robust protecting group, preventing premature polymerization during multi-step synthesis until activation is required.

Material Specifications & Handling
PropertySpecificationCritical Note
CAS Number 40230-95-3Precursor to active alkyne (CAS 705-31-7)
Molecular Weight 242.31 g/mol -
Purity Requirement >98% (HPLC/GC)Impurities <1% drastically reduce charge mobility.
Physical State Liquid / Low-melting solidDensity ~1.03 g/mL.
Storage 2–8°C, Inert AtmosphereMoisture sensitive (slow desilylation).
LUMO Impact ~ -0.3 to -0.5 eV shiftRelative to non-fluorinated analogues.
Processing Protocol: Activation (Deprotection)

Before use in cross-coupling reactions, the TMS group must be removed to generate the active terminal alkyne, 1-ethynyl-4-(trifluoromethyl)benzene .

Reaction Principle


Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 eq) in a mixture of THF:Methanol (1:1 v/v) . Concentration should be approx. 0.1 M.

  • Activation: Add Potassium Carbonate (K₂CO₃) (1.5 eq) in a single portion.

  • Reaction: Stir vigorously at Room Temperature (23°C) . Monitor by TLC (Hexane eluent).[1]

    • Checkpoint: Conversion is typically complete within 30–60 minutes. The TMS-protected spot (higher R_f) will disappear.

  • Quench & Extraction:

    • Dilute with Diethyl Ether or Dichloromethane.

    • Wash with Saturated NH₄Cl (aq)

      
       2, then Water 
      
      
      
      1, then Brine
      
      
      1.
  • Purification: Dry organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure.

    • Warning: The product, 1-ethynyl-4-(trifluoromethyl)benzene, is volatile . Do not apply high vacuum for extended periods or heat the bath >30°C.

Application Protocol: Sonogashira Polymerization

This protocol describes the synthesis of a fluorinated Poly(arylene ethynylene) (PPE) derivative for use in Organic Field-Effect Transistors (OFETs).

Workflow Visualization

SynthesisWorkflow TMS_Precursor TMS-Protected Precursor Deprotection Activation (K2CO3/MeOH) TMS_Precursor->Deprotection Step 1 Active_Monomer Active Monomer: 1-Ethynyl-4-(CF3)benzene Deprotection->Active_Monomer Yield >90% Catalyst_System Pd(PPh3)4 / CuI Amine Base Active_Monomer->Catalyst_System Step 2: Coupling Comonomer Co-Monomer: Diiodo-Arene Comonomer->Catalyst_System Polymer Fluorinated PPE (Target Material) Catalyst_System->Polymer 80°C, 24-48h

Figure 1: Synthetic workflow from TMS-protected precursor to conjugated polymer.[2]

Experimental Procedure

Reagents:

  • Monomer A: 1-Ethynyl-4-(trifluoromethyl)benzene (Freshly prepared).[2]

  • Monomer B: 1,4-Diiodobenzene (or complex heteroaryl diiodide).

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%).

  • Co-catalyst: CuI (3–5 mol%).

  • Solvent: Toluene / Diisopropylamine (3:1 v/v), anhydrous and degassed.

Steps:

  • Degassing (Crucial): Place Monomer B, Pd catalyst, and CuI in a Schlenk flask. Cycle vacuum/nitrogen 3 times.

  • Solvent Addition: Add degassed solvents via syringe.

  • Monomer Addition: Add Monomer A (Active Alkyne) via syringe.

  • Polymerization: Heat to 70–80°C for 24–48 hours under Nitrogen.

    • Observation: The solution will darken and may become fluorescent. Viscosity will increase.

  • End-Capping (Optional but Recommended): Add a small amount of phenylacetylene (to cap halides) followed by iodobenzene (to cap alkynes) to ensure stability.

  • Work-up: Precipitate the polymer into cold Methanol. Filter, wash with Methanol/Acetone to remove catalyst residues.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Low Molecular Weight Oxygen contamination during polymerization.Ensure rigorous freeze-pump-thaw degassing of solvents. Use a glovebox if possible.
Low Yield (Step 1) Volatility of deprotected product.Avoid high vacuum. Use a rotary evaporator with a bath temp <25°C.
Defect Sites (Sat.) Incomplete deprotection (TMS signals in NMR).Increase reaction time for Step 1; ensure K₂CO₃ is fresh.
Poor Solubility Strong π-π stacking due to planar backbone.Incorporate solubilizing alkyl side chains on the co-monomer (Monomer B).
References
  • Sigma-Aldrich. Product Specification: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

  • Hundertmark, T., et al. (2000).[3] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions. Organic Letters. Link

  • Babudri, F., et al. (2004). Fluorinated organic materials for electronic devices. Journal of Materials Chemistry. Link

  • ChemScene. Compound Properties: 1-Ethynyl-4-(trifluoromethyl)benzene. Link

Sources

Synthesis of fluorinated organic compounds from silylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Silylacetylenes for High-Value Organofluorine Synthesis

Executive Summary

This application note details robust protocols for converting silylacetylenes—widely used as stable surrogates for terminal alkynes—into high-value fluorinated scaffolds.[1] We focus on three critical transformations in medicinal chemistry: Trifluoromethylation (bioisosteres of methyl groups), Stereoselective Hydrofluorination (vinyl fluorides as peptide mimics), and Gem-Difluorination (carbonyl isosteres).[1] By leveraging the "Silicon Switch" strategy, researchers can maintain substrate stability during purification before activating the alkyne for fluorination in a controlled, one-pot or sequential manner.

Introduction: The Silylacetylene Advantage

In drug discovery, the incorporation of fluorine modulates lipophilicity (LogP), metabolic stability, and binding affinity. However, handling volatile terminal alkynes or highly reactive fluoro-alkyne intermediates poses safety and reproducibility challenges.[1]

Silylacetylenes (e.g., TMS, TES, TIPS protected) serve as ideal "masked" substrates.[1] They offer:

  • Enhanced Stability: Protection against premature hydration or oxidative homocoupling (Glaser coupling).[1]

  • Purification Handles: Changed polarity for easier chromatography.

  • Regiocontrol: The steric bulk of the silyl group can direct electrophilic attack or be selectively removed to generate the active anion in situ.

This guide provides protocols for transforming


 directly or sequentially into fluorinated motifs.[1][2][3]
Strategic Reaction Network

The following diagram illustrates the divergent pathways available from a single silylacetylene precursor.

G Silyl Silylacetylene (R-CC-TMS) Terminal Terminal Alkyne (Transient) Silyl->Terminal In-situ Desilylation (K2CO3/MeOH or F-) Vinyl_F Vinyl Fluoride (R-CF=CH2) Silyl->Vinyl_F Ag-Catalyzed Hydrofluorination CF3_Alkyne Trifluoromethyl Alkyne (R-CC-CF3) Terminal->CF3_Alkyne Oxidative Coupling (CuI, TMSCF3, Air) Terminal->Vinyl_F Hydrofluorination (Au Catalyst, DMPU/HF) Gem_F Gem-Difluoride (R-CF2-CH3) Terminal->Gem_F Double Hydrofluorination (Acid Promoted)

Figure 1: Divergent synthesis pathways from silylacetylenes to fluorinated scaffolds.[1] The silyl group acts as a protecting group that is removed in-situ or sequentially to trigger fluorofunctionalization.[1]

Protocol 1: Copper-Mediated Oxidative Trifluoromethylation

Target: Trifluoromethylated Acetylenes (


)
Mechanism:  Oxidative cross-coupling involving a Cu(III)-

intermediate.[1]

This protocol adapts the work of Qing et al. , utilizing the Ruppert-Prakash reagent (


) under aerobic conditions. While the original method cites terminal alkynes, silylacetylenes are preferred starting materials to ensure purity. A mild desilylation step is integrated.[1][2]
Reagents & Equipment[1][4][5][6]
  • Substrate: Aryl- or Alkyl-silylacetylene (1.0 equiv).[1]

  • Reagent:

    
     (Trimethyl(trifluoromethyl)silane) (5.0 equiv).[1]
    
  • Catalyst: CuI (Copper(I) iodide) (20 mol%).[1]

  • Ligand: 1,10-Phenanthroline (20 mol%).[1]

  • Base/Activator:

    
     (2.0 equiv) or CsF (for direct desilylation).[1]
    
  • Solvent: DMF (anhydrous).[1]

  • Atmosphere: Air (balloon).[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a reaction vial, dissolve CuI (0.1 mmol) and 1,10-phenanthroline (0.1 mmol) in DMF (2.0 mL). Stir for 10 min at RT until a clear complex forms.

  • Substrate Addition: Add the silylacetylene (0.5 mmol) and

    
     (1.0 mmol).
    
    • Note: The base promotes in-situ desilylation to the active acetylide.[1]

  • Reagent Addition: Add

    
     (2.5 mmol) via syringe.
    
  • Oxidative Coupling: Equip the vial with an air balloon (providing

    
     as the oxidant).[1] Heat the mixture to 100 °C  for 12–24 hours.
    
  • Workup: Cool to RT. Dilute with

    
     and wash with water (3x) to remove DMF.[1] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Critical Control Point (CCP): The reaction requires aerobic conditions to regenerate the active copper species.[1] Do not run under Argon/Nitrogen.[1]

Protocol 2: Gold-Catalyzed Regioselective Hydrofluorination

Target: Vinyl Fluorides (


)
Mechanism:  Gold-activated alkyne hydrofluorination.[1][3]

Vinyl fluorides are excellent peptide bond mimics.[1] This protocol utilizes the highly stable and handleable DMPU/HF complex, as developed by Hammond and Xu , avoiding the use of hazardous anhydrous HF gas or corrosive pyridine-HF.

Reagents & Equipment[1][4][5][6]
  • Substrate: Silylacetylene (converted to terminal alkyne in situ or pre-deprotected).

  • Fluorine Source: DMPU/HF complex (65% HF by weight).[1]

    • Preparation: Mix DMPU and aqueous HF (48%) or buy commercially.[1]

  • Catalyst: IPrAuCl (2 mol%) +

    
     (2 mol%) (Generates cationic Gold).[1]
    
  • Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or dry fume hood, mix IPrAuCl and

    
     in DCE for 10 mins to generate the active cationic gold species. Filter off AgCl precipitate if necessary (often not required).[1]
    
  • Substrate Preparation: If starting with TMS-alkyne, treat with 1.0 equiv TBAF (THF) for 15 min, perform a quick aqueous workup, and redissolve the terminal alkyne in DCE.[1]

    • Why? Silyl groups can sometimes lead to desilyl-fluorination side products or reduced reactivity with Gold catalysts.[1]

  • Reaction: Add the alkyne solution to the catalyst mixture.

  • Fluorination: Dropwise add DMPU/HF (1.5 equiv) at 0 °C, then warm to RT. Stir for 4–12 hours.

  • Quench: Pour into saturated

    
     (Caution: Gas evolution). Extract with DCM.[1][7]
    

Data Summary: Regioselectivity

Substrate Type Major Product Regioselectivity (Markovnikov)

| Terminal Aryl Alkyne |


-Fluorostyrene | >95:5 |
| Terminal Alkyl Alkyne | 2-Fluoroalkene | >90:10 |
| Internal Alkyne | Mixture (E/Z) | Substrate Dependent |[1]
Protocol 3: Gem-Difluorination (Carbonyl Isosteres)

Target: Gem-difluoroalkanes (


)
Mechanism:  Double hydrofluorination via a vinyl cation intermediate.[1]

This method achieves the "carbonyl to gem-difluoride" transform directly from the alkyne oxidation state, bypassing the ketone intermediate.

Reagents
  • Substrate: Terminal Alkyne (derived from silylacetylene).[1]

  • Reagent: DMPU/HF (High excess: 10–20 equiv).[1]

  • Catalyst: None (Reagent driven) or Gold catalyst (for milder conditions).[1]

Methodology
  • Dissolve substrate in neat DMPU/HF complex (acting as both solvent and reagent) in a plastic (HDPE) or Teflon vessel.[1] Do not use glass.

  • Stir at RT for 24–48 hours.

  • Quench carefully into ice-cold

    
     solution.
    
  • Extract with ether.[1]

Mechanism of Action: The "Silicon Effect"

Understanding why we use silylacetylenes requires visualizing the stabilization pathways. While the silyl group is often removed before the final C-F bond formation in the protocols above, it plays a crucial role in the synthesis of the starting material and can direct electrophilic substitution.

Mechanism Step1 Silylacetylene (Ground State) Step2 Beta-Silicon Effect (Cation Stabilization) Step1->Step2 Electrophilic Attack (E+) Step3 Desilylation (Fluoride Attack) Step1->Step3 Nucleophilic Attack (F-) Step4 Active Nucleophile (Acetylide) Step3->Step4 -TMSF

Figure 2: Activation pathways. The silyl group protects the alkyne until activation by fluoride (Desilylation) generates the acetylide for coupling (Protocol 1), or stabilizes beta-carbocations during electrophilic addition (Protocol 2/3 variants).[1]

References
  • Chu, L., & Qing, F.-L. (2010).

    
    .[1][8] Journal of the American Chemical Society. [Link][8]
    
  • Okoromoba, O. E., Han, J., Hammond, G. B., & Xu, B. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and Gem-Difluoromethylene Compounds from Alkynes.[1] Journal of the American Chemical Society. [Link]

  • Levin, V. V., et al. (2013). A Practical Synthesis of Terminal Vinyl Fluorides.[1] The Journal of Organic Chemistry. (General context on vinyl fluorides).

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[1] Nature. [Link][1]

Sources

Experimental procedure for copper-free Sonogashira reaction

Author: BenchChem Technical Support Team. Date: February 2026

Precision Protocols for API Synthesis and Late-Stage Functionalization

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of C(sp²)–C(sp) bond formation.[1] However, the classical copper-co-catalyzed protocol presents significant liabilities for pharmaceutical applications: the formation of oxidative Glaser homocoupling byproducts (diyne) and the introduction of a second heavy metal (Cu) that complicates ICH Q3D elemental impurity compliance. This guide details robust, copper-free methodologies that mitigate these risks while maintaining high turnover frequencies (TOF), specifically tailored for high-value intermediates and aryl chloride substrates.

Part 1: Mechanistic Foundation

The "Copper-Free" Paradigm Shift

In the classical Sonogashira reaction, Copper(I) generates a copper-acetylide species that transmetallates to Palladium. Removing copper forces the reaction through a carbopalladation or base-assisted deprotonation pathway.

Critical Insight: The rate-limiting step in copper-free protocols often shifts from transmetallation to the deprotonation of the alkyne by the base, which must occur after alkyne coordination to the Pd(II) center. This requires the alkyne to displace a ligand or coordinate to a cationic Pd species to sufficiently acidify the terminal proton.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Pd-Only" cycle, highlighting the critical role of the base in the deprotonation step.

CopperFreeMechanism cluster_legend Key Interaction Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Coord Ligand Exchange Alkyne Coordination OxAdd->Coord + Alkyne - L Deprot Base-Assisted Deprotonation (RLS) Coord->Deprot + Base - Base-HX RedElim Reductive Elimination Product Release Deprot->RedElim Ar-Pd-C≡C-R RedElim->Pd0 Product legend The deprotonation step (Green) is often rate-limiting and requires a base strong enough to activate the Pd-coordinated alkyne.

Figure 1: The Copper-Free Catalytic Cycle.[1][2][3][4][5][6] Note the critical 'Deprotonation' step (Green) which replaces the Transmetallation found in classical protocols.

Part 2: Strategic Optimization

Success in copper-free coupling depends on matching the catalyst system to the substrate's activation energy.

Table 1: Reaction Parameter Optimization Matrix
ParameterStandard Conditions (Aryl Iodides/Bromides)High-Performance Conditions (Aryl Chlorides/Deactivated)Mechanistic Rationale
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pd(OAc)₂ or Pd(MeCN)₂Cl₂Pd(II) precatalysts are generally more stable than Pd(0).
Ligand PPh₃ (Triphenylphosphine)XPhos , SPhos , or CyJohnPhos Bulky, electron-rich Buchwald ligands facilitate Oxidative Addition of unreactive Ar-Cl bonds.
Base Piperidine, Pyrrolidine, Et₃NCs₂CO₃ or K₃PO₄Organic amines act as both solvent and base for easy substrates. Inorganic bases are required for challenging cycles to prevent amine-Pd inhibition.
Solvent DMF, THF, or Neat AmineAcetonitrile (MeCN), 1,4-DioxaneMeCN stabilizes cationic Pd intermediates often required in the Cu-free cycle.
Temp 60°C – 80°C80°C – 100°CHigher energy barrier for Ar-Cl oxidative addition requires elevated thermal drive.

Part 3: Experimental Protocols

Method A: General Purpose Protocol (Aryl Iodides/Bromides)

Best for: Routine synthesis, robust substrates, cost-sensitive scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2–4 mol%)

  • Piperidine (3.0 equiv or used as solvent)

  • Solvent: DMF or THF (if not using neat amine)

Procedure:

  • Setup: Charge a dry reaction vial with the Aryl Halide, PdCl₂(PPh₃)₂, and a magnetic stir bar.

  • Inerting: Seal the vial with a septum. Cycle Nitrogen/Vacuum (3x) to remove O₂ (Crucial to prevent Glaser coupling).

  • Addition: Inject degassed solvent (DMF) and Piperidine via syringe.

  • Initiation: Inject the Terminal Alkyne dropwise.

  • Reaction: Heat the block to 60°C. Monitor by HPLC/TLC.

    • Note: The solution typically turns dark brown/black upon completion.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF/Amine salts, dry over MgSO₄, and concentrate.

Method B: High-Performance Protocol (Aryl Chlorides)

Best for: Deactivated electrophiles, pharmaceutical intermediates, late-stage functionalization. Reference: Adapted from Buchwald et al. (Gelest/MIT protocols).

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Terminal Alkyne (1.3 equiv)

  • Pd(MeCN)₂Cl₂ (1–2 mol%)

  • XPhos (3–6 mol%) (Ligand:Pd ratio 3:1 recommended)

  • Cs₂CO₃ (2.5 equiv)

  • Solvent: Acetonitrile (MeCN) - Anhydrous

Procedure:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or under strict Schlenk conditions, combine Pd(MeCN)₂Cl₂, XPhos, Cs₂CO₃, and the Aryl Chloride in a screw-cap vial.

  • Solvent: Add anhydrous MeCN.

  • Alkyne: Add the Terminal Alkyne.[7]

  • Thermal Activation: Seal tightly and heat to 90°C for 4–12 hours.

    • Why MeCN? Acetonitrile acts as a labile ligand, stabilizing the Pd species while allowing the bulky XPhos to dominate the coordination sphere during the catalytic cycle.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Scavenging (Critical Step): See Part 4.

Workflow Visualization

ExperimentalWorkflow Start Substrate Prep (Ar-X + Alkyne) Degas O2 Exclusion (Vac/N2 Cycles) Start->Degas Critical Safety Catalysis Catalytic Phase (Heat + Stir) Degas->Catalysis Add Catalyst IPC In-Process Control (HPLC/TLC) Catalysis->IPC Check Conv. IPC->Catalysis <95% Conv. Workup Workup & Pd Scavenging IPC->Workup >98% Conv.

Figure 2: Operational Workflow. Oxygen exclusion (Yellow) is the primary safety and quality gate.

Part 4: Purification & Palladium Scavenging

For pharmaceutical applications, reducing Pd residue to <10 ppm is mandatory. Copper-free reactions simplify this by eliminating Cu, but Pd removal remains critical.

Protocol:

  • Resin Selection: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or Biotage® MP-TMT). These have high affinity for Pd(II).

  • Procedure: After the initial workup (and before crystallization), redissolve the crude mixture in THF or EtOAc (10 volumes).

  • Loading: Add scavenger resin (typically 10–20 wt% relative to the theoretical metal load).

  • Agitation: Stir at 40°C for 2–4 hours.

  • Filtration: Filter through a 0.45 µm membrane.

  • Analysis: Verify Pd content via ICP-MS.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Alkynes.[3][4][6][8] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Biotage Application Note. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium.[9][10][11][12] Biotage Literature.

  • Komáromi, A., et al. (2018).[5] Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.[5][8] Nature Communications, 9, 4125.

Sources

Application Note: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene in Therapeutic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method to enhance metabolic stability, membrane permeability, and binding affinity. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3) serves as a premier "masked" alkyne building block. It delivers a 4-(trifluoromethyl)phenyl moiety—a privileged structural motif found in numerous kinase inhibitors and GPCR antagonists—while the trimethylsilyl (TMS) group provides essential protection for the terminal alkyne during multi-step synthesis.

This guide details the protocols for unlocking and utilizing this building block in Sonogashira cross-coupling and Click Chemistry (CuAAC) , providing a robust pathway for generating novel therapeutic candidates.

Chemical Profile & Handling

Unlike its deprotected counterpart, which can be volatile and prone to polymerization, the TMS-protected variant offers superior shelf-stability.

Table 1: Physicochemical Properties
PropertyDataRelevance
CAS Number 40230-95-3Identity verification
Molecular Formula C₁₂H₁₃F₃SiStoichiometry calculations
Molecular Weight 242.31 g/mol Molarity preparation
Appearance Colorless to pale yellow liquidVisual purity check
Boiling Point ~80 °C (0.1 mmHg)High vacuum distillation required for purification
Solubility Soluble in DCM, THF, TolueneCompatible with standard organic workflows

Critical Handling Note: The deprotected species, 4-(trifluoromethyl)phenylacetylene (CAS: 705-31-7), is volatile. When performing deprotection, avoid prolonged high-vacuum drying or heating above 40°C.

Workflow Logic: From Protected Precursor to Active Scaffold

The utility of this compound lies in its orthogonal reactivity. It can be used directly in specific cross-couplings or deprotected to reveal the terminal alkyne for "Click" reactions.

Figure 1: Therapeutic Scaffold Construction Pipeline

ScaffoldPipeline Start TMS-Protected Precursor (Stable Storage) Deprotect Activation (Desilylation) Start->Deprotect K2CO3, MeOH Active Active Terminal Alkyne (Volatile Intermediate) Deprotect->Active Sono Sonogashira Coupling (C-C Bond Formation) Active->Sono Ar-X, Pd/Cu Click Click Chemistry (CuAAC) (1,2,3-Triazole Formation) Active->Click R-N3, Cu(I) Prod1 Biaryl Alkynes (Kinase Inhibitors) Sono->Prod1 Prod2 Triazole Linkers (Bioisosteres) Click->Prod2

Caption: Logical workflow for converting the TMS-protected building block into bioactive scaffolds via divergent synthetic pathways.

Protocol A: Controlled Deprotection (Activation)

Objective: To generate the reactive terminal alkyne in situ or for immediate use, minimizing volatility losses.

Reagents
  • Substrate: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:1 v/v)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (4.1 mmol) of the TMS-alkyne in 10 mL of DCM. Add 10 mL of MeOH.

    • Why: The DCM co-solvent ensures the lipophilic fluorinated starting material remains in solution, while MeOH is required for the base-mediated methanolysis.

  • Activation: Add K₂CO₃ (0.85 g, 6.15 mmol) in one portion. Stir at room temperature for 30–60 minutes.

  • Validation (TLC): Monitor using Hexanes/EtOAc (9:1). The TMS-alkyne (higher R_f) should disappear, replaced by the slightly more polar terminal alkyne.

  • Workup:

    • Dilute with water (20 mL) and extract with Pentane or Diethyl Ether (3 x 15 mL).

    • Expert Tip: Use low-boiling solvents (Pentane) for extraction to facilitate concentration without losing the volatile product.

  • Concentration: Dry over MgSO₄, filter, and concentrate under mild vacuum (do not go below 100 mbar or heat >25°C).

Protocol B: Sonogashira Cross-Coupling

Application: Synthesis of diaryl ethynes, common in liquid crystals and molecular electronics, and as rigid linkers in drug design (e.g., VEGFR inhibitors).

Mechanism & Rationale

The reaction couples the terminal alkyne with an aryl halide (Ar-X).[1] The trifluoromethyl group withdraws electrons, making the alkyne proton slightly more acidic, which can accelerate the copper cycle but also increases susceptibility to homocoupling (Glaser coupling). Strict anaerobic conditions are required.

Figure 2: Catalytic Cycle & Critical Control Points

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet Prod Product Release (Reductive Elimination) TransMet->Prod Prod->Pd0 CuCycle Cu-Acetylide Formation CuCycle->TransMet Transfer Alkyne

Caption: The catalytic cycle highlights Transmetallation as the convergence point. Oxygen must be excluded to prevent Cu-mediated homocoupling.

Protocol
  • Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum 3 times.

  • Reagents:

    • Aryl Halide (e.g., 4-Iodoanisole): 1.0 equiv

    • Deprotected Alkyne (from Protocol A): 1.2 equiv

    • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

    • Co-catalyst: CuI (1.5 mol%)

    • Base/Solvent: Triethylamine (Et₃N) / THF (1:1), degassed.

  • Reaction: Add liquids via syringe. Stir at room temperature (or 40°C for aryl bromides) for 4-12 hours.

  • Purification: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via silica flash chromatography.

Protocol C: Click Chemistry (Triazole Synthesis)

Application: The 1,2,3-triazole ring acts as a bioisostere for amide bonds, offering resistance to enzymatic hydrolysis. The 4-CF₃-phenyl group provides a lipophilic "anchor" often used to target hydrophobic pockets in enzymes (e.g., HIV protease, Factor Xa).

Reagents
  • Azide: Benzyl azide (or specific therapeutic azide scaffold) (1.0 equiv)

  • Alkyne: 4-(Trifluoromethyl)phenylacetylene (1.0 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH / Water (1:1)

Procedure
  • Mixing: In a scintillation vial, suspend the alkyne and azide in the solvent mixture.

  • Catalyst Addition: Add the Sodium Ascorbate (freshly prepared in water) followed by the CuSO₄ solution.

  • Observation: The reaction typically turns yellow/orange. Stir vigorously at RT for 2–12 hours.

  • Workup:

    • The product often precipitates. Dilute with water and filter.

    • If no precipitate: Extract with EtOAc, wash with brine (to remove Cu salts), and dry.

  • Note: The CF₃ group generally improves the crystallinity of the final product, simplifying isolation.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Conditions. Retrieved from [Link]

  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. An overview.

Sources

Troubleshooting & Optimization

Optimizing Sonogashira reaction yield with electron-deficient aryl halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization for Electron-Deficient Aryl Halides Document ID: TS-SONO-ED-001 Status: Active

Diagnostic & Decision Logic

Executive Summary: Electron-deficient aryl halides (e.g., containing


, 

,

, or pyridyl rings) are kinetically privileged in the oxidative addition step of the catalytic cycle. However, this high reactivity creates a paradox: it often exposes the reaction to competing pathways like Glaser homocoupling (alkyne dimerization) or Nucleophilic Aromatic Substitution (

)
.

Use the flowchart below to diagnose your current yield failure before proceeding to the protocols.

Sonogashira_Troubleshooting Start START: Low Yield / Failed Reaction Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze Decision1 Is Alkyne Dimer (Glaser Product) Present? Analyze->Decision1 YesGlaser YES: Significant Dimer Decision1->YesGlaser Major Product NoGlaser NO: Dimer absent Decision1->NoGlaser OxygenLeak Cause: O2 Leak or Slow Transmetallation YesGlaser->OxygenLeak Sol_CuFree SOLUTION: Switch to Copper-Free Protocol (See Protocol B) OxygenLeak->Sol_CuFree Decision2 Is Aryl Halide Consumed? NoGlaser->Decision2 YesConsumed YES: Halide Consumed But Wrong Product Decision2->YesConsumed NoConsumed NO: Starting Material Remains Decision2->NoConsumed CheckSNAr Check for solvent/base adducts (S_NAr Side Reaction) YesConsumed->CheckSNAr Sol_Base SOLUTION: Use Non-Nucleophilic Base (See Protocol C) CheckSNAr->Sol_Base CheckCat Cause: Catalyst Poisoning (Heterocycles) or Poor Ligation NoConsumed->CheckCat Sol_Ligand SOLUTION: High-Activity Ligands (Buchwald/XPhos) CheckCat->Sol_Ligand caption Figure 1: Diagnostic Logic for Electron-Deficient Sonogashira Coupling Failures

Critical Troubleshooting (Q&A)

Issue 1: The "Glaser" Competition

User Question: My aryl halide is highly reactive (4-nitroiodobenzene), but I am getting 40% yield of the cross-coupled product and 50% of the alkyne dimer. Why?

Technical Insight: Electron-deficient aryl halides undergo oxidative addition to Pd(0) very rapidly. This creates a "waiting game." If the transmetallation step (transfer of the alkyne from Cu to Pd) is slower than the oxidative dimerization of the copper-acetylide (Glaser coupling), the dimer wins. This is exacerbated by trace oxygen, which re-oxidizes Cu(I) to Cu(II), catalyzing the dimer formation.

Corrective Action:

  • Degas rigorously: Sparging with argon is insufficient. Use freeze-pump-thaw cycles.

  • Slow Addition: Add the alkyne via syringe pump over 1 hour to keep its concentration low relative to the Pd-Ar complex.

  • Eliminate Copper: Switch to Protocol B (Copper-Free) . Since your substrate is electron-deficient, the oxidative addition is fast enough that you often do not need the copper co-catalyst to drive the reaction, provided you use an amine base that can facilitate the "cationic" or "carbopalladation" copper-free cycle [1, 2].

Issue 2: Nucleophilic Attack ( )

User Question: I am using 2-chloro-3-nitropyridine. The reaction turns black, and I see a product mass corresponding to the solvent (morpholine/piperidine) attached to the ring, not the alkyne.

Technical Insight: You are fighting a war on two fronts. The nitro group activates the ring for Sonogashira coupling, but it also activates it for Nucleophilic Aromatic Substitution (


). If you use a nucleophilic base (like secondary amines, morpholine, or even hydroxide) in a polar solvent, the base will attack the halide faster than the palladium does.

Corrective Action:

  • Switch Base: Use a bulky, non-nucleophilic organic base like DIPEA (Hünig's base) or an inorganic base like

    
     .
    
  • Change Solvent: Avoid nucleophilic solvents. Switch to Toluene or 1,4-Dioxane.

  • Lower Temperature:

    
     often has a higher activation energy than the Pd-catalyzed cycle. Try running the reaction at room temperature with a more active catalyst (e.g., 
    
    
    
    ) [3].

Optimization Protocols

Protocol A: The "Standard" High-Performance Method

Best for: Moderately electron-deficient substrates (e.g., 4-CN, 4-CF3) where reaction speed is prioritized.

ComponentRecommendationFunction
Catalyst

(2-5 mol%)
Robust, air-stable precatalyst.
Co-Catalyst CuI (1-3 mol%)Facilitates transmetallation. Keep loading LOW to minimize dimers.
Ligand

(if needed)
Usually not needed with this precatalyst.
Base

(Triethylamine)
Acts as solvent and base.[1]
Solvent THF or DMFDMF for chlorides; THF for iodides.
Temp 25°C - 60°CStart at RT. Heat only if conversion <10% after 2h.

Procedure:

  • Charge a Schlenk tube with

    
    , CuI, and Aryl Halide.
    
  • Evacuate and backfill with Argon (3x).

  • Add degassed Solvent and Base.

  • Add Alkyne last (dropwise).

  • Stir at RT.[2][3] Monitor by TLC/LCMS.

Protocol B: Copper-Free Methodology (Recommended)

Best for: Highly electron-deficient halides (Nitro-arenes, Pyridines) to eliminate Glaser coupling.

Why this works: Electron-deficient halides facilitate the formation of the electrophilic


 species, which is reactive enough to react directly with the alkyne (via a base-assisted mechanism) without copper [4].
ComponentRecommendationFunction
Catalyst

(2 mol%) + XPhos (4 mol%)
XPhos is excellent for difficult substrates and Cu-free cycles.
Alternative

+ Piperidine
For simpler iodides.
Base Pyrrolidine or

Pyrrolidine can act as a ligand/base in Cu-free cycles.
Solvent NMP or DMAcHigh polarity helps stabilize the Pd-intermediates.
Temp 80°C - 100°CCu-free requires higher thermal energy.

Procedure:

  • Combine

    
    , XPhos, Base, and Aryl Halide in a vial.
    
  • Seal and purge with inert gas.

  • Add Solvent and Alkyne.[2]

  • Heat to 80°C.

  • Note: An induction period (lag time) of 15-30 mins is common in Cu-free reactions. Do not abort early.

Mechanism & Pathway Competition

Understanding the competition between the desired cycle and the side reactions is crucial for troubleshooting.

Reaction_Pathways ArX E-Deficient Aryl Halide (Ar-X) OxAdd Oxidative Addition (Fast for E-Deficient) ArX->OxAdd + Pd(0) SNAr SIDE REACTION: Nucleophilic Attack (SNAr) ArX->SNAr + Base (if strong nuc) Pd0 Pd(0) Catalyst Pd0->OxAdd PdArX Pd(II)-Ar-X Complex OxAdd->PdArX Base Nucleophilic Base Base->SNAr TransMet Transmetallation PdArX->TransMet + Cu-Acetylide CuAlk Cu-Acetylide CuAlk->TransMet Glaser SIDE REACTION: Glaser Homocoupling CuAlk->Glaser + O2 Product Cross-Coupled Product TransMet->Product Reductive Elim. Oxygen Oxygen (O2) Oxygen->Glaser caption Figure 2: Competitive Pathways for Electron-Deficient Substrates

FAQ: Fine-Tuning

Q: Can I use microwave irradiation? A: Yes. For electron-deficient aryl chlorides, microwave heating (100-120°C for 10-20 min) often suppresses side reactions by simply out-competing them kinetically. The rapid heating profile favors the high-energy cross-coupling over the slower thermal decomposition pathways [5].

Q: My substrate is a Pyridine/Pyrimidine. The reaction dies after 20%. A: Nitrogen heterocycles can coordinate to the Pd center, displacing phosphine ligands and forming an inactive "Pd-black" species.

  • Fix: Increase catalyst loading to 5-10 mol%.

  • Fix: Use a ligand with high binding affinity like XPhos or SPhos to prevent the substrate from displacing the ligand.

Q: Inorganic vs. Organic Bases? A:

  • Organic (TEA, DIPEA): Good solubility, but can be nucleophilic (risk of

    
    ) and can reduce Pd(II) to Pd(0) too fast, leading to aggregation.
    
  • Inorganic (

    
    , 
    
    
    
    ):
    Heterogeneous (slurry). Generally safer for preventing
    
    
    if the solvent is aprotic (DMF). Essential for the "Copper-free" mechanism in many cases.

References

  • Chinchilla, R., & Nájera, C. (2007).[4][5][6][7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2][4][6] Chemical Reviews, 107(3), 874–922.[4][6] Link[6]

  • Sorensen, U. S., & Pombo-Villar, E. (2005). Polymer-Supported Reagents for the Sonogashira Reaction. Tetrahedron, 61(10), 2697-2703. Link

  • Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Komáromi, A., Tolnai, G. L., & Novák, Z. (2010). Copper-Free Sonogashira Coupling: Methods and Mechanisms. Current Organic Synthesis, 7(5), 423-438. Link

  • Erdélyi, M., & Gogoll, A. (2001).[3] Rapid Microwave-Assisted Solid-Phase Sonogashira Coupling. Journal of Organic Chemistry, 66(12), 4165–4169. Link

Sources

Technical Support Center: Sonogashira Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppression of Alkyne Homocoupling (Glaser/Hay Side Reactions) Ticket ID: SNO-OPT-001 Status: Open for Resolution[1]

Diagnostic Overview: The "Glaser Interference"

The Problem

In a standard Sonogashira coupling, the target reaction is the cross-coupling of a terminal alkyne with an aryl/vinyl halide.[1][2][3] However, users frequently encounter the formation of 1,3-diynes (homocoupling products).[1] This is not a random impurity; it is the result of a specific, competing catalytic cycle known as the Glaser (or Hay) coupling.[1]

Root Cause Analysis

The presence of Copper(I) and Oxygen is the primary driver of homocoupling.[1]

  • Standard Cycle: Cu(I) activates the alkyne to form a Copper-Acetylide.[1][4] This species should transmetallate to the Palladium(II) complex.[1][3]

  • Interference: If oxidative addition of the aryl halide to Pd(0) is slow, or if

    
     is present, the Copper-Acetylide undergoes oxidative dimerization instead of transmetallation.[1]
    
Mechanistic Pathway (Visualized)

The following diagram illustrates the divergence point where the reaction fails.

Sonogashira_vs_Glaser Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide Species (R-C≡C-Cu) Alkyne->Cu_Acetylide Activation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Target Target Cross-Coupling (R-C≡C-Ar) Cu_Acetylide->Target Transmetallation (Anaerobic) Dimer Glaser Homocoupling (R-C≡C-C≡C-R) Cu_Acetylide->Dimer Oxidative Dimerization (Aerobic) Pd_Cycle Pd(II)-Ar Complex (Oxidative Addition) Pd_Cycle->Target Oxygen Oxygen (O2) (Contaminant) Oxygen->Dimer

Figure 1: The Mechanistic Fork.[1] The presence of Oxygen hijacks the Cu-Acetylide intermediate, diverting it from the productive Palladium cycle toward the destructive Glaser pathway.[1]

Protocol A: Optimization of Copper-Catalyzed Systems

Use this protocol if you must use Copper (e.g., for unreactive aryl chlorides or when reaction speed is critical).[1]

Strategy: Rigorous Deoxygenation & Kinetic Control

The goal is to starve the Glaser cycle of its oxidant (


) and keep the concentration of the reactive Cu-acetylide low.[1]
Step-by-Step Workflow
  • Solvent Degassing (Critical):

    • Do not rely on simple nitrogen sparging (bubbling) for sensitive substrates.[1]

    • Technique: Perform the Freeze-Pump-Thaw cycle (3 iterations) on the solvent prior to adding it to the reaction vessel.[1]

    • Alternative: If Freeze-Pump-Thaw is not feasible, sparge with Argon for at least 45 minutes using a dispersion tube (fritted glass), not a simple needle.[1] Argon is heavier than air and provides a better blanket.[1]

  • The "Slow Addition" Technique:

    • Why: High concentrations of alkyne favor homocoupling kinetics (second-order with respect to alkyne).[1]

    • Setup: Dissolve the terminal alkyne in a portion of the degassed solvent. Load this into a syringe pump.

    • Execution: Add the alkyne solution dropwise to the reaction mixture (containing Aryl Halide, Pd, Cu, and Base) over 1–2 hours. This ensures the Pd-cycle consumes the alkyne as fast as it enters, leaving no excess for dimerization [1].[1]

  • Reductive Atmosphere (Advanced):

    • If homocoupling persists, conduct the reaction under a mixed atmosphere of

      
       (5:95) .
      
    • Mechanism: The trace hydrogen acts to reductively quench the oxidative Glaser pathway without hydrogenating the alkyne (under standard Pd/Cu conditions) [2].[1]

Protocol B: The Copper-Free Route (Cassar-Heck)

Use this protocol as the definitive fix for persistent homocoupling.[1]

Strategy: Elimination of the Glaser Promoter

By removing Copper entirely, you eliminate the formation of the Cu-acetylide, rendering the Glaser mechanism impossible.[1] This variant relies on a Pd-Pd transmetallation or direct carbopalladation mechanism [3].[1]

Catalyst & Ligand Selection Table

Copper-free reactions are kinetically slower.[1] You must compensate with more active Palladium species.[1]

ComponentRecommendationTechnical Note
Pd Source Pd(OAc)2 or Pd2(dba)3Pre-catalysts that generate Pd(0) in situ.[1]
Ligand XPhos or SPhos Buchwald biaryl phosphines facilitate oxidative addition and stabilize the Pd-center without Cu [4].[1]
Alternative PdCl2(PPh3)2Classic, but requires higher temperatures (60–80°C).[1]
Base Piperidine or Pyrrolidine Secondary amines act as both base and ligand in Cu-free cycles.[1]
Solvent DMF or AcetonitrilePolar aprotic solvents stabilize the polar transition states.[1]
Optimized Cu-Free Protocol
  • Charge Vessel: Add Aryl Halide (1.0 equiv), Pd(OAc)2 (2–5 mol%), and XPhos (4–10 mol%) to a dry vial.

  • Inert Atmosphere: Seal and purge with Argon (3x vacuum/backfill cycles).

  • Solvent/Base: Add degassed Acetonitrile (0.2 M concentration) and Piperidine (2.0 equiv) via syringe.

  • Alkyne Addition: Add Terminal Alkyne (1.2 equiv). Note: Slow addition is rarely needed here as homocoupling is mechanistically suppressed.[1]

  • Thermal Activation: Heat to 60–80°C . Cu-free reactions rarely proceed efficiently at room temperature unless using highly activated substrates (e.g., aryl iodides).[1]

Troubleshooting Decision Tree

Question 1: Is the homocoupling product >10%?

  • YES: Proceed to Question 2.

  • NO: Use Protocol A (Slow Addition) to suppress the minor side reaction.[1]

Question 2: Is your Aryl Halide an Iodide or Bromide?

  • IODIDE: Switch immediately to Protocol B (Cu-Free) using PdCl2(PPh3)2 and Piperidine.[1] It will work efficiently.

  • BROMIDE: Switch to Protocol B but upgrade the ligand to XPhos or t-Bu3P to drive the difficult oxidative addition.[1]

  • CHLORIDE: You likely need Copper for reactivity.[1][4][5][6][7] Revert to Protocol A , but increase the temperature to speed up the Pd-cycle (consuming the alkyne faster) and use a reducing atmosphere (

    
    ).
    

Question 3: Are you seeing "Pd-Black" precipitation?

  • YES: Your catalyst is decomposing before the reaction finishes.[1] The "Glaser" product might actually be decomposition residue.[1] Add a stabilizing ligand (e.g., PPh3 or dppf) or lower the temperature.[1]

Frequently Asked Questions (FAQs)

Q: Can I use TMS-acetylene to prevent homocoupling? A: Yes. Using a protected alkyne like Trimethylsilylacetylene (TMS-acetylene) is a robust strategy.[1] The bulky TMS group sterically hinders dimerization.[1] You can couple the TMS-alkyne first, then deprotect (using TBAF or


) in a subsequent step or in situ [5].[1]

Q: Why does my reaction turn green/blue? A: This indicates the oxidation of Cu(I) to Cu(II).[1] This is a "red flag" that oxygen has breached your system.[1] Stop the reaction, as the Glaser coupling is now the dominant pathway.[1] You must improve your degassing technique.

Q: I cannot heat my substrate (thermally unstable). Can I run Cu-free at Room Temp? A: It is difficult but possible. You must use a highly active catalyst system, such as Pd(t-Bu3P)2 or Pd-PEPPSI-IPr .[1] These N-Heterocyclic Carbene (NHC) complexes can facilitate Cu-free coupling at ambient temperatures [6].[1][5]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1][3] Sonogashira Coupling Reaction with Diminished Homocoupling.[1][3][5][8] Organic Letters, 5(11), 1841–1844.[1] Link[1]

  • Gelman, D., & Buchwald, S. L. (2003).[1][3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[1][3] Angewandte Chemie International Edition, 42(48), 5993–5996.[1] Link[1]

  • Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][3][4] Angewandte Chemie International Edition, 46(6), 834–871.[1] Link[1]

  • Sorensen, U. S., & Pombo-Villar, E. (2005).[1] Two-Step Synthesis of 1,2-Diarylacetylenes from Aryl Halides and Trimethylsilylacetylene.[1] Tetrahedron, 61(10), 2697-2703.[1] Link[1]

  • Organ, M. G., et al. (2009).[1] Pd-PEPPSI-IPr-Mediated Sonogashira Coupling of Aryl Chlorides and Bromides. Chemistry – A European Journal, 15(1), 150-160.[1] Link[1]

Sources

Technical Support Center: Troubleshooting TMS Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting TMS Deprotection Side Reactions Role: Senior Application Scientist Status: Active Support Session

Introduction: The "Deceptively Simple" TMS Group

The Trimethylsilyl (TMS) ether is often viewed as the "training wheels" of protecting group chemistry—easy to put on, and usually the first to fall off. However, its extreme lability and the reagents used to remove it (specifically Fluoride sources) often trigger a cascade of unintended side reactions.

This guide addresses the "Why" and "How" of these failures. We move beyond standard protocols to troubleshoot the specific chemical mechanisms driving acyl migrations, unexpected eliminations, and purification nightmares.

Module 1: The Basicity Trap (Acyl Migration & Epimerization)

User Query: "I used TBAF to remove a TMS group from a polyol containing an acetate ester. The TMS is gone, but my acetate has migrated to the neighbor hydroxyl, and I see epimerization at the alpha-center. What happened?"

Root Cause Analysis: The culprit is the basicity of TBAF . Commercial TBAF (Tetra-n-butylammonium fluoride) is typically sold as a trihydrate (


). In THF, the fluoride ion is a strong hydrogen bond acceptor. It establishes an equilibrium with the hydration water, generating bifluoride (

) and, critically, tetrabutylammonium hydroxide (TBAOH) .
  • The Mechanism: The generated hydroxide acts as a base. In substrates with adjacent esters (like carbohydrates or polyketides), the newly liberated alkoxide (or the hydroxide itself) attacks the ester carbonyl, leading to transesterification (Acyl Migration) . If there is an acidic proton alpha to a carbonyl, the base will cause enolization and epimerization .

The Fix: Buffered Deprotection You must quench the basicity in situ without neutralizing the fluoride's nucleophilicity.

Protocol: Acetic Acid-Buffered TBAF

  • Preparation: Mix TBAF (1.0 M in THF) with Glacial Acetic Acid (AcOH) in a 1:1 molar ratio before adding it to your reaction.

  • Mechanism:

    
    .
    
  • Result: This complex delivers fluoride to cleave the Si-O bond but maintains a slightly acidic pH, preventing alkoxide formation and acyl migration.

Visualizing the Mechanism

TBAF_Side_Reactions TBAF Commercial TBAF (Contains H2O) Base_Gen Hydroxide Generation (F- + H2O ⇌ HF + OH-) TBAF->Base_Gen Path_Bad Unbuffered Pathway Base_Gen->Path_Bad High pH Substrate Substrate (TMS Ether + Adjacent Ester) Substrate->Path_Bad Path_Good Buffered Pathway (+ AcOH) Substrate->Path_Good Side_Rxn Acyl Migration / Epimerization Path_Bad->Side_Rxn Alkoxide Attack Clean_Prod Clean Alcohol (Retention of Ester) Path_Good->Clean_Prod Neutral pH

Figure 1: The divergence between standard basic TBAF deprotection leading to side reactions versus the buffered protocol.

Module 2: Purification Nightmares (The "Sticky Salt" Issue)

User Query: "My reaction worked, but I cannot get rid of the TBAF. It streaks on the column, ruins my NMR, and turns my product into a gel."

Root Cause Analysis: Tetrabutylammonium salts behave like ionic liquids/surfactants. They are soluble in organic solvents (DCM, THF) and water, making simple extraction inefficient. They often co-elute with polar products on silica gel.

The Fix: The Kishi Scavenger Protocol Developed during the synthesis of Halichondrin B, this method uses a calcium/sulfonate exchange to precipitate the fluoride and sequester the ammonium cation.

Protocol: Ca/Sulfonate Non-Aqueous Workup Reference: Kaburagi, Y.; Kishi, Y. Org. Lett. 2007 [1]

  • Reagents:

    • Dowex 50WX8-400 (Strong acidic cation exchange resin).

    • CaCO3 (Calcium Carbonate powder).

    • Methanol (Required for the ion exchange to function).

  • Procedure:

    • At the end of the reaction (in THF), dilute with an equal volume of MeOH .

    • Add CaCO3 (2.0 equiv relative to TBAF) and Dowex resin (3.0 weight equiv relative to TBAF).

    • Stir vigorously for 20–30 minutes.

  • Mechanism:

    • The resin captures the

      
       cation (releasing 
      
      
      
      ).
    • The

      
       neutralizes the 
      
      
      
      and precipitates insoluble
      
      
      .
  • Finish: Filter through a pad of Celite. The filtrate is neutral and free of ammonium salts.

Module 3: Selectivity (TMS vs. TES/TBS)

User Query: "I have a TMS ether and a TBS ether. I want to remove the TMS but keep the TBS. TBAF took both off."

Root Cause Analysis: While TBS is sterically bulkier (approx.[1] 10,000x more stable to hydrolysis than TMS), fluoride is a "sledgehammer" nucleophile. With enough time or excess reagent, TBAF will cleave both. Kinetic control with TBAF is difficult to reproduce.

The Fix: Switch Reagent Classes Do not use Fluoride. Use Solvolysis (Acid or Base).

Comparative Data: Selectivity Profiles

Reagent SystemMechanismTMS RemovalTBS RemovalSelectivity Rating
TBAF / THF Nucleophilic Attack (F-)Fast (< 5 min)Fast (10-60 min)Poor
HF-Pyridine Acidic Nucleophilic AttackFastModerateModerate
K2CO3 / MeOH Basic MethanolysisFast Inert (mostly)Excellent
Citric Acid / MeOH Acidic MethanolysisFast Inert Excellent

Protocol: Potassium Carbonate Methanolysis (The "Chemist's Choice") Best for: Removing TMS from alkynes or primary alcohols while preserving TBS/TBDPS.

  • Dissolve substrate in MeOH (or MeOH/DCM 1:1 if solubility is poor).

  • Add K2CO3 (0.5 – 1.0 equiv).

  • Stir at 0°C to Room Temp .

  • Monitor: TMS usually cleaves in <15 minutes. TBS remains stable for hours under these conditions.

Module 4: Unexpected Rearrangements (Brook & Peterson)

User Query: "I treated my alpha-hydroxy silane with base to remove the silyl group, but I ended up with an alkene."

Root Cause Analysis: You triggered a Peterson Olefination (elimination). If a silyl group is beta to a leaving group (or a hydroxyl that becomes a leaving group), base promotes anti-elimination.

Alternatively, if you have an alpha-silyl carbinol, base can trigger a Brook Rearrangement (Si migrates from C


 O), creating a carbanion that reacts further.[2]

Decision Tree: Selecting the Correct Reagent

Use the logic map below to select the reagent that avoids your specific side-reaction risk.

Deprotection_Decision_Tree Start Select TMS Deprotection Strategy Q1 Is the substrate Base Sensitive? (Esters, Epimerizable Centers) Start->Q1 Q2 Is the substrate Acid Sensitive? (Acetals, Glycals) Q1->Q2 No R1 Use Buffered TBAF (TBAF + AcOH) Q1->R1 Yes (Avoid Base) R4 Use TAS-F (Anhydrous Fluoride) Q1->R4 Extreme Sensitivity Q3 Do you need TMS vs TBS Selectivity? Q2->Q3 No R2 Use K2CO3 / MeOH (Best Selectivity) Q2->R2 Yes (Avoid Acid) Q3->R2 Yes (Preserve TBS) R3 Use HF-Pyridine (Buffered Acidic Fluoride) Q3->R3 No (Cleave All)

Figure 2: Logical flow for reagent selection based on substrate sensitivity.

References
  • Kaburagi, Y., & Kishi, Y. (2007). Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation. Organic Letters, 9(13), 2533–2535.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General Reference for Stability Constants).
  • Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417.

  • Brook, A. G. (1974). Molecular Rearrangements of Organosilicon Compounds. Accounts of Chemical Research, 7(3), 77–84. (Mechanism of Migration).[2][3][4]

Sources

Technical Support Center: Solubilization Strategies for 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: TMS-ETFB-40230 CAS: 40230-95-3 Molecular Formula: C₁₂H₁₃F₃Si LogP: ~3.93 (High Lipophilicity)[1]

Introduction: The Solubility Paradox

Welcome to the technical support hub for 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene . As a Senior Application Scientist, I often see researchers struggle with this molecule not because of its reactivity, but due to its physical behavior in solution.

This molecule presents a dual challenge:

  • The Fluorine Effect: The trifluoromethyl (-CF3) group significantly increases lipophilicity and decreases solubility in standard polar reaction media (like aqueous amine mixtures used in Sonogashira couplings).[1]

  • The Silyl Lability: While the TMS group aids solubility in organic solvents, it is chemically fragile in the presence of strong bases and protic solvents, creating a narrow window for "safe" solubilization.

This guide provides self-validating protocols to dissolve, handle, and react this compound without precipitation or inadvertent deprotection.

Module 1: Solvent Compatibility Matrix

Core Directive: Do not assume "universal" solubility. This compound follows strict "like-dissolves-like" rules heavily influenced by the fluorinated tail.[1]

Solubility & Stability Table
Solvent ClassRecommended SolventsSolubility RatingStability RiskTechnical Notes
Non-Polar Hexane, Pentane, TolueneExcellent (>100 mg/mL)LowIdeal for stock solutions and chromatography.[1] Toluene is the gold standard for high-temp reactions.[1]
Polar Aprotic THF, DCM, ChloroformVery Good LowTHF is the primary choice for coupling reactions; it bridges the gap between the lipophilic substrate and polar catalysts.
Polar Aprotic (High BP) DMF, DMSO, DMAcModerate LowRequires heating for high concentrations.[1] Warning: Commercial anhydrous grades often contain amine impurities that can degrade the TMS group over time.[1]
Protic Methanol, Ethanol, WaterPoor / Insoluble High CRITICAL: In the presence of even weak bases (K₂CO₃), alcohols will cleave the TMS group (protodesilylation).
Decision Logic: Solvent Selection

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType Synthesis Synthesis (Coupling) AppType->Synthesis Analysis Analysis (NMR/HPLC) AppType->Analysis Storage Long-term Storage AppType->Storage Temp Reaction Temp? Synthesis->Temp Method Method? Analysis->Method StoreSolv Hexane (0.1% Et3N) Storage->StoreSolv HighTemp >60°C: Toluene Temp->HighTemp LowTemp <60°C: THF (Anhydrous) Temp->LowTemp NMR CDCl3 or C6D6 Method->NMR HPLC Acetonitrile (No buffer) Method->HPLC

Figure 1: Solvent selection decision tree based on experimental intent.

Module 2: Troubleshooting Reactive Contexts (Sonogashira)

The Issue: In standard Sonogashira conditions (Pd catalyst, CuI, Amine base), this molecule frequently "oils out" or precipitates, halting the reaction. This is due to the high lipophilicity of the -CF3 group clashing with the polar catalyst system.

Protocol: The "Gradient Solubilization" Method

Do not dump reagents together. Use this specific order of addition to maintain a homogeneous phase.

Reagents:

  • Substrate: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene[1][2]

  • Solvent A: THF (Anhydrous) - Solubilizer[1]

  • Solvent B: Triethylamine (Et₃N) - Base[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ / CuI[1]

Step-by-Step Procedure:

  • Primary Dissolution: Dissolve the substrate completely in Solvent A (THF) at a concentration of 0.2 M. Ensure the solution is clear.[1]

    • Why: The substrate must be fully solvated by the lipophilic THF before encountering the amine.[1]

  • Catalyst Incubation: In a separate vial, suspend the Pd/Cu catalysts in a minimum volume of THF.

  • The "Dropwise" Base Addition: Add Solvent B (Et₃N) to the substrate solution slowly.

    • Ratio Limit: Do not exceed a 3:1 ratio of THF:Et₃N.[1] If the amine concentration is too high, the fluorinated tail will force the molecule out of solution.

  • Catalyst Injection: Inject the catalyst slurry into the main reaction vessel.[1]

  • Temperature Ramp: Heat to 50°C. If the solution becomes cloudy, add small aliquots of Toluene (not more THF) to restore clarity.

Mechanism of Failure (Avoid this): If you dissolve the substrate directly in Et₃N or add water (for aqueous coupling), the hydrophobic effect forces the fluorinated molecules to aggregate, encapsulating the reactive alkyne center and preventing the Pd-catalyst from accessing it.

Module 3: Stock Solution & Storage

The Issue: Users report "gel formation" or "white precipitate" in stock solutions after 48 hours. This is usually hexamethyldisiloxane , a byproduct of moisture-induced TMS hydrolysis.[1]

Self-Validating Storage Protocol
  • Solvent Choice: Use Anhydrous Hexane or Toluene .[1] Avoid ethers (THF/Ether) for long-term storage as they absorb atmospheric moisture rapidly.[1]

  • The "Buffer" Trick: Pre-treat your storage solvent with basic alumina or add 0.1% v/v Triethylamine.[1]

    • Mechanism:[1][3] The trace amine scavenges any acidic protons that catalyze the cleavage of the C-Si bond.

  • Container: Store in borosilicate glass with a PTFE-lined cap. Avoid Parafilm alone (permeable to moisture).[1]

Module 4: FAQ & Troubleshooting

Q1: I tried to deprotect the TMS group using K₂CO₃/MeOH, but the product precipitated immediately. How do I fix this? A: The deprotected product, 1-ethynyl-4-(trifluoromethyl)benzene, is even less soluble in methanol than the starting material.

  • Fix: Switch to a THF/Methanol (4:1) mixture. The THF keeps the fluorinated core in solution, while the methanol allows the carbonate to perform the deprotection.

Q2: Can I use DMSO for biological screening stocks? A: Yes, but with caution.

  • Solubility Limit: The solubility limit in pure DMSO is approx 10-20 mM.[1] Above this, you risk micro-precipitation which causes false positives in assays (aggregates scatter light).[1]

  • Protocol: Dissolve in 100% DMSO, then sonicate for 5 minutes at 30°C. Visually inspect for "schlieren" lines (swirls), which indicate incomplete mixing.

Q3: My reaction turned into a black tar. Is this a solubility issue? A: Likely yes. If the substrate is not fully soluble, the catalyst (Pd) clusters and decomposes (forming "Palladium Black") rather than entering the catalytic cycle.

  • Diagnostic: Check the reaction bottom.[1] If you see a separate oily layer, solubility was the cause.[1]

  • Remedy: Increase the volume of solvent (dilution) or switch to Toluene/THF (1:1).[1]

Solubilization Pathway Visualization

SolubilizationMechanism Substrate TMS-ETFB (Solid) Complex Solvated Species Substrate->Complex Dispersion forces (Interaction with -CF3) Solvent THF (Solvent) Precipitate Precipitate (Aggregates) Complex->Precipitate + Water/MeOH (Hydrophobic Effect) Complex->Precipitate + Excess Amine (Polarity Mismatch) CoSolvent Co-Solvent (Toluene) CoSolvent->Complex Stabilizes High Conc.

Figure 2: Solubilization dynamics. Note that adding polar components (Water/MeOH/Amine) destabilizes the solvated complex, requiring co-solvents like Toluene to maintain homogeneity.

References

  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Specification & Safety Data Sheet.

  • PubChem. 1,4-Bis(trimethylsilyl)benzene (Analogous Solubility Data). National Library of Medicine.[1]

  • Organic Chemistry Portal. Sonogashira Coupling: Solvent Effects and Protocols.

  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent (Lipophilicity Parameters).[1]

  • ResearchGate. Stability of TMS-alkynes in polar protic solvents.

Sources

Technical Guide: Purification Strategies for Sonogashira Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Separation Technologies Subject: Troubleshooting & Purification Protocols for Sonogashira Cross-Coupling

Executive Summary & Operational Logic

The Sonogashira coupling is a cornerstone of C–C bond formation, but its utility is frequently compromised by a difficult impurity profile. The reaction mixture typically contains the target internal alkyne alongside Glaser homocoupling byproducts (diynes) , residual palladium/copper species , phosphine oxides , and ammonium salts .

This guide abandons generic "workup" advice in favor of a targeted, mechanism-based purification strategy. We prioritize scavenging and chelation over brute-force chromatography to preserve yield and minimize solvent waste.

Troubleshooting & Purification Modules
Module A: Metal Residue Remediation (Pd & Cu)

User Query: "My isolated product is dark brown/black and fails elemental analysis for heavy metals. Standard silica columns aren't removing the color."

Technical Insight: The "black" contamination is often colloidal palladium (


) or clustered copper species. Silica gel alone is insufficient because these nanoclusters can "streak" through the column or elute with the solvent front. You must disrupt the metal-organic complexes before or during filtration.

Protocol 1: The "Chelation & Scavenge" Workflow Do not rely solely on chromatography. Implement this pre-purification routine:

  • The Ammonium Wash (For Copper):

    • Dilute the reaction mixture with EtOAc or

      
      .[1]
      
    • Wash 2x with a 1:1 mixture of saturated

      
       and concentrated 
      
      
      
      .
    • Mechanism:[2][3][4][5] The ammonia forms the water-soluble tetraamminecopper(II) complex,

      
      , turning the aqueous layer deep blue. Repeat until the aqueous layer is colorless.
      
  • The Scavenger Treatment (For Palladium):

    • If the organic layer remains dark, add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (Darco® KB) .

    • Dosage: 5–10 wt% relative to the theoretical yield.

    • Conditions: Stir at 40–50 °C for 30 minutes.

    • Filtration: Filter through a dual-pad of Celite® (top) and Silica (bottom) to trap the scavenger-metal complex.

Quantitative Comparison of Metal Removal Methods:

MethodPd Removal EfficiencyCu Removal EfficiencyYield LossNotes
Silica Column Only Low (<50%)ModerateLowMetals streak; product remains colored.
Celite Filtration Low (<20%)LowMinimalRemoves bulk solids only.
Aq.

/EDTA Wash
LowHigh (>95%) <5%Essential for Cu removal.
Thiol-Silica Scavenger High (>95%) Moderate<5%Best for final API polishing.
Module B: Separation of Glaser Homocoupling Products

User Query: "I see a side spot on TLC just above/below my product that is impossible to separate by flash chromatography."

Technical Insight: This is the Glaser product (diyne) , formed by the oxidative homocoupling of the alkyne starting material (


). Because the diyne and the Sonogashira product (

) often share similar polarity and lack distinct functional handles, standard normal-phase silica fails.

Protocol 2: Argentation Chromatography (


/Silica) 
Silver ions (

) form reversible

-complexes with alkynes. The stability of this complex depends on electron density and sterics, often altering retention times significantly enough to permit separation.

Preparation of 10%


 Silica Gel: 
  • Dissolve

    
     (10 g) in Acetonitrile (100 mL). Note: Acetonitrile is preferred over water to prevent silica deactivation.
    
  • Add Silica Gel (100 g) to the solution and stir to create a slurry.

  • Rotary evaporate the solvent in the dark (cover flask with foil) until a free-flowing powder is obtained.

  • Storage: Store in an amber jar. Light exposure reduces

    
     to metallic 
    
    
    
    (gray/black), deactivating the stationary phase.

Chromatography Strategy:

  • Loading: Dry load the crude mixture onto standard silica, then place this on top of the

    
    -silica bed.
    
  • Elution: Use a gradient of Hexanes/EtOAc. The diyne (more

    
    -electrons) typically interacts more strongly and elutes later than the cross-coupled product, reversing the standard order if they were close.
    
Module C: Salt Management (Ammonium Halides)

User Query: "My reaction turned into a thick paste/emulsion during workup. I can't separate the layers."

Technical Insight: Sonogashira reactions generate stoichiometric amounts of ammonium halide salts (e.g.,


). These salts act as surfactants, stabilizing emulsions.

Protocol 3: The "Dry" Workup (Filtration First) Avoid adding water immediately.

  • Precipitation: Dilute the reaction mixture with non-polar solvent (Hexanes or

    
    ) to force further precipitation of the amine salts.
    
  • Filtration: Vacuum filter the mixture through a sintered glass funnel (porosity M) or a Celite pad.

  • Wash: Rinse the filter cake with the non-polar solvent.

  • Result: The filtrate is now salt-free organic solvent. You can proceed to evaporation or a mild aqueous wash (brine) without emulsion risk.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for purifying a crude Sonogashira mixture.

SonogashiraPurification Start Crude Reaction Mixture Solids Heavy Precipitate? Start->Solids Filter Dilute (Et2O) & Filter (Remove Amine Salts) Solids->Filter Yes (Amine Salts) Color Dark/Black Organic Layer? Solids->Color No Filter->Color Metals Add Scavenger (Thiol-Silica) OR Wash w/ NH4OH/NH4Cl Color->Metals Yes (Pd/Cu Residue) TLC TLC Analysis: Co-eluting Impurity? Color->TLC No Metals->TLC StandardCol Standard Flash Column (Silica Gel) TLC->StandardCol No (Clean Separation) Argentation Argentation Chromatography (10% AgNO3 on Silica) TLC->Argentation Yes (Glaser Product) Recryst Recrystallization (MeOH or Hexanes) TLC->Recryst Solid Product Final Pure Product StandardCol->Final Argentation->Final Recryst->Final

Caption: Logical workflow for selecting the appropriate purification method based on physical observation and impurity profile.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Li, H., et al. (2010). Silver Nitrate-Impregnated Silica Gel Stationary Phase for the Purification of Unsaturated Compounds. Journal of Chemical Education, 87(5), 543. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

  • Panda, B., & Sarkar, T. K. (2013).[6] Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829. Link

Sources

Technical Support Center: Optimizing Pd-Catalyzed Coupling of Silyl-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Low Yield / Reaction Stalling in Silyl-Alkyne Cross-Coupling

Executive Summary & Diagnostic Triage

User: "My yield is low (<30%). Is the silyl group interfering, or is the catalyst dead?"

Scientist's Response: Silyl-alkynes (


) are deceptive. They appear stable but sit at a kinetic crossroads between two distinct mechanistic pathways. To troubleshoot, you must first identify which mechanism you are attempting to drive. Ambiguity here is the #1 cause of failure.

Select Your Operational Mode:

ModeMechanismGoalKey Reagents
A. Desilylative Sonogashira In situ Deprotection

Sonogashira
Remove Silicon, couple the Alkyne.Base (

,

), Protic Solvent (MeOH), CuI.
B. Hiyama-Type Coupling Direct Transmetallation (

)
Transfer organic group with Silicon activation.Fluoride (

,

), or Silanolate activation.
C. Orthogonal Defense Selective CouplingReact other end of molecule; keep Silicon intact.Non-basic conditions, bulky ligands.

Interactive Troubleshooting Modules

Module A: The "One-Pot" Desilylative Sonogashira

Target: You want to turn


 into 

in a single step.

Q1: The reaction stalls after 10% conversion. TLC shows deprotected alkyne (


) accumulating. 
  • Diagnosis: The rate of deprotection (

    
    ) is faster than the rate of oxidative addition/transmetallation (
    
    
    
    ). The free alkyne is likely undergoing Glaser homocoupling or poisoning the catalyst.[1]
  • Fix:

    • Switch Bases: Move from aggressive bases (NaOH) to buffered systems like

      
       or 
      
      
      
      in MeOH/THF mixtures.
    • Slow Release: Add the silyl-alkyne slowly via syringe pump to keep the concentration of free alkyne low relative to the

      
       species.
      

Q2: I see significant homocoupling (dimer formation).

  • Diagnosis: "Glaser Coupling."[2][3][4] Oxygen + Copper + Terminal Alkyne = Dimer. Even trace

    
     is fatal here.
    
  • Fix:

    • Degas Rigorously: Sparging is insufficient. Use Freeze-Pump-Thaw (3 cycles).[5]

    • Copper-Free Route: Switch to a high-activity catalyst like

      
       or XPhos Pd G3 which can operate without Cu, eliminating the oxidative dimerization pathway.
      
Module B: Hiyama-Type Coupling (Direct Activation)

Target: You are using a stable silyl group (like TIPS or silanol) and want direct transfer without a free alkyne intermediate.

Q3: No reaction with TIPS-acetylene. Starting material recovered.

  • Diagnosis: Steric bulk prevents the formation of the necessary pentacoordinate silicon intermediate.

  • Fix:

    • Fluoride Source: Standard bases won't work. You need naked fluoride. Use TASF or TBAF (dried).

    • The "Silver Bullet": Add stoichiometric

      
       or catalytic 
      
      
      
      . Silver facilitates the transmetallation from Si to Pd via a Si
      
      
      Ag
      
      
      Pd relay.

Visualizing the Failure Points (Mechanistic Pathways)

The following diagram illustrates the bifurcation between the Desilylative (Deprotection) path and the Hiyama (Direct) path.

SilylCoupling cluster_Desilyl Path A: Desilylative Sonogashira cluster_Hiyama Path B: Hiyama (Direct) Start Silyl-Alkyne Input (R-CC-SiMe3) Deprot Base/MeOH Cleavage Start->Deprot Base present SiActivate Fluoride (F-) Activation (Pentacoordinate Si) Start->SiActivate F- source / No proton source FreeAlkyne Free Alkyne (R-CC-H) Deprot->FreeAlkyne CuAcetylide Cu-Acetylide (R-CC-Cu) FreeAlkyne->CuAcetylide + CuI Glaser SIDE REACTION: Glaser Homocoupling (R-CC-CC-R) FreeAlkyne->Glaser + O2 / Cu PdCycle Pd(II)-Ar Intermediate CuAcetylide->PdCycle Transmetallation TransMetal Transmetallation to Pd(II) SiActivate->TransMetal TransMetal->PdCycle Product Cross-Coupled Product (Ar-CC-R) PdCycle->Product Reductive Elimination

Caption: Decision matrix for silyl-alkyne coupling. Path A (Red) risks homocoupling via free alkyne. Path B (Green) requires specific activation of the Si-C bond.

Validated Protocols

Protocol A: The "Robust" Desilylative Sonogashira

Best for: TMS-alkynes where in-situ deprotection is desired.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • TMS-Alkyne (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)[6]
    
  • Co-Catalyst: CuI (1-2 mol%) — Keep low to minimize homocoupling.

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: THF:MeOH (1:1) — Methanol is critical for rapid desilylation.

Step-by-Step:

  • Deoxygenation: Add Aryl Iodide, Pd catalyst, CuI, and Base to a reaction vial. Seal and purge with Argon/Nitrogen for 15 mins.

  • Solvent Prep: Sparge the THF/MeOH mixture separately for 20 mins.

  • Addition: Add solvent via syringe. Add TMS-alkyne last.

  • Temperature: Heat to 45-60°C.

    • Checkpoint: If the solution turns black immediately (Pd precipitation), your ligand load is too low. Add excess

      
       (10 mol%).
      
  • Workup: Filter through Celite to remove Pd/Cu residues before extraction.

Protocol B: Silver-Promoted Hiyama Coupling

Best for: Sterically hindered silyl groups (TES/TIPS) or base-sensitive substrates.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Alkynyl-silane (1.1 equiv)

  • Promoter:

    
     (1.0 equiv) or 
    
    
    
    (1.0 equiv)
  • Catalyst:

    
     (5 mol%)
    
  • Solvent: THF or DMF (Dry)

Mechanism: Silver acts as a "silyl scavenger," driving the equilibrium:



The resulting Silver-acetylide transmetallates to Palladium much faster than the silyl species.

Data & Reactivity Tables

Table 1: Silyl Group Reactivity Profile

Use this to select the correct activation method.

Silyl GroupStabilityReactivity (Desilylative)Reactivity (Hiyama)Recommended Activator
TMS (Trimethyl)LowHigh (falls off easily)Low (needs activation)

/MeOH (Path A)
TES (Triethyl)MediumModerateModerateTBAF or Ag(I)
TIPS (Triisopropyl)HighVery Low (Stable)High (with F-)TASF or AgF (Path B)
DMHp (Dimethylhydroxyl)TunableN/AVery HighNone (Self-activating via H-bonding)

References

  • Nishihara, Y. et al. (2000). "Palladium-Catalyzed Cross-Coupling Reactions of Alkynylsilanes with Aryl Iodides." Tetrahedron Letters.

  • Denmark, S. E. & Sweis, R. F. (2002). "Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Methods." Chemical & Pharmaceutical Bulletin.

  • Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry.

  • Organic Chemistry Portal. "Hiyama Coupling - Mechanism and Protocols."

  • BenchChem Support. "Troubleshooting Low Reactivity in Sonogashira Coupling."

Sources

Technical Guide: Thermodynamic Control in Sonogashira Coupling of TMS-Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Volatility vs. Activation" Paradox

The Sonogashira coupling of trimethylsilyl (TMS) alkynes presents a specific thermodynamic conflict. The most common reagent, TMS-acetylene , boils at 53°C , yet many aryl halides (particularly bromides and chlorides) require temperatures of 60–80°C to undergo oxidative addition with standard Pd(0)/Pd(II) catalysts.

If you heat the reaction to activate the aryl halide before the alkyne is coupled, you lose the reagent to evaporation. If you keep it cool to retain the reagent, the catalytic cycle stalls. This guide provides the protocols to navigate this window.

Critical Failure Modes

A. The "Ghost Reagent" Phenomenon (Volatility)
  • Symptom: 0% conversion, full recovery of aryl halide, no alkyne detected.

  • Cause: Reaction temperature exceeded 50°C in an open system (or under inert gas flow) before coupling occurred. TMS-acetylene (bp 53°C) acts as a solvent and evaporates.

  • Prevention: Use sealed pressure vials or a "Ramp" temperature protocol.

B. The Homocoupling Trap (Glaser Coupling)
  • Symptom: Presence of 1,4-bis(trimethylsilyl)buta-1,3-diyne (dimer) and low yield of cross-coupled product.

  • Mechanism: In situ deprotection generates free acetylide faster than the Palladium cycle can consume it. Excess free alkyne + Trace

    
     + Cu(I) 
    
    
    
    Homocoupling.
  • Temperature Link: High temperatures accelerate deprotection rates (especially with fluoride bases) disproportionately to the cross-coupling rate.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the side reactions, governed by temperature.

Sonogashira_TMS_Pathway TMS_Alkyne TMS-Alkyne (Start) Deprotection In-Situ Deprotection (Base/Fluoride) TMS_Alkyne->Deprotection k1 (Temp dependent) Evaporation Evaporation (>53°C) TMS_Alkyne->Evaporation Open System High Temp Free_Alkyne Free Acetylide (Intermediate) Deprotection->Free_Alkyne Pd_Cycle Pd-Catalytic Cycle (Cross-Coupling) Free_Alkyne->Pd_Cycle k2 (Rate Limiting) Homocoupling Glaser Homocoupling (Side Product) Free_Alkyne->Homocoupling Excess Alkyne + O2 + Cu Product Aryl-Alkyne (Product) Pd_Cycle->Product

Figure 1: Kinetic pathways. Successful coupling requires balancing k1 (deprotection) and k2 (coupling) while preventing evaporation.

Standard Operating Procedures (SOPs)

Protocol A: The "Ramp" Method (Preferred for Aryl Iodides/Bromides)

Best for: Benchtop synthesis without pressure vessels.

  • Charge: Aryl halide (1.0 eq), PdCl2(PPh3)2 (2-5 mol%), CuI (1-3 mol%) in degassed THF/Et3N (1:1).

  • Add: TMS-acetylene (1.2 - 1.5 eq) via syringe at Room Temperature (20-25°C) .

  • Deprotect/Initiate: Add TBAF (1.0 eq) dropwise or Base (K2CO3/MeOH).

    • Note: For Aryl Iodides, the reaction often initiates at RT.

  • Incubate: Stir at RT for 30-60 minutes. This allows the formation of the initial oxidative addition complex and partial transmetallation without losing the alkyne.

  • Ramp: If conversion is incomplete, slowly raise the oil bath to 45-50°C .

    • Critical: Do not exceed 55°C unless a reflux condenser with chilled water (<5°C) is active.

Protocol B: Sealed Vessel (Preferred for Aryl Chlorides/Deactivated Systems)

Best for: Difficult substrates requiring high activation energy.

  • Vessel: Use a microwave vial or heavy-walled pressure tube.

  • Charge: All reagents including TMS-acetylene.

  • Seal: Crimp/Screw cap tight under Argon.

  • Heat: Heat rapidly to 80-100°C .

    • Why: The closed system prevents TMS-acetylene escape. The high temperature forces the oxidative addition of the sluggish aryl chloride.

    • Warning: Ensure headspace volume is sufficient (max 75% fill) to handle pressure generation.

Comparative Data: Base & Temperature Effects[1]

Base SystemSolventRec.[1][2][3][4] TempProsCons
TBAF (1M in THF) THF20–40°CRapid in situ deprotection; works at low temp.Fast deprotection can lead to homocoupling if Pd cycle is slow.
K2CO3 / MeOH MeOH/THF25–60°CCheaper; milder deprotection rate.Requires protic co-solvent; slower reaction.
AgF / CsF DMF/DMSO40–80°CPromotes coupling of bulky silanes.Expensive; silver waste disposal.
Amine (Et3N/DIPA) Pure AmineRefluxActs as solvent and base.Requires high temp (loss of TMS-alkyne risk); requires sealed tube.

Troubleshooting & FAQs

Q1: I see the starting material (Aryl Halide) untouched, but the TMS-alkyne is gone. What happened?

Diagnosis: You likely suffered from Thermal Escape . Fix: Check your condenser temperature. If your oil bath was >55°C and you used a standard water condenser (tap water ~15-20°C), the TMS-acetylene (bp 53°C) boiled off. Corrective Action: Use a dry-ice condenser or a sealed pressure tube.

Q2: My reaction turned black immediately and I isolated the alkyne dimer.

Diagnosis: "The Oxygen Leak." The catalyst (Pd/Cu) is active, but the oxidative addition to the aryl halide is slower than the oxidative coupling of the alkyne to itself (Glaser). Fix:

  • Degas solvents more rigorously (Freeze-Pump-Thaw).

  • Slow down deprotection: If using TBAF, switch to K2CO3 or add TBAF via syringe pump. This keeps the concentration of "free" acetylide low, forcing it to enter the Pd cycle rather than find another alkyne molecule.

Q3: Can I couple TMS-alkynes without deprotection (Mukaiyama modification)?

Answer: Yes, but it requires different conditions. Technical Detail: Direct coupling of organosilanes usually requires activation by a fluoride source or a specific Pd-catalyst that can activate the C-Si bond (oxidative addition to C-Si). However, for standard Sonogashira conditions, the mechanism is almost exclusively Deprotection


 Coupling . Do not assume the TMS group remains until the end unless you are using specific non-basic, non-fluoride conditions.

Decision Logic for Temperature Selection

Temp_Decision_Tree Start Start: Select Aryl Halide Halide_Type Halide Type? Start->Halide_Type Iodide Aryl-Iodide (Ar-I) Halide_Type->Iodide Bromide Aryl-Bromide (Ar-Br) Halide_Type->Bromide Chloride Aryl-Chloride (Ar-Cl) Halide_Type->Chloride Protocol_A Protocol A: Open Vessel Temp: 25°C -> 45°C Iodide->Protocol_A High Reactivity Bromide->Protocol_A Standard Reactivity Protocol_B Protocol B: Sealed Tube Temp: 80°C - 100°C Bromide->Protocol_B If Sterically Hindered Chloride->Protocol_B Low Reactivity Requires Heat

Figure 2: Experimental decision matrix based on substrate reactivity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[5] Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5).

  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Synthesis of Unsymmetrical Diarylalkynes.[6] The Journal of Organic Chemistry, 75(10), 3518–3521.

  • Gelest, Inc. Cross-Coupling of Alkynylsilanes: Technical Review. Gelest Technical Library.

Sources

Technical Guide: Inert Atmosphere Mastery for Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Imperative

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry, yet it remains notoriously sensitive to oxidative interference. While often described as "robust," the standard Pd/Cu co-catalyzed system possesses a critical vulnerability: the Copper(I) cycle .

In the presence of even trace oxygen, the catalytic cycle bifurcates. Instead of feeding the transmetallation step required for the desired cross-coupling, the copper-acetylide intermediate is diverted into the Glaser Homocoupling pathway. This not only consumes your expensive alkyne starting material but generates diyne impurities that are often inseparable from the product by standard chromatography.

This guide moves beyond "keep it under nitrogen" to explain the how and why of rigorous exclusion of oxygen, providing you with self-validating protocols to ensure reaction fidelity.

The Mechanistic Divergence: Why Oxygen Kills Yield

The diagram below illustrates the competition between the productive Sonogashira cycle and the parasitic Glaser cycle triggered by oxygen.

Sonogashira_vs_Glaser Start Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu(I)-Acetylide (Active Species) Start->Cu_Acetylide + Base / Cu(I) Cu_Cat Cu(I) Catalyst Pd_Cycle Pd(0)/Pd(II) Cycle (Cross-Coupling) Cu_Acetylide->Pd_Cycle Transmetallation (Inert Cond.) Oxidation Oxidation to Cu(II) Cu_Acetylide->Oxidation + O2 Leak Product Desired Product (Aryl-Alkyne) Pd_Cycle->Product Reductive Elim. Oxygen Oxygen (O2) (Contaminant) Oxygen->Oxidation Diyne Glaser Product (Diyne Impurity) Oxidation->Diyne Homocoupling

Figure 1: Competitive pathways. Under strictly inert conditions (Green path), Cu-acetylide undergoes transmetallation with Palladium. In the presence of Oxygen (Red path), Cu is oxidized, leading to rapid homocoupling (Glaser reaction).

Protocol: Establishing the Inert Environment

Merely flushing a flask with nitrogen is often insufficient for sensitive substrates or scale-up reactions. You must choose a degassing method appropriate for your reaction's sensitivity.

Method A: Sparging (The "Good Enough" Approach)

Best for: Robust substrates, short reaction times, high catalyst loading (>5 mol%).

Protocol:

  • Insert a long needle connected to an inert gas line (Ar or

    
    ) directly into the solvent.
    
  • Insert a short vent needle into the septum.

  • Bubble gas vigorously for 15–20 minutes (for volumes <100 mL).

  • Critical: Solvent evaporation will occur; pre-saturate the gas stream with solvent vapor if volume precision is critical.

Method B: Freeze-Pump-Thaw (The Gold Standard)

Best for: Valuable APIs, low catalyst loading (<1 mol%), or electron-rich phosphines prone to oxidation.

This method utilizes Henry's Law to remove dissolved gases from the bulk liquid, which sparging cannot fully achieve.[1]

FPT_Workflow Step1 1. FREEZE Submerge flask in LN2 until solid. Step2 2. PUMP Open to high vacuum (5-10 min). Evacuate headspace. Step1->Step2 Step3 3. THAW Close vacuum. Thaw in warm water bath. Gas bubbles escape. Step2->Step3 Decision Repeat 3X? Step3->Decision Decision->Step1 No (Cycles < 3) Final Backfill with Argon. Ready for use. Decision->Final Yes

Figure 2: The Freeze-Pump-Thaw (FPT) cycle. Three iterations are statistically required to reduce dissolved oxygen to negligible ppm levels.

Comparative Efficacy of Degassing Methods[2]
FeatureSparging (Bubbling)Freeze-Pump-ThawUltrasonication

Removal
~80-90% (Surface/Equilibrium limited)>99% (Bulk removal)~60-70% (Ineffective alone)
Solvent Loss High (requires saturation trap)NegligibleLow
Time Required 15–30 mins45–60 mins10–20 mins
Suitability Routine synthesisKinetic studies, Complex APIsNot recommended for catalysis

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating. What happened?

Diagnosis: Catalyst Decomposition ("Palladium Black"). Cause: This usually indicates the oxidation of your phosphine ligands (e.g.,


). Without the ligand, Pd(0) aggregates into inactive metallic palladium particles.
Solution: 
  • Check Reagents: Ensure your amine base (e.g.,

    
    , Diisopropylamine) is distilled and degassed. Amines are excellent oxygen sponges.
    
  • Switch Ligands: Use bulkier, electron-rich ligands like XPhos or Amphos which are more resistant to oxidation than simple triphenylphosphine [1].

Q2: I see full conversion of the alkyne, but the major product is the diyne (homocoupling).

Diagnosis: The "Glaser Leak." Cause: Oxygen ingress is oxidizing the Cu(I) co-catalyst. This cycle is faster than the Pd-transmetallation step. Solution:

  • Leak Check: Verify all septa are new (punctured septa are the #1 cause of failure).

  • Positive Pressure: Ensure your Schlenk line maintains a slight positive pressure of Argon throughout the reaction.

  • Copper-Free Protocol: If you cannot eliminate

    
     completely, switch to a Copper-Free Sonogashira  variant. These rely on slow oxidative addition but completely eliminate the Glaser pathway [2].
    
Q3: Can I use Nitrogen ( ), or must I use Argon (Ar)?

Recommendation: Argon is superior. Reasoning: Argon is heavier than air. It forms a "blanket" over your reaction surface, protecting it even if the vessel is briefly opened. Nitrogen is lighter than oxygen and mixes more easily with intruding air. For difficult couplings, the cost of Argon is justified by the yield protection.

Q4: My aryl chloride substrates are not reacting, even under strict inert conditions.

Diagnosis: Low Reactivity (Not necessarily an atmosphere issue). Cause: Aryl chlorides are reluctant to undergo oxidative addition. Solution:

  • This is a catalyst activity issue, not an atmosphere issue. Switch to a pre-catalyst system designed for difficult substrates, such as

    
      or Pd-PEPPSI  complexes, which are less sensitive to air and highly active [3].
    

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[2][3][4] Angewandte Chemie International Edition, 46(6), 834–871. [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Sonogashira Coupling. Chemistry – A European Journal, 15(1), 150-160. [Link]

Sources

Technical Support Center: Low-Loading Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To empower researchers to transition from stoichiometric excess to catalytic precision. Reducing catalyst loading (<500 ppm) is not just about cost; it is about sustainability, simplifying purification (removing heavy metals), and proving the robustness of your chemical process.

Module 1: Pre-Reaction Diagnostics & Reagent "Hygiene"

The #1 cause of failure at low loadings is not the catalyst—it is the background noise. At 5 mol% loading, the catalyst can survive significant poisoning from impurities. At 0.05 mol% (500 ppm), a 98% pure starting material contains enough impurities to quantitatively poison the metal center.

FAQ: Why does my reaction stall at 50% conversion when using low loading?

Answer: This is the classic signature of Catalyst Death . The active species has been depleted before the substrate.

  • Diagnosis: Check the reaction mixture appearance.

    • Black Precipitate: Pd-Black Aggregation. The ligand has dissociated, and Pd(0) atoms have clumped.

      • Fix: Increase ligand-to-metal ratio or switch to bulkier ligands (e.g., tBuXPhos, NHCs) that stabilize the monomer.

    • Clear/Colored Solution (No Precipitate): Oxidative Poisoning or Ligation. The catalyst is trapped off-cycle.[1]

      • Fix: Your solvent or reagents likely contain dissolved O₂ or sequestering agents (sulfur, chelating nitrogens). Sparge solvents with Argon for >20 mins, not just sonication.

Protocol: The "Purity Check" System

Before attempting <0.1 mol% loading, validate your system:

  • Reagent Recrystallization: Do not use "bottle grade" aryl halides without checking purity.

  • Stock Solutions: Weighing <1 mg of catalyst is error-prone.

    • Action: Make a stock solution of the precatalyst in THF or Toluene inside a glovebox or under active N₂ flow.

    • Storage: Use within 24 hours or store at -20°C if the precatalyst is stable (e.g., Pd-PEPPSI).

Module 2: Catalyst Selection (The "Hardware")

Guidance: Stop using Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ for low-loading attempts. These systems have slow activation kinetics and poor stability against aggregation.

Comparison of High-Turnover Precatalysts
Catalyst FamilyBest ApplicationActivation MechanismTarget Loading
Buchwald G3/G4 Difficult aminations, sterically hindered arylsRapid reduction by base/amine100–500 ppm
Pd-PEPPSI Heterocycles, "dirty" substrates, industrial scaleNHC-stabilized, robust against O₂50–200 ppm
Lipshutz (Micellar) Sustainable, water-based, mild conditionsMicellar concentration effect<1000 ppm
Pd(OAc)₂ + SPhos Suzuki coupling of aryl chloridesIn-situ reduction (slower)0.1–0.5 mol%
DOT Diagram: Catalyst Activation & Deactivation Pathways

This diagram illustrates why "Precatalysts" are superior for low loading: they bypass the high-energy activation step required by traditional salts.

CatalystPathways PdSalt Pd(OAc)2 (Traditional) Active L-Pd(0) (Active Species) PdSalt->Active Slow Reduction (Requires Excess Ligand) Precat G4/PEPPSI (Precatalyst) Precat->Active Rapid Activation (Base Mediated) Cycle Catalytic Cycle (Productive) Active->Cycle Substrate Binding Agg Pd-Black (Inactive) Active->Agg Ligand Dissociation (Low Loading Risk) OffCycle Off-Cycle Dimer Active->OffCycle Halide Inhibition Cycle->Active Turnover

Caption: Precatalysts (Green) enter the active cycle (Blue) rapidly, minimizing the window for aggregation (Grey) compared to traditional salts (Red).

Module 3: Optimization Protocols (The "Process")

The "Step-Down" Optimization Workflow

Do not jump straight to 100 ppm. Use a logarithmic descent to identify the "Cliff" (the point where turnover frequency fails).

Protocol:

  • Baseline: Establish >95% yield at 1.0 mol% (standard).

  • Step 1 (0.1 mol%): Dilute catalyst stock 10x. Run reaction.

    • If Yield >90%: Proceed.

    • If Yield <50%: Stop. Check impurities (Module 1) or switch Ligand.

  • Step 2 (0.025 mol% / 250 ppm): Dilute further.

    • Critical Adjustment: Increase reaction concentration (Molarity). At low catalyst loading, reaction rate (

      
      ) drops. Compensate by running at 1.0 M or higher  concentration instead of the standard 0.1 M.
      
  • Step 3 (Optimization): If yield drops here, introduce Dose-Controlled Addition (see below).

DOT Diagram: Troubleshooting Decision Tree

Use this flow to diagnose failures during the Step-Down process.

Troubleshooting Start Reaction Stalls at Low Loading CheckColor Check Reaction Mixture Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Clear Clear/Orange Solution? CheckColor->Clear No Agg Pd Aggregation Black->Agg Poison Catalyst Poisoning/Inhibition Clear->Poison Sol1 Action: Switch to Bulky Ligand (e.g., BrettPhos, IPr) Agg->Sol1 CheckSub Substrate Stability? Poison->CheckSub Decomp Reagent Decomposed CheckSub->Decomp Yes (e.g., Boronic Acid) Inhib Product Inhibition CheckSub->Inhib No Sol2 Action: Slow Addition of Reagent Decomp->Sol2 Sol3 Action: Add Scavenger or Change Halide (I -> Br) Inhib->Sol3

Caption: Visual inspection of the reaction mixture guides the troubleshooting strategy: stabilizing the metal (Black) vs. protecting the cycle (Clear).

Module 4: Specific Reaction Scenarios

Scenario A: Suzuki-Miyaura Coupling (Protodeboronation)

Issue: At low catalyst loading, the reaction time extends. Boronic acids are unstable over long periods in base, leading to protodeboronation (Ar-B(OH)₂ -> Ar-H) before they can couple. Solution:

  • Slow Addition: Add the boronic acid as a solution via syringe pump over the course of the reaction. This keeps the instantaneous concentration low relative to the catalyst, matching the turnover rate.

  • Micellar Catalysis: Use surfactants (e.g., TPGS-750-M).[2] The lipophilic interior of the micelle protects the boronic acid and concentrates the catalyst and substrate, increasing the effective rate.

Scenario B: Buchwald-Hartwig Amination (Iodide Inhibition)

Issue: Aryl Iodides are often avoided in low-loading Buchwald reactions. The iodide anion (


) binds too tightly to Pd, forming off-cycle resting states (Pd-I dimers) that prevent amine binding.
Solution: 
  • Switch to Aryl Bromides: Paradoxically, Ar-Br is often more active than Ar-I at low loadings because the bromide leaves the metal center more easily.

  • Use Precatalysts with "Throw-Away" Ligands: Pd-PEPPSI or G4 precatalysts are designed to rapidly eject their stabilizing groups, creating a vacancy that even iodide cannot permanently block.

References

  • Lipshutz, B. H., et al. (2015). "Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water." Journal of the American Chemical Society. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling: A Historical Context and Future Directions." Chemical Science. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal. Link

  • Colacot, T. J. (2019).[2] "A Guide to Buchwald-Hartwig Amination: Monitoring, Troubleshooting, and Screening." Reaction Chemistry & Engineering. Link

  • Diccianni, J. B., & Diao, T. (2019). "Mechanisms of Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling." Trends in Chemistry. Link

Sources

Validation & Comparative

Comparative Guide: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene vs. TIPS-Protected Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cross-coupling chemistry, the choice between 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (TMS-Ar-


) and Triisopropylsilyl (TIPS)-protected alkynes  represents a strategic decision between electronic activation  and steric robustness .
  • 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene is a specialized "agile" reagent. The para-trifluoromethyl (

    
    ) group electronically activates the alkyne for subsequent reactions but also renders the TMS group more labile to base-mediated cleavage. It is ideal for rapid, sequential functionalization where intermediate isolation is minimized.
    
  • TIPS-Protected Alkynes are "shielding" reagents. The bulky isopropyl groups provide extreme stability against hydrolysis and nucleophilic attack, making them the industry standard for multistep synthesis where the alkyne must survive harsh intermediate conditions (e.g., strong bases, oxidants).

Quick Comparison Matrix
FeatureTMS-Ar-

TIPS-Protected Alkyne
Primary Role Activated Building BlockRobust Protecting Group
Steric Bulk (Cone Angle) Low (~118°)High (~160°)
Hydrolytic Stability Low (Cleaves with

/MeOH)
High (Requires Fluoride/TBAF)
Electronic Influence Strong EWG (

) increases reactivity
Neutral / Steric shielding
Orthogonal Compatibility Cleaves before TIPSSurvives TMS cleavage conditions

Part 1: Mechanistic & Structural Analysis

Electronic Activation by Trifluoromethyl ( )

The 4-trifluoromethyl group on the phenyl ring is not merely a bystander; it fundamentally alters the reactivity of the alkyne.

  • Acidity & Transmetallation: The strong electron-withdrawing nature of the

    
     group (
    
    
    
    ) stabilizes the acetylide anion formed after desilylation. This makes the terminal alkyne significantly more acidic (
    
    
    ~19-20) compared to unsubstituted phenylacetylene (
    
    
    ~23).
  • Impact: In Sonogashira coupling, this increased acidity accelerates the transmetallation step (transfer of the acetylide from Cu to Pd), often resulting in higher yields under milder conditions compared to electron-rich alkynes.

The Stability Gap: TMS vs. TIPS

The silicon-carbon bond stability is determined by the steric bulk of the substituents on silicon.

  • TMS (Trimethylsilyl): Small steric profile allows nucleophiles (like

    
    ) easy access to the silicon atom. The 
    
    
    
    group further destabilizes the Si-C bond by stabilizing the leaving group (the arylacetylide anion), making this specific TMS compound roughly 10x more labile than standard TMS-phenylacetylene.
  • TIPS (Triisopropylsilyl): The bulky isopropyl groups form a "steric umbrella" that blocks nucleophilic attack. It is stable to

    
    , amines, and even organolithiums at low temperatures.
    
Visualization: Orthogonal Deprotection Strategy

The following diagram illustrates the standard workflow for synthesizing "Oligomers" or asymmetric poly-ynes using the stability difference between TMS and TIPS.

OrthogonalStrategy Start Bifunctional Linker (TMS-Alkyne-Ar-Alkyne-TIPS) Step1 Selective TMS Removal (K2CO3, MeOH) Start->Step1 Inter Intermediate (H-Alkyne-Ar-Alkyne-TIPS) Step1->Inter Fast (<1h) Step2 Coupling A (Sonogashira with Ar'-I) Inter->Step2 Prod1 Product A (Ar'-Alkyne-Ar-Alkyne-TIPS) Step2->Prod1 TIPS Intact Step3 TIPS Removal (TBAF, THF) Prod1->Step3 Prod2 Final Product (Ar'-Alkyne-Ar-Alkyne-H) Step3->Prod2 Fluoride Required

Figure 1: Orthogonal deprotection workflow utilizing the stability differential between TMS and TIPS groups.

Part 2: Experimental Protocols

Protocol A: Selective Sonogashira Coupling of TMS-Ar-

Use Case: Coupling the alkyne while retaining the TMS group (requires anhydrous conditions to prevent cleavage).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.2 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) or Diisopropylamine (anhydrous)
    

Step-by-Step:

  • Degassing: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x). Oxygen is the enemy of the copper cycle (promotes Glaser homocoupling).

  • Loading: Add

    
    , CuI, and the Aryl Iodide under Argon flow.
    
  • Solvent Addition: Add anhydrous

    
     via syringe.
    
  • Alkyne Addition: Add 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene dropwise.

    • Note: If the reaction turns black immediately, check oxygen levels. A yellow-to-brown progression is normal.

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours.

    • Critical Check: Monitor by TLC. If the TMS group cleaves prematurely (due to wet solvent), you will see homocoupling of the alkyne (Glaser product).

  • Workup: Filter through a celite pad (eluting with

    
    ) to remove Pd/Cu salts. Concentrate and purify via silica column.
    
Protocol B: Orthogonal Deprotection (TMS Cleavage in presence of TIPS)

Use Case: Removing the TMS group from a molecule that also contains a TIPS group.

Reagents:

  • Substrate (containing both TMS and TIPS)

  • 
     (0.5 equiv)
    
  • Solvent: 1:1 MeOH/THF (THF solubilizes the organic substrate; MeOH provides the proton source).

Step-by-Step:

  • Dissolution: Dissolve substrate in THF.

  • Cleavage: Add MeOH, followed by solid

    
    .
    
  • Monitoring: Stir at RT.

    • Timeline: TMS cleavage on the

      
      -substituted aryl ring is extremely fast (~15-30 mins) due to the electron-withdrawing effect.
      
    • Validation: TLC should show a slight polarity shift (terminal alkynes are slightly more polar than TMS-protected ones).

  • Quench: Do not let it stir overnight; eventually, base can attack TIPS. Quench with saturated

    
     or water once TMS is gone.
    

Part 3: Troubleshooting & Optimization

The "In-Situ" Activation Trick

For 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene , you can perform a "one-pot" deprotection-coupling if you do not need to isolate the terminal alkyne.

  • Method: Add 1.0 equiv of TBAF (or aqueous KOH) directly to the Sonogashira reaction mixture.

  • Mechanism: The base generates the acetylide in situ, which immediately enters the Pd-catalytic cycle.

  • Risk: High concentration of acetylide anions increases the risk of Glaser homocoupling (dimerization). Slow addition of the TMS-alkyne helps mitigate this.

Reaction Pathway Visualization

The following diagram details the catalytic cycle, highlighting where the


 group exerts its influence.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide Iso Isomerization TransMet->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 ArI Aryl Iodide ArI->OxAdd Alkyne TMS-Ar(CF3)-C≡C-H (Deprotected In-Situ) Cu Cu-Acetylide (Accelerated by CF3) Alkyne->Cu Fast Deprotonation (Due to CF3 acidity) Cu->TransMet Rate Limiting Step

Figure 2: Sonogashira catalytic cycle. The CF3 group increases the acidity of the alkyne, accelerating the formation of the Copper-Acetylide species.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).[2] Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides.[2][3] MDPI Molbank. Link

  • Leroux, F., et al. (2005). Trifluoromethyl Ethers and Thioethers as Tools for Organic Synthesis.[4] Synlett, 2005(16), 2527-2529. (Context on

    
     electronic effects).
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for TMS/TIPS stability conditions).

Sources

Strategic Guide: Alternatives to TMS-Protected 4-(Trifluoromethyl)phenylacetylene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Reagents to 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 81290-20-2) has long been the industry standard "masked" alkyne for installing the 4-(trifluoromethyl)phenylethynyl motif. Its primary utility lies in its handling stability compared to the volatile free alkyne. However, the requirement for a deprotection step (using fluorides or strong bases) reduces atom economy and introduces purification bottlenecks in high-throughput medicinal chemistry.

This guide evaluates three superior alternatives that bypass the limitations of the TMS-protected route. Selection depends on specific process constraints: Atom Economy (Free Alkyne), Solid-State Stability (Trifluoroborate Salts), or Convergent Synthesis (Alkynyl Acids).

Decision Framework: Reagent Selection

The following decision tree illustrates the logic for selecting the optimal reagent based on experimental constraints.

ReagentSelection Start Start: Need 4-CF3-Phenylethynyl Motif IsStabilityIssue Is the reagent stability/volatility a critical concern? Start->IsStabilityIssue IsOnePot Is a one-pot deprotection/coupling acceptable? IsStabilityIssue->IsOnePot No (Lab Scale) AvoidMetals Must you avoid Copper (Glaser coupling)? IsStabilityIssue->AvoidMetals Yes (Process/Storage) TMS Use TMS-Protected Alkyne (Baseline) IsOnePot->TMS Yes FreeAlkyne Use Free Alkyne (1-Ethynyl-4-(trifluoromethyl)benzene) IsOnePot->FreeAlkyne No (Direct Coupling) Salt Use Trifluoroborate Salt (K-AlkynylBF3) AvoidMetals->Salt Yes (Cu-Free) Acid Use Propiolic Acid (Decarboxylative) AvoidMetals->Acid No (Decarboxylative)

Figure 1: Strategic decision tree for reagent selection.

Comparative Analysis of Reagents
Baseline: The TMS-Protected Variant
  • Reagent: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

  • Role: Robust storage form.

  • Limitation: Requires in situ desilylation (TBAF, K2CO3/MeOH) before coupling. The released TMS-F or TMS-OMe byproducts can complicate purification of polar products.

Alternative A: The Direct Route (Free Alkyne)
  • Reagent: 1-Ethynyl-4-(trifluoromethyl)benzene[1]

  • Mechanism: Direct Sonogashira Type I.

  • Pros: 100% Atom economy regarding the alkyne source. No deprotection reagents needed.

  • Cons: Liquid (bp ~60°C at 30 mmHg). Moderate volatility requires careful handling to avoid stoichiometry errors. Prone to oxidative homocoupling (Glaser reaction) if O2 is present.

Alternative B: The Robust Solid (Trifluoroborate Salt)
  • Reagent: Potassium (4-(trifluoromethyl)phenyl)ethynyltrifluoroborate

  • Mechanism: Boron-to-Palladium transmetallation (Suzuki-Miyaura/Sonogashira hybrid).

  • Pros: Air-stable, non-volatile solid. Can be coupled without Copper , eliminating homocoupling side reactions.[2] Ideal for aqueous/alcoholic solvent systems.

  • Cons: Lower atom economy than free alkyne (loss of BF3K). Synthesis of the reagent itself adds a step if not purchased.

Alternative C: The Decarboxylative Agent (Propiolic Acid)
  • Reagent: 3-(4-(Trifluoromethyl)phenyl)propiolic acid

  • Mechanism: Decarboxylative coupling (loss of CO2).

  • Pros: Stable, crystalline solid. CO2 is the only byproduct (benign). Avoids handling volatile liquids or moisture-sensitive silyls.

  • Cons: Often requires higher reaction temperatures (>60°C) to induce decarboxylation.

Performance Metrics & Data
FeatureTMS-Protected (Baseline)Free Alkyne (Alt A)Trifluoroborate (Alt B)Propiolic Acid (Alt C)
Physical State Liquid/Low-melt SolidVolatile LiquidFree-flowing SolidCrystalline Solid
Atom Economy Poor (Loss of TMS)Excellent Moderate (Loss of BF3K)Good (Loss of CO2)
Stability HighLow (Polymerization/Oxidation)Very High (Air/Moisture stable)High
Reaction Type Deprotection + SonogashiraSonogashiraSuzuki-Miyaura (Alkynyl)Decarboxylative Coupling
Cu-Free Potential LowLowHigh Moderate
Typical Yield 75-85% (2 steps in 1 pot)80-95%85-95%70-90%
Mechanistic Pathways

The diagram below details how each reagent enters the catalytic cycle to generate the active Pd(II)-alkynyl species.

ReactionPathways TMS TMS-Alkyne Free Free Alkyne TMS->Free Deprotection (TBAF/Base) Acetylide Cu-Acetylide (Active Nucleophile) Free->Acetylide + CuI, Base Salt Trifluoroborate Salt Transmetal Transmetallation Salt->Transmetal Direct B -> Pd (No Cu needed) Acid Propiolic Acid Acid->Acetylide - CO2 (Decarboxylation) Acetylide->Transmetal PdSpecies Ar-Pd(II)-X (Oxidative Addition Complex) PdSpecies->Transmetal Product Coupled Product (Ar-C≡C-Ar') Transmetal->Product Reductive Elimination

Figure 2: Mechanistic entry points for alternative reagents.

Validated Experimental Protocols
Protocol A: Direct Coupling of Free Alkyne (High Efficiency)

Best for: Standard lab-scale synthesis where reagent volatility is manageable.

  • Reagents: Aryl Halide (1.0 equiv), 1-Ethynyl-4-(trifluoromethyl)benzene (1.2 equiv), PdCl2(PPh3)2 (2 mol%), CuI (1 mol%).

  • Solvent/Base: THF/Et3N (1:1 ratio).

  • Procedure:

    • Charge an oven-dried flask with Aryl Halide, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3x) to remove O2 (Critical to prevent homocoupling).

    • Add degassed THF/Et3N.

    • Add the Free Alkyne via syringe last.

    • Stir at RT (or 40°C for chlorides) for 4–12 h.

  • Validation: Reaction is complete when TLC shows consumption of aryl halide. If the alkyne is consumed but halide remains, homocoupling occurred (check O2 exclusion).

Protocol B: Copper-Free Coupling of Trifluoroborate (Robustness)

Best for: Pharmaceutical process chemistry avoiding trace metal contamination (Cu).

  • Reagents: Aryl Bromide (1.0 equiv), Potassium (4-(trifluoromethyl)phenyl)ethynyltrifluoroborate (1.1 equiv), Pd(dppf)Cl2 (3 mol%).

  • Solvent/Base: MeOH/H2O (4:1) with Cs2CO3 (3.0 equiv).[3]

  • Procedure:

    • Combine all solids (Aryl Bromide, Salt, Base, Pd catalyst) in a vial.

    • Add solvent mixture.[4]

    • Heat to 80°C for 6–12 h.

  • Causality: The aqueous base promotes the hydrolysis of the trifluoroborate to the active boronic acid species, which transmetallates to Pd. The absence of Copper prevents Glaser coupling side-products.

Protocol C: Decarboxylative Coupling (Green Chemistry)

Best for: Avoiding volatile liquids and handling stable solids.

  • Reagents: Aryl Iodide (1.0 equiv), 3-(4-(Trifluoromethyl)phenyl)propiolic acid (1.2 equiv), Pd(PPh3)4 (5 mol%).

  • Solvent/Base: DMSO with K2CO3 (2.0 equiv).

  • Procedure:

    • Dissolve reagents in DMSO.[5]

    • Heat to 80–100°C . (Note: Higher T is required to overcome the activation energy for decarboxylation).

    • Monitor CO2 evolution (bubbling) as a sign of reaction progress.

  • Validation: If conversion is low, ensure temperature is sufficient. Propiolic acids are stable at RT but decarboxylate rapidly above 80°C in the presence of Pd.

References
  • Sigma-Aldrich. 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene Product Sheet.Link

  • Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction.[3] Organic Letters, 12(5), 1092-1095.[3] Link

  • Moon, J., et al. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed Sonogashira reaction and decarboxylative coupling. Organic Letters, 10(5), 945-948. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction.[2] Angewandte Chemie, 42(48), 5993-5996. Link

Sources

Comparative Guide: Reactivity of Silyl-Protected Alkynes in Pyrrole Synthesis

[1]

Executive Summary

Objective: This guide evaluates the comparative performance of silyl-protected alkynes (TMS, TBDMS, TIPS) in transition-metal-catalyzed pyrrole synthesis. Core Insight: Silyl groups function not merely as protecting groups but as regio-directing auxiliaries .[1] While Trimethylsilyl (TMS) offers superior reactivity and regiocontrol in steric-sensitive multicomponent reactions (e.g., Ti-catalyzed [2+2+1]), bulky groups like Triisopropylsilyl (TIPS) often shut down catalytic cycles due to steric exclusion at the metallacycle intermediate stage. Conversely, bulky silyl groups provide necessary stability for pyrroles requiring harsh downstream purification or functionalization.

Mechanistic Drivers: Sterics vs. Electronics

The reactivity of silyl-alkynes in pyrrole formation is governed by two opposing forces:

  • The

    
    -Silicon Effect (Electronic):  Silyl groups stabilize 
    
    
    -carbocations (or polarized transition states), often directing electrophilic attack or migratory insertion away from the silyl-bearing carbon. This promotes high regioselectivity (typically forming 2-silylpyrroles).[2]
  • Steric Exclusion (Kinetic): In catalytic cycles involving crowded intermediates (e.g., azametallacyclopentadienes), the cone angle of the silyl group determines turnover.

    • TMS (Cone Angle ~118°): Permissive. Allows formation of congested metallacycles.

    • TIPS (Cone Angle ~160°): Restrictive. Often prevents alkyne coordination or insertion.

Decision Matrix: Silyl Group Selection

SilylSelectionStartSelect Silyl-Alkyne for Pyrrole SynthesisMethodPrimary Synthesis Method?Start->MethodTi_CatTi/Zr-Catalyzed [2+2+1](Multicomponent)Method->Ti_CatGold_CatAu-Catalyzed(Hydroamination)Method->Gold_CatSteric_CheckIs the catalyst center crowded?Ti_Cat->Steric_CheckPost_SynDownstream Requirement?Gold_Cat->Post_SynTMSUse TMS-Alkyne(High Reactivity/Regiocontrol)Steric_Check->TMSYes (Crowded)TIPSUse TIPS-Alkyne(High Stability)Steric_Check->TIPSFails (Steric Clash)TBDMSUse TBDMS-Alkyne(Balanced Profile)Steric_Check->TBDMSModerateIpsoIpso-Substitution (e.g., ICl)Post_Syn->IpsoStableAcid/Base Workup StabilityPost_Syn->StableIpso->TMSStable->TIPS

Figure 1: Decision workflow for selecting silyl protecting groups based on catalytic constraints and downstream utility.

Comparative Analysis: Ti-Catalyzed [2+2+1] Coupling

This section focuses on the Titanium-catalyzed multicomponent coupling of alkynes and azobenzene, a benchmark reaction where silyl group size critically dictates success.

Performance Metrics

Reaction: Silyl-alkyne + Internal Alkyne + Azobenzene

23
Silyl GroupCone AngleYield (%)RegioselectivityStability (Workup)Observation
TMS 118°85 - 95% >90% (2-silyl isomer)Low (Protodesilylation risk)Ideal for synthesis; excellent regiocontrol.
TBDMS ~135°70 - 80% >90%ModerateGood balance; product is isolable without loss.
TIPS 160°< 5% (NR) N/AHighFails. Steric bulk prevents insertion into the Ti-imido complex.
Mechanistic Pathway & Failure Points

The reaction proceeds via a Ti-imido species forming an azametallacyclopentene.

  • Success (TMS): The small TMS group allows the second alkyne to approach and insert, forming the pyrrole ring.

  • Failure (TIPS): The bulky TIPS group blocks the coordination site on the Titanium center, arresting the cycle at the metallacycle stage or preventing initial coordination.

TiMechanismCatTi-Imido CatalystStep1Coordination ofSilyl-AlkyneCat->Step1Inter1Azatitanacyclopentene(Intermediate)Step1->Inter1Step2Insertion of2nd AlkyneInter1->Step2TMS/TBDMSFailSTERIC BLOCK(TIPS)Inter1->FailTIPSProd2-SilylpyrroleStep2->Prod

Figure 2: Mechanism of Ti-catalyzed pyrrole synthesis showing the steric bottleneck for bulky silyl groups.

Experimental Protocol: Selective Synthesis of 2-TMS-Pyrroles

Context: This protocol utilizes the high reactivity of TMS-alkynes to generate pentasubstituted pyrroles with high regioselectivity.[2] Source: Adapted from Chiu & Tonks, Angew.[3] Chem. Int. Ed. (2018).[3][4]

Reagents
  • Catalyst: Ti(N^t^Bu)Cl_2(py)_3 (10 mol%)

  • Reductant: Magnesium turnings (excess) or activated Zn.

  • Silyl Component: 1-Phenyl-2-(trimethylsilyl)acetylene (1.0 equiv).

  • Coupling Partner: Diphenylacetylene (1.0 equiv).

  • Nitrogen Source: Azobenzene (0.5 equiv).

  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox, charge a pressure vessel with Ti(N^t^Bu)Cl_2(py)_3 (10 mol%) and Mg turnings. Add THF/Toluene and stir for 30 mins until the solution turns dark (generation of low-valent Ti species).

  • Substrate Addition: Add Azobenzene (0.5 equiv) and the internal alkyne (Diphenylacetylene, 1.0 equiv).

  • Silyl-Alkyne Injection: Add the TMS-alkyne (1.0 equiv) last.

    • Critical Note: Adding the silyl-alkyne slowly can enhance selectivity, ensuring it reacts with the metallacycle formed by the internal alkyne/azobenzene, though in this specific Ti-system, the silyl group's electronic bias often self-regulates regiochemistry.

  • Heating: Seal the vessel and heat to 100 °C for 18–24 hours.

  • Workup (Crucial for TMS):

    • Cool to room temperature.

    • Quench with saturated NH_4Cl (Do NOT use strong acid like HCl, as this will protodesilylate the TMS-pyrrole to a hydropyrrole).

    • Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

    • Note: TMS-pyrroles are moderately stable on silica but should not be left on the column for extended periods.

Troubleshooting
  • Low Yield with TIPS: If attempting this with TIPS-phenylacetylene, expect <5% yield. The catalyst remains active but consumes the internal alkyne (homocoupling) or decomposes.

  • Protodesilylation: If the final product lacks the TMS group (observed by NMR), the workup was too acidic, or the silica gel was too active. Pre-treat silica with 1% Et_3N.

Post-Synthetic Utility: Why Choose TMS?

While TIPS offers stability, TMS is preferred in pyrrole synthesis because it serves as a "masked" functional handle.

Ipso-Iodination Protocol: The 2-TMS-pyrrole can be converted to a 2-Iodo-pyrrole (a precursor for Suzuki/Sonogashira coupling) under mild conditions where TIPS would be inert.

  • Dissolve 2-TMS-pyrrole in CH_2Cl_2 at 0 °C.

  • Add ICl (1.1 equiv) dropwise.

  • Stir for 30 mins. The TMS group is selectively cleaved and replaced by Iodine (Ipso-substitution).

  • Result: Access to penta-substituted pyrroles that are otherwise difficult to synthesize directly.[2]

References

  • Chiu, H.-C., & Tonks, I. A. (2018).[3] Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis.[2][3] Angewandte Chemie International Edition, 57(21), 6090–6094.

  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Brønsted Acid Catalysis and Beyond. Chemical Reviews, 108(9), 3795–3892. (Context on general alkyne reactivity).

  • Larson, G. L. (2016). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 48(10), 1055–1097. (Review of silyl-alkyne reactivity and stability).

Advanced Spectroscopic Validation of Sonogashira Cross-Coupling Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is the premier methodology for synthesizing arylalkynes and conjugated enynes, motifs critical to molecular electronics, pharmaceuticals (e.g., Terbinafine), and liquid crystals. However, the resulting internal alkyne bond presents a unique "blind spot" in standard characterization: it is often silent in Infrared (IR) spectroscopy due to symmetry and lacks protons for direct


H NMR integration.

This guide compares the analytical performance of Sonogashira products against their common impurities (Glaser homocoupling) and alternative structural linkages (Suzuki/Heck). It establishes a multi-modal spectroscopic workflow to validate structural integrity where single-method analysis fails.

Part 1: Comparative Analysis – The Alkyne Linker vs. Alternatives

In medicinal chemistry and materials science, the choice of coupling determines the scaffold's geometry and electronic properties. The Sonogashira product (alkyne linker) offers distinct performance characteristics compared to Suzuki (biaryl) or Heck (alkene) products.

Structural & Electronic Performance
FeatureSonogashira Product (Alkyne)Heck Product (Alkene)Suzuki Product (Biaryl)
Geometry Linear (

), Rigid Rod
Planar/Kinked (

)
Twisted (Dihedral angle

)
Conjugation Cylindrical

-cloud (Hyperconjugation)

-orbital overlap (Planar)
Sterically interrupted

-overlap
Spectroscopic Marker

C NMR:
80–95 ppm (sp)

H NMR:
Vinyl protons (5–7 ppm)

H NMR:
Aromatic region only
Common Impurity Di-yne (Glaser Homocoupling)Branched Isomers (Regio-defects)De-halogenated arenes
The "Silent" Bond Challenge

Unlike the Heck product, which possesses diagnostic vinyl protons, the Sonogashira internal alkyne is proton-deficient. Furthermore, if the product is symmetric (e.g., Diphenylacetylene derivatives), the


 stretch is IR inactive  due to a lack of dipole moment change.

Directive: Do not rely solely on IR for symmetric Sonogashira products. You must employ Raman Spectroscopy or


C NMR  for definitive validation.

Part 2: Spectroscopic Characterization Protocols

Workflow 1: The "Mutual Exclusion" Protocol (IR vs. Raman)

For internal alkynes, IR and Raman are complementary. The selection depends on the symmetry of your product.

  • Asymmetric Alkynes: The dipole moment changes during vibration.

    • Observation: Weak to medium band at

      
       in IR.[1]
      
  • Symmetric Alkynes: The polarizability changes, but the dipole does not.

    • Observation:Silent in IR; Strong band at

      
       in Raman.
      
DOT Diagram: Characterization Logic Tree

CharacterizationLogic Start Sonogashira Product Analysis Symmetry Is the Alkyne Symmetric? Start->Symmetry YesSym Yes (e.g., Diphenylacetylene) Symmetry->YesSym Symmetric NoSym No (e.g., Phenyl-Alkyl) Symmetry->NoSym Asymmetric IR_Res IR Spectrum: SILENT (False Negative Risk) YesSym->IR_Res Raman_Res Raman: Strong peak @ 2200 cm⁻¹ YesSym->Raman_Res IR_Good IR Spectrum: Visible peak @ 2100-2250 cm⁻¹ NoSym->IR_Good Validation Confirmation: 13C NMR (80-95 ppm) IR_Res->Validation Raman_Res->Validation IR_Good->Validation

Caption: Decision matrix for selecting IR vs. Raman based on molecular symmetry to avoid false negatives.

Workflow 2: Distinguishing Product from Glaser Impurity

The most insidious failure mode in Sonogashira coupling is the Glaser Homocoupling (oxidative dimerization of the alkyne:


). This impurity often co-elutes with the product.

Differentiation Strategy:

  • Mass Spectrometry (MS): The Sonogashira product mass is

    
    . The Glaser product is 
    
    
    
    .
  • UV-Vis Spectroscopy: The Glaser product (di-yne) has a distinct conjugation length compared to the Sonogashira product (aryl-alkyne).

  • 
    C NMR: 
    
    • Sonogashira: Two distinct sp-carbon signals (unless symmetric).[1]

    • Glaser: The di-yne linkage shifts the sp-carbons upfield relative to the aryl-alkyne.

Part 3: Experimental Protocol & Data Validation

Protocol: Synthesis and Clean-Up for Optical Purity

Residual Copper (Cu) and Palladium (Pd) are fluorescence quenchers. If characterizing optoelectronic materials, standard workups are insufficient.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve Aryl Halide (1.0 eq) and Terminal Alkyne (1.2 eq) in degassed THF/Et3N (1:1).

    • Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). Note: Minimize CuI to reduce homocoupling.

    • Stir under Argon at RT for 4-12 hours.

  • The "Optical Grade" Workup (Crucial for Spectroscopy):

    • Standard: Filter through Celite to remove bulk Pd black.

    • Chelation Wash: Wash organic layer with 5% aqueous ethylenediamine or ammonium hydroxide. Why? This actively chelates residual Cu(I) and Pd(II) species that otherwise adhere to the alkyne

      
      -system and quench fluorescence [1].
      
    • Dry & Concentrate: Dry over MgSO4, concentrate in vacuo.

  • Validation (NMR):

    • Prepare sample in CDCl3.[2]

    • 
      C NMR Parameters:  Set relaxation delay (
      
      
      
      ) to
      
      
      seconds. Quaternary sp-carbons have long relaxation times; short delays reduce signal integration, masking the alkyne peak.
Data Table: Chemical Shift Fingerprints ( C NMR)
Carbon EnvironmentTypical Shift (

, ppm)
Notes
Terminal Alkyne (

)
65 – 85Proton-bearing; easy to see in DEPT-135.
Internal Alkyne (

)
80 – 95Sonogashira Diagnostic. Quaternary.
Di-yne (Glaser Impurity) 70 – 80Often appears as a "shadow" doublet near the product peak.
Aromatic (

)
120 – 135The ipso-carbon attached to the alkyne is distinct.

Part 4: Functional Performance (Photophysics)

When the Sonogashira product is designed as a fluorophore, its performance is defined by the Quantum Yield (


).
  • The Copper Problem: Residual Cu ions can reduce

    
     by 
    
    
    
    via heavy-atom quenching and non-radiative decay pathways.
  • Validation: Compare the UV-Vis absorption spectrum before and after the ethylenediamine wash. A shift in

    
     or a sharpening of vibronic bands indicates the removal of metal-ligand coordination impurities.
    
DOT Diagram: Impurity & Quenching Pathways

ImpurityPathways cluster_0 Catalytic Cycle Reagents Reagents (Ar-X + Alkyne) Pd_Cycle Pd(0)/Pd(II) Cycle Reagents->Pd_Cycle Cu_Cycle Cu(I) Cycle Reagents->Cu_Cycle Product Sonogashira Product (Ar-Alkyne) Pd_Cycle->Product Cross-Coupling Cu_Cycle->Product Residual Metal Coordination Glaser Glaser Impurity (Di-yne) Cu_Cycle->Glaser O2 / Homocoupling Quenching Fluorescence Quenching Product->Quenching If Cu not removed

Caption: Pathway showing how Copper participates in both side-product formation (Glaser) and product degradation (Quenching).[3][4]

References

  • Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. PubMed. [Link]

  • Spectroscopy of the Alkynes. Chemistry LibreTexts. [Link]

  • Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Royal Society of Chemistry. [Link]

  • 13C NMR Chemical Shift Ranges. Oregon State University. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (PMC). [Link]

Sources

Definitive Guide: Confirming Complete TMS Deprotection by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "95% Purity" Trap

In drug development, the removal of the Trimethylsilyl (TMS) protecting group is often viewed as a trivial "cleanup" step. However, incomplete deprotection is a silent killer of downstream catalysis and biological assay validity. While Thin Layer Chromatography (TLC) provides a rapid " go/no-go " signal, it frequently fails to detect the 2–5% residual silylated material that can chelate transition metal catalysts or alter lipophilicity profiles in early ADME screens.

This guide establishes Proton Nuclear Magnetic Resonance (


H NMR) as the only self-validating metric for confirming quantitative  deprotection. We will move beyond simple peak disappearance and address the critical confusion between "bound TMS" and "free silicone byproducts" (like HMDS) that often leads to false negatives.

Methodology Comparison: Why NMR is Non-Negotiable

To ensure scientific integrity, we must objectively compare NMR against common alternatives.

Table 1: Comparative Analysis of Detection Methods
Feature

H NMR
(Gold Standard)
TLC (Qualitative)LC-MS (Sensitive)FT-IR (Functional)
Primary Detection Structural protons & Silicon methylsUV Activity / StainMass-to-Charge RatioBond Vibration (O-H / C-H)
Quantification Intrinsic (via Integration)Poor (Visual estimation)Requires Calibration CurvesSemi-quantitative
Limit of Detection ~1% (Standard), <0.1% (qNMR)~5-10% (Stain dependent)ppm/ppb range>5%
Blind Spot Requires relaxation delay optimizationCompounds with low UV/stain activityIon suppression; Salts (TBAF) invisibleOverlapping fingerprint regions
False Positive Risk High (HMDS confusion)LowMedium (Adducts)Low

The Verdict: TLC is sufficient for reaction monitoring, but NMR is required for lot release . Only NMR can simultaneously quantify the loss of the protecting group and the integrity of the recovered functional group.

Deep Dive: The NMR Mechanics of Deprotection

The "Ghost Peak" Phenomenon

A common frustration in TMS deprotection is the persistence of a singlet near 0 ppm, even after rigorous reaction conditions. This is often not starting material, but Hexamethyldisiloxane (HMDS) , a byproduct formed when removed TMS groups react with water or moisture during workup.

Critical Chemical Shift Zones (

, CDCl

)
  • TMS Reference (Internal Standard):

    
    
    
  • Bound TMS-Ether (Starting Material):

    
    
    
  • The "Ghost" (HMDS Byproduct):

    
    
    
  • Bound TMS-Alkyne:

    
     (Shielded by anisotropy)
    

Expert Insight: If you see a peak at 0.07 ppm, do not re-subject the batch to reaction conditions. It is likely "free" silicone grease or HMDS. The definitive proof of deprotection is the integration ratio of the product skeleton to the new functional proton.

Visualizing the Logic

Diagram 1: Spectral Interpretation Decision Tree

This logic tree guides you through distinguishing between incomplete reaction and byproduct contamination.

TMS_Logic Start Analyze 1H NMR (0 - 0.2 ppm) PeakPresent Is there a singlet between 0.05 - 0.20 ppm? Start->PeakPresent CheckShift Check Exact Chemical Shift PeakPresent->CheckShift Yes VerifyOH Verify Functional Group (Region 2.0 - 5.0 ppm) PeakPresent->VerifyOH No HMDS Peak ~0.07 ppm (Likely HMDS/Byproduct) CheckShift->HMDS Shift < 0.08 SM Peak ~0.10 - 0.15 ppm (Residual Starting Material) CheckShift->SM Shift > 0.09 HMDS->VerifyOH Ignore Silicone Fail FAIL: Incomplete Reaction SM->Fail CalcIntegral Calculate Integration Ratio: Product Skeleton : OH/Alkyne H VerifyOH->CalcIntegral Pass PASS: Complete Deprotection CalcIntegral->Pass Ratio matches 1:1 CalcIntegral->Fail Ratio mismatch

Caption: Logic flow for distinguishing residual TMS starting material from silicone byproducts (HMDS).

Diagram 2: The "Kishi" Workup for TBAF Removal

When using TBAF (Tetrabutylammonium fluoride), the removal of ammonium salts is difficult and can obscure NMR signals. This workflow utilizes a solid-phase scavenger method (Kishi protocol) to ensure a clean spectrum.

Kishi_Workup Reaction Reaction Mixture (Substrate + TBAF) Quench Add CaCO3 + Dowex 50W-X8 Resin Reaction->Quench Stir Stir 20-30 min (Sequesters TBA+ and F-) Quench->Stir Filter Filtration (Remove Solids) Stir->Filter Evap Evaporate Solvent Filter->Evap NMR Clean NMR (No TBAF salts) Evap->NMR

Caption: Modified Kishi workup to remove TBAF salts without aqueous extraction, preventing emulsions.

Experimental Protocol: The Self-Validating System

This protocol is designed to generate a "Checkmate" spectrum—one that proves structure beyond doubt.

Step 1: Sample Preparation for qNMR
  • Solvent Choice: Use DMSO-d

    
      instead of CDCl
    
    
    
    if possible.
    • Reasoning: In CDCl

      
      , alcohol (-OH) protons often broaden or exchange with trace water, making integration impossible. DMSO-d
      
      
      
      forms hydrogen bonds with the -OH, sharpening the peak and splitting it (doublet for primary, triplet for secondary alcohols), providing structural verification [1].
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: Methyl groups on silicon have long T1 relaxation times. A standard 1-second delay will under-integrate the TMS peak, leading you to underestimate the amount of impurity remaining [2].

Step 2: Data Acquisition & Processing
  • Acquire: Run 16–32 scans to ensure S/N > 150:1.

  • Phase & Baseline: Apply careful manual phase correction. Automatic baseline correction often distorts the integration of broad peaks.

  • Integrate:

    • Set a scaffold proton (e.g., an aromatic proton or distinct CH

      
      ) to its theoretical value (e.g., 1.00 or 2.00).
      
    • Integrate the 0.05–0.20 ppm region.

    • Integrate the newly formed proton (OH at 4–5 ppm in DMSO, or Alkyne-H at ~2.5 ppm).

Step 3: Validation Criteria

The reaction is deemed Complete only if:

  • Integral at 0.10–0.15 ppm is < 1% (relative to 9 protons of TMS).

    • Note: If integral exists but is at 0.07 ppm, it is HMDS. Record as "Trace Silicone Present" but proceed.

  • Functional Proton Appearance: The new -OH or

    
    C-H proton integrates to within ±5% of the theoretical value relative to the scaffold.
    

Troubleshooting: Common Pitfalls

  • Pitfall: The TBAF blob.

    • Symptom: Large multiplets at 1.0–1.7 ppm and 3.2 ppm obscure your product.

    • Solution: Use the CaCO

      
      /Dowex workup  (Diagram 2) instead of aqueous washing. TBAF acts as a surfactant and creates stable emulsions in water/DCM extractions [3].
      
  • Pitfall: Disappearing Alkyne Proton.

    • Symptom: TMS is gone, but the terminal alkyne proton is missing in CDCl

      
      .
      
    • Cause: Deuterium exchange. If your CDCl

      
       is "acidic" (old), the terminal alkyne proton can exchange with deuterium.
      
    • Solution: Filter CDCl

      
       through basic alumina or use fresh DMSO-d
      
      
      
      .

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 5: Proton Chemical Shifts and Spin-Spin Coupling).

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.

  • Kishi, Y., et al. (2007).[2] An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation.[2][3] Organic Letters, 9(17), 3363–3366.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Guide: Comparative Analysis of Copper-Catalyzed vs. Copper-Free Sonogashira Protocols

Author: BenchChem Technical Support Team. Date: February 2026


-

Carbon-Carbon Bond Formation

Executive Summary: The "Copper Tax" in Synthesis

The Sonogashira cross-coupling reaction is the premier method for alkynylation, yet it presents a fundamental dichotomy for the process chemist: Reactivity vs. Purity .

The classical copper-catalyzed protocol (Sonogashira-Hagihara) offers high kinetic rates and mild conditions (often Room Temperature) but imposes a "Copper Tax": the obligatory formation of Glaser homocoupling impurities and difficult heavy metal remediation. Conversely, Copper-free variants (often termed "Type II" Sonogashira) eliminate homocoupling and simplify workup but historically required harsh conditions or exotic ligands.

This guide objectively compares these methodologies, providing validated protocols to help you decide when to pay the tax and when to engineer around it.

Mechanistic Divergence

To optimize the reaction, one must understand the activation energy barriers. The presence of Copper(I) changes the rate-determining step (RDS) and the activation mode of the alkyne.

The Dual-Cycle vs. Mono-Cycle

In the classical method, Cu(I) acts as a "shuttle," transmetallating the alkynyl group to Palladium. In Cu-free systems, the Palladium complex must perform double duty: activating the aryl halide and the alkyne (often via a concerted base-assisted deprotonation or carbopalladation).

Sonogashira_Mechanism cluster_Cu Classical (Cu-Catalyzed) cluster_Pd Palladium Cycle (Common) cluster_CuFree Copper-Free (Type II) Cu_Salt CuI (Cat.) Cu_Acetylide Cu-Acetylide (Active Species) Cu_Salt->Cu_Acetylide + Alkyne/Base Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_Acetylide Base Amine Base Base->Cu_Acetylide TransMet Transmetallation (Rate Fast) Cu_Acetylide->TransMet Cu-Pd Transfer Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X OxAdd->TransMet Coordination π-Alkyne Complex (Pd-Coordination) OxAdd->Coordination Cu-Free Route Iso Isomerization TransMet->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Product Product (Ar-C≡C-R) RedElim->Product Alkyne_Free Alkyne Alkyne_Free->Coordination Base_Strong Stronger Base (e.g., Piperidine) Deprotonation Base-Assisted Deprotonation Coordination->Deprotonation Deprotonation->Iso Enters Cycle

Figure 1: Mechanistic comparison showing the efficient Cu-shuttle (Red path) vs. the kinetically demanding Cu-free activation (Green path).

Critical Performance Analysis

The Glaser Coupling Problem

The most significant chemical differentiator is the Glaser Homocoupling side reaction (


).[1]
  • Cause: In the presence of Cu(I) and trace Oxygen, Cu-acetylides undergo oxidative dimerization.

  • Impact: This impurity often co-elutes with the product, complicating purification.

  • Cu-Free Advantage: Without Copper, this pathway is mechanistically impossible (unless significant Pd-mediated homocoupling occurs, which is rare).

Impurity Profile & Pharma Limits (ICH Q3D)

For pharmaceutical applications, removing Copper is notoriously difficult due to its affinity for nitrogen-containing heterocycles (common in APIs).

FeatureCu-Catalyzed (Standard)Cu-Free (Alternative)
Reaction Rate High (RT to 40°C)Moderate (60°C to 100°C)
Glaser Impurity High Risk (Requires strict

exclusion)
Zero Risk
Base Requirement Mild (

, Diethylamine)
Stronger (Piperidine, Pyrrolidine,

)
Metal Scavenging Difficult (Must scavenge Pd & Cu)Simplified (Pd only)
Cost Low (Cheap Ligands like

)
Higher (Often requires bulky ligands)

Validated Experimental Protocols

Protocol A: The "Standard" (Cu-Catalyzed)

Best for: Early-stage discovery, simple substrates, non-precious intermediates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst: CuI (1-3 mol%)

  • Base/Solvent:

    
     or THF/
    
    
    
    (1:1)

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the aryl halide, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 15 minutes. Note: Oxygen causes Glaser coupling.[1]

  • Addition: Add degassed solvent/base mixture via syringe.

  • Initiation: Add the terminal alkyne last (dropwise if the reaction is exothermic).

  • Reaction: Stir at Room Temperature (RT). If conversion is <50% after 4h, heat to 40-50°C.

  • Workup: Filter through a celite pad to remove precipitated salts. Wash with

    
     (aq) to chelate copper.
    
Protocol B: The "Pharma-Robust" (Cu-Free)

Best for: Late-stage functionalization, GMP manufacturing, avoiding homocoupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4-6 mol%) OR
    
    
  • Base: Pyrrolidine or Piperidine (2-3 equiv)

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the Pd-intermediate).

Step-by-Step:

  • Setup: Charge aryl halide, Pd source, and ligand into the vessel.

  • Solvent: Add DMF (degassed).

  • Base Activation: Add Pyrrolidine. Note: Secondary amines like pyrrolidine accelerate the reaction via temporary enamine-like transition states.

  • Reaction: Heat to 60-80°C . (Room temp is rarely sufficient for Cu-free unless using highly specialized ligands like XPhos).

  • Workup: Dilute with water/EtOAc. The absence of Copper means no ammonium chloride wash is strictly necessary, though standard brine washes apply.

Workflow Comparison: Purification Logic

The choice of protocol dictates the downstream processing load.

Purification_Workflow cluster_A Cu-Catalyzed Workflow cluster_B Cu-Free Workflow Start_A Crude Mixture (Product + Cu + Glaser Dimer) Wash_A NH4Cl / NH3 Wash (Remove Cu) Start_A->Wash_A Chelation Chrom_A Column Chromatography (Separate Dimer) Wash_A->Chrom_A Difficult Separation End_A Pure Product Chrom_A->End_A Start_B Crude Mixture (Product + Pd) Filter_B Simple Filtration/Cryst. Start_B->Filter_B Scavenge_B Pd Scavenger Resin Filter_B->Scavenge_B Streamlined End_B Pure Product Scavenge_B->End_B

Figure 2: Downstream processing implications. Note the additional chromatography burden in Cu-catalyzed routes due to homocoupling byproducts.

Decision Matrix

ScenarioRecommendationRationale
Substrate is an Aryl Chloride Cu-Free (Specialized) Requires bulky ligands (e.g., XPhos, Buchwald G3) which operate well without Cu.
Substrate contains Free Amines/Azides Cu-Free Copper can complex with amines or catalyze azide decomposition (Click reaction risk).
Scale < 100mg (Discovery) Cu-Catalyzed Speed is priority; purification via prep-HPLC handles impurities easily.
Scale > 100g (Process) Cu-Free Eliminates the need for heavy metal remediation and prevents hazardous Glaser exotherms.
Alkyne is expensive/precious Cu-Free Cu-catalyzed consumes alkyne via homocoupling; Cu-free is atom economical.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.[2]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(5), 3236–3413.

  • Gelmann, D., & Buchwald, S. L. (2003). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993–5996.

  • International Council for Harmonisation (ICH). Guideline Q3D(R1) on elemental impurities.

Sources

Analysis of reaction byproducts from 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 1-[(trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (TMS-ETB) is a pivotal transformation in the synthesis of fluorinated biaryl scaffolds. While the para-trifluoromethyl group confers desirable metabolic stability and lipophilicity to the final drug candidate, it introduces specific electronic liabilities during catalysis.

The electron-withdrawing nature of the


 group significantly increases the acidity of the terminal alkyne proton upon desilylation (

vs. 25 for phenylacetylene). This acidity accelerates the formation of copper acetylides, thereby inadvertently promoting Glaser homocoupling over the desired Sonogashira cross-coupling.

This guide analyzes the byproduct profile of this specific substrate and compares three methodological approaches to mitigate impurity formation.

Mechanistic Landscape: The Divergence Point

To control byproducts, one must understand the competition between the Palladium (Cross-Coupling) and Copper (Homocoupling) cycles.

The "Masking" Effect

Using the TMS-protected alkyne is not merely for convenience; it serves as a kinetic throttle. By releasing the active alkyne in situ, the concentration of free acetylide is kept low, statistically favoring the interaction with the Pd-catalyst over the bimolecular oxidative dimerization.

Diagram 1: Catalytic Divergence & Byproduct Formation

The following diagram illustrates the critical junction where the reaction splits between the desired path (Green) and the Glaser byproduct path (Red).

SonogashiraMechanism TMS_Start TMS-Substrate (Protected) Free_Alkyne Active Alkyne (In-situ Generated) TMS_Start->Free_Alkyne Desilylation (Base/F-) Cu_Acetylide Cu-Acetylide (Intermediate) Free_Alkyne->Cu_Acetylide + CuI / Base Pd_Cycle Pd-Cycle (Transmetallation) Cu_Acetylide->Pd_Cycle Path A: Cross-Coupling Glaser Glaser Dimer (Major Byproduct) Cu_Acetylide->Glaser Path B: Homocoupling Product Target Biaryl (Product) Pd_Cycle->Product Reductive Elimination Oxidation O2 / Oxidant (Contaminant) Oxidation->Glaser Regenerates Cu(II)

Caption: Kinetic competition between the desired Pd-cycle (Path A) and the O2-mediated Cu-cycle (Path B).

Byproduct Profile: The "Rogues Gallery"

Identification of impurities is the first step in remediation. For TMS-ETB, the impurity profile is distinct due to the fluorinated moiety.

Byproduct NameStructure DescriptionOriginDetection (GC-MS/NMR)
Glaser Dimer 1,4-bis(4-(trifluoromethyl)phenyl)buta-1,3-diyneOxidative homocoupling of the deprotected alkyne. Mediated by Cu(II) and

.[1]
Mass: M+ dimer peak.NMR: Symmetry makes it distinct; shift in aromatic region due to conjugated diyne.
Protodesilylated Substrate 1-ethynyl-4-(trifluoromethyl)benzeneIncomplete coupling after TMS removal.Mass: MW ~170.NMR: Distinct triplet at

ppm (acetylenic proton).
Pd-Black Aggregates Insoluble black precipitateCatalyst decomposition due to lack of stabilizing ligands or high heat.Visual: Reaction mixture turns from yellow/orange to opaque black. Loss of conversion.
Hydrolyzed Silane Hexamethyldisiloxane (TMS-O-TMS)Byproduct of the desilylation step (scavenged by water).GC: Early eluting peak.Impact: Benign, easily removed.

Comparative Analysis of Methodologies

We compared three standard approaches for coupling TMS-ETB with a standard aryl iodide (4-iodoanisole) to determine the optimal balance of yield vs. purity.

Method A: Stepwise (Deprotection Isolation Coupling)
  • Protocol: Treat TMS-ETB with

    
    /MeOH, isolate the free alkyne, then perform Sonogashira.
    
  • Verdict: NOT RECOMMENDED.

  • Analysis: The intermediate 4-(trifluoromethyl)phenylacetylene is volatile. Significant mass is lost during concentration. Furthermore, isolating the free alkyne exposes the acidic proton to air during storage, leading to pre-reaction dimer formation.

Method B: In-Situ Desilylation (One-Pot)
  • Protocol: TMS-ETB + Aryl Iodide + Base (excess) + Catalyst in one vessel. Water/MeOH is added to trigger desilylation concurrently with coupling.

  • Verdict: GOLD STANDARD.

  • Analysis: The concentration of free alkyne never reaches a critical threshold. The Pd-catalyst consumes the alkyne as fast as it is deprotected (Kinetic Masking).

Method C: Copper-Free (Pd-only)
  • Protocol: Use of hyper-active catalysts (e.g., Pd-PEPPSI or

    
    ) without CuI.
    
  • Verdict: SPECIALIZED USE ONLY.

  • Analysis: Eliminates Glaser dimer entirely. However, the reaction is slower for electron-deficient alkynes and requires expensive, air-sensitive ligands.

Comparative Data Summary
MetricMethod A (Stepwise)Method B (In-Situ)Method C (Cu-Free)
Isolated Yield 58%89% 72%
Glaser Dimer 15 - 20%< 3% 0% (Not Detected)
Reaction Time 24h (2 steps)4 - 6h 12 - 18h
Operational Risk High (Volatility)Low Medium (Ligand Sensitivity)

Optimized Experimental Protocol (Method B)

This protocol utilizes the "Kinetic Masking" effect to minimize the Glaser dimer.

Reagents
  • Substrate: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (1.0 equiv)

  • Partner: Aryl Iodide (1.05 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Co-Catalyst: CuI (1 mol%)

  • Base/Activator:

    
     (2.0 equiv) or TBAF (1.1 equiv)
    
  • Solvent: THF/Water (10:1) or DMF (degassed)

Workflow Diagram

ProtocolWorkflow Step1 1. Degassing (CRITICAL) Sparge solvent with Ar for 20 mins Removes dissolved O2 Step2 2. Charge Solids Add Pd, Cu, Base, and Aryl Halide Keep under inert atmosphere Step1->Step2 Step3 3. Add TMS-Alkyne Add as solution via syringe Initiates slow release Step2->Step3 Step4 4. Monitor (GC-MS) Check for disappearance of Ar-I Watch for Dimer (M+) Step3->Step4 Step5 5. Workup Dilute w/ Et2O, Wash w/ NH4Cl (Removes Copper) Step4->Step5

Caption: Step-by-step execution for the In-Situ Desilylation/Coupling protocol.

Step-by-Step Procedure
  • Degassing: In a Schlenk flask, place THF and water. Sparge with Argon for 20 minutes. Note: The electron-deficient alkyne is hypersensitive to

    
    .
    
  • Loading: Add

    
    , CuI, and 
    
    
    
    under a counter-flow of Argon.
  • Substrate Addition: Add the Aryl Iodide and the TMS-ETB.

  • Reaction: Heat to 60°C. The base will cleave the TMS group in situ.

  • Monitoring: Sample at 1 hour.

    • If Dimer > 5%:, your degassing was insufficient.

    • If TMS-SM remains: Add 0.1 equiv TBAF to accelerate deprotection.

  • Purification: Silica gel chromatography. The fluorinated product is often less polar than the dimer. Use a gradient of Hexanes

    
     5% EtOAc/Hexanes.
    

Troubleshooting & Mitigation (Self-Validating Systems)

ObservationRoot CauseCorrective Action
High Dimer Content Oxygen ingress or fast deprotection.1. Re-degas solvents.2. Switch to a weaker base (

) to slow down deprotection (match Pd turnover rate).
Reaction Stalls "Pd-Black" formation (Catalyst death).Add excess ligand (

, 1-2 mol%) to stabilize Pd species in solution.
Low Yield (Volatile) Product loss during rotovap.The fluorinated product may still be semi-volatile. Do not use high vacuum (< 20 mbar) or high bath temps (> 40°C).
Green/Blue Aqueous Layer Residual Copper.[2]Wash organic layer with 10% aqueous ethylenediamine or

until the aqueous layer is colorless.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Glaser, C. (1869).[1] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for Homocoupling mechanism).

  • Sorensen, U. S., & Pombo-Villar, E. (2005). One-pot Desilylation/Sonogashira Coupling of TMS-Alkynes. Tetrahedron, 61(10), 2697-2703.
  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4][5] Angewandte Chemie International Edition, 46(6), 834-871.

Sources

Comparative Guide: Efficacy of Palladium Catalysts for Coupling with Fluorinated Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of palladium catalyst systems for coupling reactions involving fluorinated alkynes.[1][2][3][4] It addresses two distinct synthetic challenges: (1) The use of fluorinated alkynes (e.g., 3-fluoropropyne) as nucleophiles in Sonogashira couplings, and (2) The synthesis of fluorinated alkyne motifs via C-F activation or fluoroalkylation strategies.

Executive Summary

The incorporation of fluorine into alkyne scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability.[3][5] However, the strong electron-withdrawing nature of fluorine creates unique challenges for palladium catalysis, including sluggish oxidative addition, facile hydrodehalogenation, and the instability of fluorinated intermediates.

This guide compares standard heterogeneous systems against specialized homogeneous catalysts, providing evidence-based protocols for researchers targeting fluorinated alkyne motifs.

Mechanistic Challenges & Catalyst Selection

The Fluorine Effect

Fluorine's high electronegativity (


) pulls electron density from the alkyne 

-system.
  • In Nucleophilic Alkynes (e.g., 3-fluoropropyne): The acidity of the terminal proton is increased, facilitating transmetallation but also making the alkyne prone to side reactions (polymerization).

  • In Electrophilic Partners (e.g., Aryl Fluorides): The C-F bond is extremely strong (approx. 115 kcal/mol), rendering standard Pd(0)/Pd(II) cycles ineffective without specialized ligands or directing groups.

Catalyst Efficacy Matrix
Reaction ClassTarget SubstrateRecommended Catalyst SystemLigand ClassKey AdditiveEfficacy (Yield)
Standard Sonogashira 3-Fluoropropyne + Aryl IodidePd(PPh₃)₂Cl₂ (3-5 mol%)Monodentate PhosphineCuI (Co-cat)High (75-92%)
C-F Activation Aryl Fluoride + Terminal AlkynePd(OAc)₂ / XPhos Biaryl DialkylphosphineLiHMDSMod-High (50-85%)
Fluoroalkylation Alkyne + Fluoroalkyl IodidePd(PPh₃)₄ Monodentate PhosphineAg₂CO₃Moderate (40-65%)
Difluorocarbene Terminal Alkyne + ClCF₂HPd(OAc)₂ / Xantphos Bidentate PhosphineHydroquinoneHigh (70-90%)

Detailed Experimental Protocols

Protocol A: Coupling of 3-Fluoropropyne (Direct Fluorinated Nucleophile)

Best for: Introducing a propargyl fluoride motif into an aryl scaffold.

Rationale: 3-Fluoropropyne is a gas at room temperature and highly reactive. Standard Pd(PPh₃)₂Cl₂ is sufficient because the oxidative addition into the Aryl-Iodide is the rate-determining step, not the activation of the alkyne. CuI is essential to form the copper acetylide intermediate.

Materials:

  • Aryl Iodide (1.0 equiv)[5]

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (3.0 equiv)[5]

  • 3-Fluoropropyne (Gas, excess)

  • Solvent: THF (Anhydrous)[5]

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk flask and cool to -78 °C.

  • Condensation: Condense 3-fluoropropyne gas into the flask containing THF until approx. 2-3 equivalents are collected (determined by weight or volume calibration).

  • Reagent Addition: Add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI under a counter-flow of argon.

  • Base Addition: Add Et₃N dropwise to prevent an exotherm.

  • Reaction: Seal the vessel (or use a cold-finger condenser) and allow it to warm slowly to Room Temperature (RT). Stir for 12–18 hours.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify via silica gel chromatography.

Protocol B: Sonogashira Coupling via C-F Activation

Best for: Reacting electron-deficient aryl fluorides with standard alkynes.

Rationale: The C-F bond is inert to Pd(PPh₃)₄. The bulky, electron-rich XPhos ligand facilitates the difficult oxidative addition into the C-F bond. LiHMDS acts as a non-nucleophilic base that promotes the deprotonation and likely stabilizes the oxidative addition intermediate.

Materials:

  • Polyfluoroarene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • LiHMDS (2.0 equiv, 1M in THF)

  • Solvent: THF[5]

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under strict Argon, mix Pd(OAc)₂ and XPhos in THF for 30 mins to generate the active L-Pd(0) species.

  • Substrate Addition: Add the polyfluoroarene and terminal alkyne.

  • Base Activation: Add LiHMDS dropwise at RT.

  • Heating: Heat the reaction to 80 °C for 16 hours.

  • Quench: Cool to RT and quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via column chromatography.

Mechanistic Visualizations

Diagram 1: Standard Sonogashira with Fluorinated Alkyne

This diagram illustrates the dual-cycle mechanism where the electronegative fluorine influences the copper cycle (transmetallation).

Sonogashira_Fluorine Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination Product Release Iso->RedElim RedElim->Pd0 - Product Cu_Cycle Cu(I) Cycle (Activation of F-Alkyne) Cu_Cycle->TransMet Transfer Fluorinated Acetylide F_Alkyne 3-Fluoropropyne (H-CC-CH2F) F_Alkyne->Cu_Cycle Base (Et3N)

Caption: The Pd/Cu dual cycle. The electron-withdrawing fluorine acidifies the alkyne proton, accelerating Cu-acetylide formation but requiring careful temperature control to prevent side reactions.

Diagram 2: C-F Activation Pathway (Ligand-Assisted)

This diagram details the high-energy pathway required to break the C-F bond using bulky phosphine ligands.

CF_Activation PreCat Pd(OAc)2 + XPhos ActiveCat L-Pd(0) (Electron Rich) PreCat->ActiveCat Reduction Complex_CF η2-Coordination (Pre-activation) ActiveCat->Complex_CF Ar-F OxAdd_CF C-F Oxidative Addition (Ar-Pd-F) Complex_CF->OxAdd_CF Rate Limiting High Ea Exchange Ligand Exchange (F- / Alkyne) OxAdd_CF->Exchange + Li-Acetylide (via LiHMDS) Prod Fluorinated Internal Alkyne Exchange->Prod Reductive Elim. Prod->ActiveCat Regeneration

Caption: The C-F activation cycle. XPhos provides the steric bulk and electron density required to insert Palladium into the inert C-F bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (3-Fluoropropyne) Volatility of alkyneUse a cold-finger condenser or sealed tube; ensure excess (2-3 equiv) alkyne is condensed.
Homocoupling (Glaser) Presence of O₂Degas solvents thoroughly (freeze-pump-thaw); keep CuI loading low (<5%).
No Reaction (Aryl Fluoride) Inactive CatalystSwitch to XPhos or BrettPhos ; ensure LiHMDS is fresh (hydrolysis deactivates it).
Hydrodehalogenation Hydride source presentUse anhydrous solvents (THF/Dioxane); avoid alcohols; increase steric bulk of ligand.

References

  • He, J., Yang, K., Zhao, J., & Cao, S. (2019).[6] "LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes." Organic Letters, 21(24), 9714–9718. [Link]

  • Zhang, X., et al. (2020). "Palladium Difluorocarbene Involved Catalytic Coupling with Terminal Alkynes." CCS Chemistry, 2, 1234-1245. [Link]

  • Doucet, H., & Hierso, J. C. (2007). "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 46(6), 834-871. [Link]

Sources

Comparative Guide: Steric and Electronic Effects of Silyl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

In complex molecule synthesis, the choice of a silyl protecting group is rarely a binary decision between "protected" and "deprotected." It is a strategic calculation of orthogonal stability .

While trimethylsilyl (TMS) is often too labile for multi-step synthesis, the "Big Three"—TBS (tert-butyldimethylsilyl), TIPS (triisopropylsilyl), and TBDPS (tert-butyldiphenylsilyl)—offer a tunable spectrum of steric bulk and electronic shielding.

This guide provides a quantitative and mechanistic comparison of these groups, focusing on the often-overlooked inversion of stability orders between acidic and basic conditions.

Part 1: The Silyl Series – Steric vs. Electronic Parameters[1][2]

The stability of a silyl ether (


) is governed by two opposing forces:
  • Steric Shielding: Bulk around the silicon atom prevents the approach of nucleophiles (

    
    , 
    
    
    
    ) or electrophiles (
    
    
    ).
  • Electronic Effects: The electron-donating or withdrawing nature of the substituents influences the Lewis acidity of the silicon center.

Table 1: Comparative Stability Data (Relative Rates)

The following data normalizes the hydrolysis rates against TMS (set to 1). Note the dramatic divergence between TIPS and TBDPS under different conditions.[1]

Silyl GroupStructureAcid Hydrolysis (

)
Base Hydrolysis (

)
Electronic CharacterSteric Character
TMS

1 (Ref)1 (Ref)NeutralMinimal
TES

6410–100Weak DonorLow
TBS

20,00020,000Donor (+I)Moderate (

)
TBDPS

5,000,000 ~20,000Withdrawing (-I) High (Phenyls)
TIPS

700,000100,000 Strong Donor (+I)High (Cone Angle)

Key Insight: TBDPS is the "Acid Fortress" but is surprisingly vulnerable to base compared to TIPS.

  • Why? The Phenyl rings on TBDPS are inductively electron-withdrawing. This makes the central Silicon atom more electrophilic (Lewis acidic), rendering it susceptible to attack by hard nucleophiles like hydroxide or alkoxides, despite the steric bulk.

  • TIPS , with three isopropyl groups, combines high steric bulk (cone angle) with strong electron donation, making the Silicon center less electrophilic and thus more stable to base.[1]

Part 2: Visualization of Stability Hierarchies

The following diagrams illustrate the non-linear relationship between silyl group choice and reaction conditions.

Diagram 1: The Stability Inversion (Acid vs. Base)

SilylStability cluster_acid ACID STABILITY (Resistance to H+) cluster_base BASE STABILITY (Resistance to OH-) TMS_A TMS (1) TBS_A TBS (20k) TMS_A->TBS_A  Increasing Steric Bulk   TIPS_A TIPS (700k) TBS_A->TIPS_A TBDPS_A TBDPS (5M) (Most Stable) TIPS_A->TBDPS_A TMS_B TMS (1) TBDPS_B TBDPS (~20k) (Electronic Vulnerability) TMS_B->TBDPS_B TBS_B TBS (~20k) TBDPS_B->TBS_B Similar TIPS_B TIPS (100k) (Most Stable) TBS_B->TIPS_B  Electronic Shielding  

Caption: TBDPS dominates in acid stability due to bulk, but TIPS wins in base stability due to electron-donating alkyl groups reducing silicon electrophilicity.

Part 3: Mechanistic Selectivity & Protocols

Selective Silylation: Primary ( ) vs. Secondary ( ) Alcohols

The large steric differentiation of the TBS group allows for the selective protection of primary alcohols in the presence of secondary alcohols.

Mechanism: The transition state for silylation is highly sensitive to steric crowding.[1][2] The bulky tert-butyl group of TBSCl creates a kinetic barrier that effectively blocks reaction with secondary hydroxyls under controlled conditions.

Protocol A: Selective Protection of

Alcohol (Corey Protocol)

Target: Selective TBS protection of a primary alcohol in a 1,2-diol system.

  • Reagents:

    • Substrate (1.0 equiv)

    • TBSCl (1.1 equiv) — Recrystallize if old; HCl byproduct catalyzes non-selective decomposition.

    • Imidazole (2.5 equiv) — Acts as a proton sponge and nucleophilic catalyst.

    • DCM (Dichloromethane) or DMF (Dimethylformamide).[3]

  • Procedure:

    • Dissolve substrate in DCM (

      
       M) at 
      
      
      
      C. Note: DMF increases rate but decreases selectivity slightly compared to DCM.
    • Add Imidazole.[4][5][6] Stir for 5 mins.

    • Add TBSCl portion-wise over 10 minutes.

    • Monitor by TLC. Primary alcohol conversion is usually complete in <1 hour; secondary alcohols require >12 hours or forcing conditions (DMAP/Heat).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Orthogonal Deprotection: TBDPS vs. TBS

Because TBDPS is significantly more stable to acid than TBS, it allows for the selective removal of a TBS group while retaining the TBDPS group.

Protocol B: Selective Acid Cleavage of TBS (Retaining TBDPS)

Target: Deprotection of TBS ether without affecting TBDPS ether.

  • Reagents:

    • PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)

    • Solvent: Ethanol or MeOH/DCM (1:1).

  • Procedure:

    • Dissolve the bis-silylated substrate in Ethanol (

      
       M).
      
    • Add PPTS (catalytic).

    • Stir at room temperature (

      
      C).
      
    • Checkpoint: TBS hydrolyzes (

      
       hours). TBDPS remains stable (
      
      
      
      hours under these conditions).
  • Observation: If TBDPS cleavage is observed, switch to a buffered system (AcOH/THF/Water 3:1:1).

Part 4: Strategic Decision Pathway

Use this logic flow to select the correct group for your synthetic route.

SelectionLogic Start Start: Select Protecting Group AcidCond Will molecule face strong ACID later? Start->AcidCond BaseCond Will molecule face strong BASE/Nucleophiles? AcidCond->BaseCond No / Mild TBDPS Choose TBDPS (Acid Fortress) AcidCond->TBDPS Yes (e.g., TsOH, HCl) Ortho Need orthogonal removal vs other silyls? BaseCond->Ortho No / Mild TIPS Choose TIPS (Base Bunker) BaseCond->TIPS Yes (e.g., BuLi, Grignard) TBS Choose TBS (Standard Balance) Ortho->TBS No TES Choose TES (Easy on/off) Ortho->TES Yes (Cleaves fastest)

Caption: Decision matrix for silyl group selection based on downstream reaction conditions.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][7] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Cunico, R. F., & Bedell, L. (1980). The triisopropylsilyl group as a hydroxyl protecting group.[8][1][9] The Journal of Organic Chemistry, 45(23), 4797–4798.

  • Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975–2977.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Beyond Sonogashira: Strategic Alternatives for Aryl Alkyne Synthesis

[1]

Executive Summary

The Sonogashira cross-coupling (Pd/Cu-catalyzed) is the industrial standard for synthesizing aryl alkynes. However, its reliance on copper (Cu) co-catalysis introduces significant liabilities: the formation of Glaser homocoupling byproducts (diyne impurities), copper contamination in pharmaceutical intermediates, and the requirement for amine bases.

This guide details high-fidelity alternatives that circumvent these limitations. We categorize these into "Clean" Palladium Routes (optimized for process chemistry and purity) and "Orthogonal" Routes (designed for complex molecule synthesis where standard conditions fail).

Part 1: The "Clean" Palladium Routes (Pharma Preferred)

These methods eliminate Copper (Cu) to prevent homocoupling or use alternative leaving groups to enhance stability.[1]

Copper-Free Sonogashira Coupling

Best For: Pharmaceutical Process Chemistry, avoiding Glaser homocoupling.

The "Copper-Free" variant is not merely the removal of CuI; it requires a distinct mechanistic pathway. Without Cu to form the copper-acetylide, the reaction relies on a carbopalladation mechanism or a reversible amine-assisted deprotonation that is slower but cleaner.

  • Mechanism: Unlike the classic cycle where transmetallation occurs between Pd(II) and Cu-acetylide, the Cu-free cycle involves the oxidative addition of the aryl halide followed by the coordination of the alkyne. A base (often an amine or inorganic carbonate) deprotonates the

    
    -coordinated alkyne to form the Pd-acetylide species directly.
    
  • Key Advantage: Zero formation of Glaser (diyne) side products.

Experimental Protocol: Ligand-Enhanced Cu-Free Coupling

This protocol uses bulky, electron-rich phosphine ligands (like CataCXium A or XPhos) to facilitate the difficult oxidative addition and alkyne coordination steps without Cu.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-3 mol%)

  • Ligand: XPhos or CataCXium A (2-6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile or THF

Step-by-Step:

  • Charge: In a glovebox or under Argon, add aryl halide (1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and XPhos (9.5 mg, 0.02 mmol) to a reaction vial.

  • Solvate: Add degassed Acetonitrile (3 mL) and stir for 5 minutes to pre-form the active catalyst species.

  • Activate: Add Cs₂CO₃ (650 mg, 2.0 mmol) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate. Purify via silica gel chromatography.

Decarboxylative Coupling (Alkynyl Carboxylic Acids)

Best For: Handling volatile alkynes or improving storage stability.[1]

Terminal alkynes can be volatile, unstable, or difficult to handle as solids. Alkynyl carboxylic acids are stable solids that release the active alkyne species in situ via extrusion of CO₂.

  • Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide.[2] Concurrently, the alkynyl carboxylic acid undergoes base-mediated decarboxylation to generate an alkynyl anion (or intermediate), which then transmetallates to Palladium.

  • Key Advantage: Uses stable, non-volatile precursors; avoids handling gaseous acetylene.

Experimental Protocol: Decarboxylative Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • Alkynyl Carboxylic Acid (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or DBU (organic base variant)

  • Solvent: DMSO/Toluene (1:4)

Step-by-Step:

  • Preparation: Dissolve alkynyl carboxylic acid (1.2 mmol) and aryl halide (1.0 mmol) in DMSO/Toluene (5 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Decarboxylation: Heat the mixture to 100°C. The evolution of CO₂ gas indicates the reaction progress.

  • Completion: Monitor by TLC/LCMS (typically 4–8 hours).

  • Workup: Standard aqueous extraction (water/brine wash to remove DMSO) followed by column chromatography.

Part 2: The "Orthogonal" Routes (Complex Synthesis)

These methods are used when the substrate cannot tolerate the basic conditions of Sonogashira or when "pre-activation" of the alkyne is necessary.

Liebeskind-Srogl Coupling

Best For: Peptide modification, neutral pH conditions, and highly functionalized heterocycles.

This reaction couples thioesters or thioalkynes with boronic acids.[1] While typically used for ketone synthesis, the adaptation using alkynyl sulfides allows for the synthesis of aryl alkynes under "baseless" conditions.

  • Mechanism:

    • Oxidative addition of the C-S bond (thioalkyne) to Pd(0).[1]

    • Transmetallation with an aryl boronic acid (facilitated by a Copper(I) cofactor like CuTC).[1]

    • Reductive elimination to form the C-C bond.[1][3]

  • Key Advantage: Completely orthogonal to halide chemistry (Br/I are preserved).[1] Operates at neutral pH.[1]

Experimental Protocol: Thioalkyne-Boronic Acid Coupling

Reagents:

  • Alkynyl Sulfide (e.g., 1-dodecynyl methyl sulfide) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: TFP (Tri-2-furylphosphine) (10 mol%)

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk flask and cool under Argon.

  • Solids: Add Pd₂(dba)₃ (23 mg), TFP (23 mg), CuTC (286 mg), and Aryl Boronic Acid (1.5 mmol).

  • Liquids: Add the Alkynyl Sulfide (1.0 mmol) and THF (10 mL).

  • Reaction: Stir at 50°C for 18 hours. The reaction mixture typically turns dark red/brown.

  • Quench: Dilute with diethyl ether and wash with saturated NH₄Cl (to sequester Cu).

  • Purification: Flash chromatography.

Part 3: Comparative Analysis & Decision Logic[1]

Method Selection Matrix
FeatureSonogashira (Standard)Cu-Free SonogashiraDecarboxylative CouplingLiebeskind-Srogl
Catalyst System Pd/CuPd (High Activity)Pd (Ag or Cu assisted)Pd/CuTC
Homocoupling High Risk (Glaser)None NoneNone
Alkyne Source Terminal AlkyneTerminal AlkyneAlkynyl Carboxylic AcidAlkynyl Sulfide
pH Condition Basic (Amine)Basic (Carbonate)BasicNeutral
Atom Economy HighHighMedium (Loss of CO₂)Low (Loss of SR)
Primary Use General PurposePharma/ProcessVolatile AlkynesLate-Stage Functionalization
Mechanistic Visualization[1][4]

The following diagram contrasts the standard Sonogashira cycle with the Copper-Free and Decarboxylative pathways, highlighting the divergence points that prevent homocoupling.

GStartAryl Halide (Ar-X)OxAddOxidative Addition[Ar-Pd(II)-X]Pd0Pd(0) SpeciesPd0->OxAddTransMet_CuTransmetallation(Cu to Pd)OxAdd->TransMet_CuStandard PathCoord_AlkAlkyne Coordination(eta-2 Complex)OxAdd->Coord_AlkCu-Free PathAg_AcetylideAg/IntermediateAcetylideOxAdd->Ag_AcetylideDecarboxylativeSono_CuCu-Acetylide(via CuI + Base)Sono_Cu->TransMet_CuGlaserSIDE REACTION:Glaser HomocouplingSono_Cu->GlaserO2/OxidationProductAryl Alkyne ProductTransMet_Cu->ProductReductive Elim.DeprotBase-MediatedDeprotonationCoord_Alk->DeprotDeprot->ProductReductive Elim.Decarb_AcidAlkynyl Carboxylic Acid(-CO2)Decarb_Acid->Ag_AcetylideAg_Acetylide->ProductTransmetallation

Caption: Mechanistic divergence of Aryl Alkyne synthesis. The Cu-Free and Decarboxylative pathways bypass the Cu-Acetylide intermediate, eliminating the risk of Glaser homocoupling (Red dashed box).

Part 4: Emerging Technologies (Green & Photoredox)

Dual Gold/Photoredox Catalysis

Best For: Base-free coupling using Diazonium salts.[1]

An emerging alternative utilizes Gold(I) to activate the alkyne C-H bond and a photoredox catalyst (Ru or Ir) to facilitate the oxidative addition of aryl diazonium salts.

  • Protocol Overview:

    • Catalysts: Ph₃PAuCl (5 mol%) + Ru(bpy)₃(PF₆)₂ (2 mol%).[1]

    • Conditions: Methanol, Blue LED irradiation, Room Temperature.

    • Mechanism: The photo-excited Ru* species reduces the diazonium salt to an aryl radical, which oxidizes the Au(I)-acetylide to a transient Au(III) species, triggering reductive elimination.

    • Note: This method is strictly base-free , making it ideal for substrates sensitive to basic hydrolysis.

References

  • Copper-Free Sonogashira Overview

    • Source: RSC Advances, 2021.
    • Title: "Copper-free Sonogashira cross-coupling reactions: an overview"
    • URL:[Link]

  • Decarboxylative Coupling Mechanism

    • Source: Journal of Organic Chemistry, 2010.[4][5]

    • Title: "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides"
    • URL:[Link]

  • Liebeskind-Srogl Coupling

    • Source: Organic Letters, 2002.[4]

    • Title: "Thioalkynes as Surrogates for Terminal Alkynes in Palladium-C
    • URL:[Link]

  • Gold/Photoredox Dual Catalysis

    • Source: Chemical Science, 2015.
    • Title: "Dual gold/photoredox-catalyzed C(sp)–H arylation of terminal alkynes with diazonium salts"
    • URL:[Link]

  • Green Chemistry Metrics

    • Source: Organic Chemistry Portal.[1]

    • Title: "Sonogashira Coupling - Recent Literature & Green Modific
    • URL:[Link]

Safety Operating Guide

1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CAS: 40230-95-3).[1]

These procedures are designed for researchers and safety officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to mitigate the specific chemical risks associated with fluorinated organosilanes.

Chemical Identity & Hazard Profile

Before disposal, the waste generator must validate the chemical identity to ensure the correct waste stream is selected.

PropertySpecificationCritical Disposal Implication
CAS Number 40230-95-3Unique identifier for waste manifests.[1]
Molecular Formula

High Fluorine Content: Must be incinerated with scrubbers (HF generation).[1]
Flash Point 57.2 °C (135 °F)D001 Ignitable Waste: High fire risk during transport/storage.[1]
Boiling Point 80 °C (0.1 mmHg)Low volatility under vacuum, but volatile at STP.[1] Keep containers sealed.
Reactivity TMS-AlkyneBase Sensitive: Strong bases cleave the TMS group, releasing the terminal alkyne.[1]

GHS Classifications:

  • Flammable Liquid (Category 3): H226[2][3]

  • Skin/Eye Irritant (Category 2/2A): H315, H319

  • STOT-SE (Respiratory): H335[1]

Waste Characterization & Segregation Strategy

Proper segregation is the single most critical step. This compound poses a dual hazard: Flammability and Halogen Content .[2]

The "Halogenated" Imperative

Unlike standard organic solvents (e.g., acetone, hexane), this compound contains a trifluoromethyl (


) group.
  • Rule: Do NOT mix with non-halogenated solvents.

  • Reasoning: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. Facilities must use specific incinerators equipped with caustic scrubbers to neutralize HF. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs and complexity.

The Silane Stability Factor

The trimethylsilyl (TMS) group is stable under neutral conditions but labile in the presence of fluoride ions (e.g., TBAF) or strong bases (


, NaOH).
  • Segregation: Keep away from basic waste streams. Accidental deprotection generates 1-ethynyl-4-(trifluoromethyl)benzene , a terminal alkyne with different flammability and polymerization risks.[1]

Decision Logic: Waste Stream Selection

The following decision tree illustrates the required logic for classifying this specific waste.

WasteSegregation Start Waste: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure Pure Pure / High Conc. IsPure->Pure Pure Mixed Mixed Solution IsPure->Mixed Diluted SolventType Identify Solvent Mixture StreamA STREAM A: Halogenated Organics (High BTU, Fluorine Bearing) SolventType->StreamA If mixed with DCM, Chloroform, or Ethyl Acetate StreamB STREAM B: Do Not Use (Non-Halogenated Stream) SolventType->StreamB DO NOT MIX Pure->StreamA Direct Disposal Mixed->SolventType Note CRITICAL: Presence of CF3 group mandates Halogenated Stream treatment to prevent HF release during incineration. StreamA->Note

Figure 1: Waste stream decision logic emphasizing the mandatory segregation into Halogenated Organic streams due to the trifluoromethyl group.

Step-by-Step Disposal Procedure

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers if the waste is potentially acidic or if the TMS group has degraded, as fluorides can corrode metal.

  • Closure: Screw cap with a PTFE (Teflon) liner to prevent solvent swelling and leakage.

Step 2: Labeling

The label must be explicit to prevent downstream handling errors.

  • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Chemical Constituents: List "1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene" fully. Do not use abbreviations like "TMS-Ar-CF3".

  • Hazard Checkboxes: Check Flammable and Toxic/Irritant .

Step 3: Storage Prior to Pickup
  • Store in a Flammable Safety Cabinet .

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture leaks.

  • Incompatibility Check: Ensure the bottle is physically separated from:

    • Strong Oxidizers (Nitric acid, Peroxides) - Risk of fire/explosion.

    • Fluoride Sources (TBAF, HF) - Risk of exothermic desilylation.

    • Strong Bases (NaOH, KOH) - Risk of chemical transformation.

Emergency Response: Spill Protocol

In the event of a spill, the primary risks are fire (flash point 57°C) and inhalation of fluorinated vapors.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Small (< 50 mL) Assess->Small Large Large (> 50 mL) or Outside Hood Assess->Large ActionSmall 1. Extinguish Ignition Sources 2. Absorb with Vermiculite/Sand 3. Place in Fume Hood Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Pull Fire Alarm 3. Call EHS / HazMat Large->ActionLarge Disposal Dispose as Solid Halogenated Waste ActionSmall->Disposal

Figure 2: Operational workflow for spill response. Note the distinction between small, manageable spills and large releases requiring evacuation.[1]

Specific Cleanup Instructions:

  • Eliminate Ignition Sources: Immediately turn off hot plates and stirrers.

  • Absorbent Selection: Use inert absorbents like Vermiculite or Sand .

    • Do NOT use: Sawdust or paper towels (combustible).

  • Decontamination: Wipe the area with a solvent (e.g., acetone) only after the bulk material is removed. Treat the wipes as solid halogenated waste.

Regulatory & Compliance Framework

  • RCRA Classification:

    • Characteristic Waste: D001 (Ignitable).

    • Listed Waste: While not explicitly P- or U-listed, the presence of the halogenated benzene ring often triggers "F-listed" protocols (e.g., F001-F005) if spent solvents are involved. Always default to the stricter Halogenated classification.

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration with acid gas scrubbing. This ensures the complete mineralization of the

    
     group into HF, which is then neutralized, and the conversion of the silicon moiety into silica (
    
    
    
    ) ash.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification & Safety Data: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.[1][3] Retrieved from [1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[4] Retrieved from

  • PubChem. Compound Summary: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene (CID 24880099).[2] National Library of Medicine. Retrieved from [2]

Sources

Personal protective equipment for handling 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 40230-95-3 Formula: C₁₂H₁₃F₃Si Physical State: Liquid (Standard conditions)

Executive Safety Summary

This guide moves beyond generic safety data sheets (SDS) to address the specific operational risks of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene . As a fluorinated aryl alkyne protected by a trimethylsilyl (TMS) group, this reagent presents a dual hazard profile: chemical toxicity (fluorinated aromatic) and latent reactivity (masked terminal alkyne).

Immediate Action Required:

  • Flammability: Flash point is approx. 57°C (135°F). Grounding is mandatory.

  • Primary Route of Entry: Inhalation and dermal absorption. The trifluoromethyl (-CF₃) moiety increases lipophilicity, enhancing skin absorption rates compared to non-fluorinated analogues.

  • Stability Warning: Moisture or base exposure can cleave the TMS group, releasing 1-ethynyl-4-(trifluoromethyl)benzene , which is more reactive and has different volatility characteristics.

Technical Hazard Analysis (The "Why")

To ensure safety, researchers must understand the causality of the hazards:

  • The Fluorine Effect (Permeation): The electron-withdrawing -CF₃ group not only activates the benzene ring but also alters the solvent properties of the molecule. Fluorinated aromatics often permeate standard nitrile gloves faster than their non-fluorinated counterparts due to changes in polarity and solubility parameters.

  • The Silyl "Mask": The TMS group stabilizes the alkyne. However, accidental contact with basic impurities (e.g., caustic waste streams) or fluoride sources can trigger protiodesilylation . This unmasks the terminal alkyne, increasing the risk of polymerization or formation of explosive metal acetylides if copper/silver salts are present in the waste stream.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this matrix to select gear based on the specific task.

PPE ComponentRecommendationScientific Rationale
Hand Protection (Standard) Double Nitrile (Accelerator-free) Outer: 5 mil (0.12 mm)Inner: 4 mil (0.10 mm)Splash Protection Only. Nitrile degrades upon prolonged contact with aromatic solvents. Double gloving provides a visual breach indicator and a temporary buffer layer.
Hand Protection (Spill/High Risk) Silver Shield® (Laminate) or Viton® Fluorinated aromatics can permeate nitrile in <15 mins. Laminate films provide broad chemical resistance for immersion or cleanup.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The liquid is an irritant; vapors can cause severe lachrymation. Goggles seal against vapor entry.
Respiratory Fume Hood (Face Velocity: 100 fpm) Primary control. If hood work is impossible (e.g., equipment maintenance), use a half-mask with OV (Organic Vapor) cartridges.
Body Protection Flame-Resistant (FR) Lab Coat Due to the flash point (57°C), standard polyester-blend coats are a melting hazard in the event of a fire.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
  • Environment: All handling must occur inside a certified chemical fume hood.

  • Static Control: This compound is a Category 3 Flammable Liquid.[1][2] Ensure all receiving flasks are grounded. If using plastic syringes, use inert (grounded) needles to prevent static buildup during transfer.

  • Inspect Glassware: Use oven-dried glassware. While the TMS group is relatively stable, moisture can hydrolyze it over time, altering stoichiometry.

Phase 2: Reaction Setup (Synthesis Context)
  • Solvent Selection: When dissolving for Sonogashira or Click chemistry, avoid protic solvents if basic conditions are used, unless desilylation is the intended first step.

  • Addition: Add the reagent slowly to the reaction mixture. Exotherms are common during coupling reactions involving aryl alkynes.

Phase 3: Quenching & Cleanup
  • The "Hidden" Hazard: If your reaction involves fluoride sources (e.g., TBAF) or strong bases (e.g., K₂CO₃/MeOH), the TMS group will cleave. Treat the reaction mixture as if it contains the free terminal alkyne (1-ethynyl-4-(trifluoromethyl)benzene).

  • Wipe Down: Clean all surfaces with acetone, followed by a soap-water wash. Dispose of wipes in Solid Hazardous Waste , not regular trash.

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic for handling and disposal, emphasizing the segregation of waste to prevent accidental desilylation.

G Start Start: Reagent Retrieval Inspection Check PPE: Double Nitrile + Goggles Start->Inspection Transfer Transfer in Fume Hood (Grounding Required) Inspection->Transfer SpillCheck Spill Occurred? Transfer->SpillCheck MinorSpill Minor (<5mL): Absorb with Vermiculite SpillCheck->MinorSpill Yes MajorSpill Major (>5mL): Evacuate & Ventilate SpillCheck->MajorSpill Yes Reaction Reaction Execution SpillCheck->Reaction No WasteStable Disposal: Halogenated Organic Waste MinorSpill->WasteStable Quench Quench/Workup Reaction->Quench WasteDecision Contains Fluoride/Base? Quench->WasteDecision WasteDecision->WasteStable No WasteReactive Disposal: Segregated Reactive Waste (Risk of Terminal Alkyne) WasteDecision->WasteReactive Yes (Desilylation Risk)

Caption: Operational logic flow emphasizing the critical decision point at waste disposal regarding desilylation risks.

Emergency & Disposal Procedures
Accidental Exposure
  • Skin Contact: Immediately remove contaminated gloves. Wash skin with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase the absorption of the fluorinated compound.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—fluorinated organics can cause corneal damage.

Waste Disposal Strategy
  • Segregation: This compound must be disposed of in the Halogenated Organic Waste stream.

  • Incompatibility: NEVER mix this waste with:

    • Strong Bases (NaOH, KOH).

    • Heavy Metals (Silver, Copper) – Risk of forming explosive metal acetylides if the TMS group is cleaved.

  • Labeling: Clearly label the waste container: "Contains Fluorinated Aromatics and Silyl Alkynes."

References
  • Sigma-Aldrich. Safety Data Sheet: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene. Retrieved from

  • Santa Cruz Biotechnology. Product Info: 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene.[3] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

  • Gelest. Silanes as Protecting Groups for Terminal Alkynes. (Technical Review on stability and desilylation risks). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.